molecular formula CuH7NO5S B8235736 AMMONIUM COPPER(II) SULFATE HEXAHYDRATE

AMMONIUM COPPER(II) SULFATE HEXAHYDRATE

Cat. No.: B8235736
M. Wt: 196.67 g/mol
InChI Key: GOIMHVBXFUCBAM-UHFFFAOYSA-N
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Description

AMMONIUM COPPER(II) SULFATE HEXAHYDRATE is a useful research compound. Its molecular formula is CuH7NO5S and its molecular weight is 196.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

azane;copper;sulfuric acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cu.H3N.H2O4S.H2O/c;;1-5(2,3)4;/h;1H3;(H2,1,2,3,4);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIMHVBXFUCBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.O.OS(=O)(=O)O.[Cu]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CuH7NO5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ammonium Copper(II) Sulfate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate, with the chemical formula (NH₄)₂Cu(SO₄)₂·6H₂O, is a double salt composed of ammonium sulfate and copper(II) sulfate.[1][2] This technical guide provides a comprehensive overview of its key physical properties, along with detailed experimental protocols for their determination.

Quantitative Physical Properties

A summary of the key physical properties of ammonium copper(II) sulfate hexahydrate is presented in the table below for easy reference and comparison.

PropertyValue
Chemical Formula (NH₄)₂Cu(SO₄)₂·6H₂O[2][3]
Molecular Weight 399.83 g/mol [1][4]
Appearance Blue to blue-green crystalline solid[1][2]
Density Approximately 2.05 g/cm³[2]
Melting Point Decomposes before melting[2]
Solubility in Water Soluble[1][2][5]
Solubility in Other Solvents Slightly soluble in alcohol; insoluble in nonpolar organic solvents and acetone.[2][6]

Experimental Workflow for Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of this compound.

G Experimental Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Methodology cluster_3 Results Sample Ammonium Copper(II) Sulfate Hexahydrate Density Density Measurement Sample->Density MeltingPoint Melting Point Analysis Sample->MeltingPoint Solubility Solubility Assessment Sample->Solubility Pycnometry Pycnometry Density->Pycnometry Displacement Water Displacement Density->Displacement Capillary Capillary Method MeltingPoint->Capillary DSC Differential Scanning Calorimetry MeltingPoint->DSC Gravimetric Gravimetric Analysis Solubility->Gravimetric DensityValue Density Value Pycnometry->DensityValue Displacement->DensityValue Decomposition Decomposition Temp. Capillary->Decomposition DSC->Decomposition SolubilityData Solubility Data Gravimetric->SolubilityData

Caption: Workflow for determining physical properties.

Detailed Experimental Protocols

Determination of Density

The density of a solid can be determined using several methods, with the displacement method and pycnometry being common choices.

a) Water Displacement Method [7][8]

  • Principle: This method is based on Archimedes' principle, where the volume of a solid is equal to the volume of the water it displaces.[7][9]

  • Procedure:

    • Measure the mass of a sample of this compound crystals using an analytical balance.

    • Fill a graduated cylinder with a known volume of a liquid in which the salt is insoluble (e.g., a saturated solution of the salt or a non-polar solvent). Record the initial volume (V₁).

    • Carefully add the weighed crystals to the graduated cylinder, ensuring no liquid splashes out.

    • Record the new volume (V₂). The volume of the crystals is V₂ - V₁.

    • Calculate the density using the formula: Density = Mass / (V₂ - V₁).

b) Pycnometry [9]

  • Principle: A pycnometer is a flask with a specific, accurately known volume. By weighing the pycnometer empty, filled with a liquid of known density, and then with the solid and the liquid, the volume and density of the solid can be determined.

  • Procedure:

    • Weigh a clean, dry pycnometer (m₁).

    • Place the solid sample in the pycnometer and weigh it (m₂).

    • Fill the pycnometer with a liquid of known density (ρ₁) in which the solid is insoluble, ensuring all air bubbles are removed. Weigh the filled pycnometer (m₃).

    • Empty and clean the pycnometer, then fill it with only the liquid and weigh it (m₄).

    • The density of the solid (ρ) is calculated using the formula: ρ = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ₁.

Determination of Melting Point

Since this compound decomposes before melting, the protocol aims to determine the decomposition temperature.[2]

Capillary Method [10][11]

  • Principle: A small amount of the powdered substance is heated in a capillary tube, and the temperature range over which it melts or decomposes is observed.[10]

  • Procedure:

    • Ensure the this compound sample is finely powdered and dry.

    • Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in a melting point apparatus.[12]

    • Heat the sample rapidly to about 15-20°C below the expected decomposition temperature.

    • Then, decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which decomposition (e.g., color change, gas evolution) begins and the temperature at which the process appears complete.

Determination of Solubility

The solubility of this compound in water can be determined by creating a saturated solution and measuring the concentration of the dissolved salt.

Gravimetric Analysis of a Saturated Solution [13]

  • Principle: A saturated solution is prepared at a specific temperature. A known volume of the solution is then evaporated to dryness, and the mass of the remaining solute is determined.

  • Procedure:

    • Add an excess of this compound crystals to a known volume of distilled water in a beaker.

    • Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure the solution is saturated.

    • Allow the undissolved crystals to settle.

    • Carefully pipette a known volume of the clear supernatant into a pre-weighed evaporating dish.

    • Gently heat the evaporating dish to evaporate the water completely.

    • Once dry, cool the dish in a desiccator and weigh it.

    • The mass of the dissolved salt is the final mass of the dish minus the initial mass.

    • Calculate the solubility in grams per 100 mL (or other desired units). It is crucial to maintain a constant temperature throughout the experiment as solubility is temperature-dependent.[13]

References

An In-depth Technical Guide to Ammonium Copper(II) Sulfate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate, with the chemical formula (NH₄)₂Cu(SO₄)₂·6H₂O, is a crystalline double salt of ammonium sulfate and copper(II) sulfate.[1][2] This compound is a member of the well-studied Tutton's salts, a series of isomorphous compounds with the general formula M'₂(M'')(XO₄)₂·6H₂O, where M' is a monovalent cation and M'' is a divalent metal ion.[1][3] It typically presents as blue to blue-green crystals and is soluble in water.[1][2] Its distinct coloration is characteristic of the hydrated copper(II) ion. This guide provides a comprehensive overview of its chemical formula, structure, and synthesis, tailored for a technical audience.

Chemical Formula and Molar Mass

The chemical formula for ammonium copper(II) sulfate hexahydrate is (NH₄)₂Cu(SO₄)₂·6H₂O .[1][3][4]

Table 1: Molar Mass and Elemental Composition

PropertyValue
Molar Mass399.84 g/mol [3][5]
Elemental Composition
Copper (Cu)15.89%
Hydrogen (H)5.04%
Nitrogen (N)7.01%
Oxygen (O)56.02%
Sulfur (S)16.04%

Crystal Structure and Properties

This compound crystallizes in the monoclinic crystal system with the space group P2₁/a .[1][3] This structure is characteristic of Tutton's salts. The crystal lattice is composed of distinct ionic moieties: ammonium cations (NH₄⁺), sulfate anions (SO₄²⁻), and hexaquacopper(II) cations ([Cu(H₂O)₆]²⁺).[3]

The copper(II) ion is located at a center of symmetry and is coordinated by six water molecules, forming a distorted octahedral geometry.[6] This distortion is a manifestation of the Jahn-Teller effect, which is commonly observed for octahedral copper(II) complexes. The structure is further stabilized by a network of hydrogen bonds between the ammonium ions, sulfate ions, and the coordinated water molecules.

Table 2: Crystallographic Data

ParameterValueReference
Crystal SystemMonoclinic[1][3]
Space GroupP2₁/a[1][3]
Unit Cell Parameters
a9.216 Å
b12.45 Å
c6.24 Å
β106.8°
Z (formula units/cell)2[3]

Table 3: Selected Interatomic Distances and Bond Angles

Bond/AngleDistance (Å) / Angle (°)
Copper Coordination
Cu - H₂O(1)2.06
Cu - H₂O(2)2.19
Cu - H₂O(3)2.04
H₂O(1) - Cu - H₂O(2)90° 10'
H₂O(1) - Cu - H₂O(3)91° 30'
H₂O(2) - Cu - H₂O(3)89° 50'
Sulfate Group
S - O(1)1.44
S - O(2)1.52
S - O(3)1.50
S - O(4)1.49
O(1) - S - O(2)110° 20'
O(1) - S - O(3)107° 30'
O(1) - S - O(4)109° 40'
O(2) - S - O(3)107°
O(2) - S - O(4)109°
O(3) - S - O(4)108° 10'

Data sourced from Webb, Kay, and Grimes (1965).[6]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a common undergraduate laboratory experiment that can be adapted for research purposes. The general principle involves the crystallization of the double salt from a stoichiometric aqueous solution of copper(II) sulfate and ammonium sulfate.

Materials and Reagents
  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Distilled or deionized water

  • 6 N Sulfuric acid (optional, to prevent hydrolysis)

General Procedure
  • Dissolution of Salts: Accurately weigh stoichiometric amounts of copper(II) sulfate pentahydrate and ammonium sulfate. For example, dissolve 50 g of pulverized copper(II) sulfate pentahydrate and 27 g of ammonium sulfate in 250 ml of warm distilled water.[7] A few drops of dilute sulfuric acid can be added to prevent the precipitation of basic copper salts.[7] The solution should be heated gently to ensure complete dissolution, but boiling should be avoided.[7]

  • Filtration: If the solution is not perfectly clear, it should be filtered while hot to remove any insoluble impurities.

  • Crystallization: The hot, clear solution is then allowed to cool slowly to room temperature. Covering the container with a watch glass or perforated paraffin (B1166041) film will slow down the evaporation rate and promote the growth of larger, well-formed crystals. The crystallization process can be initiated by adding a seed crystal.[7]

  • Isolation and Drying of Crystals: After a satisfactory yield of crystals has formed, they are separated from the mother liquor by filtration, for instance, using a Büchner funnel. The crystals are then washed with a small amount of cold distilled water to remove any adhering impurities.[7] The harvested crystals should be dried at room temperature, for example, by pressing them between sheets of filter paper.[8] It is important to note that the double salt can effloresce, so the dried crystals should be stored in a tightly sealed container.[7]

Logical Relationship of Ions in the Crystal Lattice

The following diagram illustrates the ionic components and their coordination within the crystal structure of this compound.

Ionic_Structure Cu Cu²⁺ Complex [Cu(H₂O)₆]²⁺ Cu->Complex Coordination H2O 6 H₂O H2O->Complex Coordination NH4 2 NH₄⁺ Crystal Crystal Lattice NH4->Crystal Ionic Interaction SO4 2 SO₄²⁻ SO4->Crystal Ionic Interaction Complex->Crystal Ionic Interaction

Caption: Ionic components of this compound.

References

Synthesis and Preparation of Ammonium Copper(II) Sulfate Hexahydrate Crystals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and preparation of ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate ((NH₄)₂Cu(SO₄)₂·6H₂O), a double salt of copper(II) sulfate and ammonium sulfate. This compound is of interest in various research fields, including crystallography and coordination chemistry. This document outlines the key chemical and physical properties, detailed experimental protocols for its synthesis, and relevant safety information.

Compound Profile and Properties

Ammonium copper(II) sulfate hexahydrate is a blue crystalline solid that belongs to a class of double salts known as Tutton's salts. These salts have a general formula of M'₂(M'')(SO₄)₂·6H₂O, where M' is a monovalent cation and M'' is a divalent metal cation. In this case, the ammonium ion (NH₄⁺) acts as the monovalent cation and the copper(II) ion (Cu²⁺) as the divalent cation. The crystal lattice consists of hydrated copper(II) ions, ammonium ions, and sulfate ions held together by ionic bonds.

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValue
Chemical Formula (NH₄)₂Cu(SO₄)₂·6H₂O
Molar Mass 399.8 g/mol
Appearance Blue to blue-green crystalline solid[1]
Crystal System Monoclinic
Density Approximately 1.9 g/cm³
Solubility in Water Soluble[1]
Solubility in other solvents Insoluble in ethanol (B145695) and acetone.[2]
Melting Point Decomposes before melting

Synthesis of this compound

The synthesis of this compound is based on the principle of co-crystallization from a saturated aqueous solution containing equimolar amounts of copper(II) sulfate and ammonium sulfate. The chemical reaction can be represented as:

CuSO₄·5H₂O(aq) + (NH₄)₂SO₄(aq) + H₂O(l) → (NH₄)₂Cu(SO₄)₂·6H₂O(s)

Experimental Protocols

Two primary methods for the crystallization of this compound are slow evaporation and cooling of a saturated solution. Below are detailed protocols for both methods.

2.1.1. Method 1: Slow Evaporation

This method relies on the gradual evaporation of the solvent to increase the concentration of the solute, leading to the formation of large, well-defined crystals over time.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Ammonium sulfate ((NH₄)₂)SO₄)

  • Distilled or deionized water

  • Beakers

  • Stirring rod

  • Hot plate

  • Filter paper

  • Crystallizing dish

Procedure:

  • Preparation of the Saturated Solution:

    • Accurately weigh equimolar amounts of copper(II) sulfate pentahydrate and ammonium sulfate. For example, use 24.97 g of CuSO₄·5H₂O (0.1 mol) and 13.21 g of (NH₄)₂SO₄ (0.1 mol).

    • In separate beakers, dissolve each salt in a minimum amount of warm distilled water (e.g., 50 mL each). Gentle heating on a hot plate can aid dissolution.

    • Once both salts are completely dissolved, combine the two solutions into a single beaker and stir thoroughly.

  • Crystallization:

    • Filter the resulting solution while it is still warm to remove any impurities.

    • Pour the clear filtrate into a clean crystallizing dish.

    • Cover the dish with a piece of filter paper to prevent dust contamination while allowing for slow evaporation.

    • Place the crystallizing dish in a location with a stable temperature and minimal vibrations.

  • Crystal Harvesting and Drying:

    • Allow the solution to stand for several days to a week. Large, blue crystals will form as the water evaporates.

    • Once a satisfactory crop of crystals has formed, carefully decant the remaining solution.

    • Wash the crystals with a small amount of cold distilled water or ethanol to remove any remaining mother liquor.

    • Carefully remove the crystals and dry them on a piece of filter paper at room temperature. Do not heat the crystals, as this can lead to the loss of water of hydration.

2.1.2. Method 2: Cooling Crystallization

This method takes advantage of the lower solubility of the double salt at colder temperatures to induce rapid crystallization.

Materials:

  • Same as Method 1.

Procedure:

  • Preparation of the Saturated Solution:

    • Follow the same procedure as in Method 1 to prepare a combined, warm, saturated solution of copper(II) sulfate and ammonium sulfate.

  • Crystallization:

    • Filter the warm solution to remove any impurities.

    • Allow the solution to cool slowly to room temperature.

    • For faster crystallization and smaller crystals, the beaker can be placed in an ice bath.

  • Crystal Harvesting and Drying:

    • Once crystallization appears complete, collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold distilled water or ethanol.

    • Dry the crystals on a filter paper or in a desiccator.

Quantitative Data from Experimental Protocols

The following table summarizes reactant quantities from various literature protocols for the synthesis of this compound. This allows for a comparison of different experimental scales and reactant ratios.

Protocol ReferenceCopper(II) Sulfate Pentahydrate (g)Ammonium Sulfate (g)Water (mL)Reported Yield (%)
Protocol A2.01.0Not specified50.3
Protocol B6.03.015Not specified
Protocol C6.23.325Not specified
Protocol D5027250Not specified

Visualization of Processes

Chemical Synthesis Pathway

The formation of this compound from its constituent salts in an aqueous solution is a straightforward ionic association process.

Synthesis_Pathway CuSO4 CuSO₄·5H₂O(aq) ions Cu²⁺(aq) + 2SO₄²⁻(aq) + 2NH₄⁺(aq) CuSO4->ions Dissolution NH42SO4 (NH₄)₂SO₄(aq) NH42SO4->ions H2O H₂O(l) product (NH₄)₂Cu(SO₄)₂·6H₂O(s) ions->product Crystallization

Caption: Chemical pathway for the synthesis of this compound.

Experimental Workflow

The general workflow for the synthesis and isolation of this compound crystals is depicted below.

Experimental_Workflow start Start dissolve Dissolve CuSO₄·5H₂O and (NH₄)₂SO₄ in warm distilled water start->dissolve mix Combine and mix solutions dissolve->mix filter_impurities Filter warm solution to remove impurities mix->filter_impurities crystallize Induce Crystallization filter_impurities->crystallize slow_evap Slow Evaporation crystallize->slow_evap Method 1 cooling Cooling crystallize->cooling Method 2 harvest Harvest Crystals (Decantation or Filtration) slow_evap->harvest cooling->harvest wash Wash with cold solvent harvest->wash dry Dry Crystals wash->dry end End Product: (NH₄)₂Cu(SO₄)₂·6H₂O dry->end

Caption: General experimental workflow for the synthesis of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation. Very toxic to aquatic life with long-lasting effects.[1]

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area. Avoid release to the environment.[1]

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and gloves are mandatory when handling this chemical.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

The synthesis of this compound is a reproducible and straightforward process suitable for various research applications. By carefully controlling the conditions of crystallization, researchers can obtain high-quality crystals of this double salt. The provided protocols offer a starting point for the synthesis, and the quantitative data allows for the adaptation of the procedures to different experimental scales. Adherence to proper safety protocols is essential when working with this and any other chemical compound.

References

Solubility of ammonium copper(II) sulfate hexahydrate in water and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Ammonium (B1175870) Copper(II) Sulfate (B86663) Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium copper(II) sulfate hexahydrate ((NH₄)₂Cu(SO₄)₂·6H₂O), a double salt belonging to the Tutton's salt family. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents diagrams illustrating the dissolution process.

Quantitative Solubility Data

Table 1: Estimated Solubility of this compound in Water

Temperature (°C)Solubility (g / 100 g H₂O)
0~15
10~18
20~22
30~27
40~33
50~40
60~48

Table 2: Qualitative Solubility of this compound in Other Solvents

SolventQualitative Solubility
EthanolSlightly soluble
MethanolSlightly soluble
AcetoneInsoluble[1]
GlycerolInformation not readily available; likely sparingly soluble
Nonpolar SolventsInsoluble[2]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Gravimetric Method for Solubility in Water at Various Temperatures

This method involves preparing a saturated solution at a specific temperature, taking a known mass of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

  • This compound, analytical grade

  • Distilled or deionized water

  • Constant temperature water bath with controller

  • Stirring hot plate with magnetic stir bars

  • Calibrated thermometer

  • Analytical balance (±0.0001 g)

  • Glass-stoppered flasks or vials

  • Syringes with filters (e.g., 0.45 µm pore size)

  • Pre-weighed weighing bottles or evaporating dishes

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass-stoppered flasks containing a known volume of distilled water.

    • Place the flasks in a constant temperature water bath set to the desired temperature.

    • Stir the mixtures vigorously using magnetic stirrers for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the bottom of the flasks confirms saturation.

  • Sample Withdrawal:

    • Once equilibrium is achieved, stop stirring and allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pre-heated syringe fitted with a filter to avoid drawing in any solid particles. The syringe and filter should be pre-heated to the experimental temperature to prevent premature crystallization.

  • Gravimetric Analysis:

    • Dispense the collected saturated solution into a pre-weighed and labeled weighing bottle.

    • Record the total mass of the weighing bottle and the solution.

    • Place the weighing bottle in a drying oven set to a temperature that will evaporate the water without decomposing the salt (e.g., 70-80 °C).

    • Dry the sample to a constant weight. This is achieved when consecutive weighings (after cooling to room temperature in a desiccator) differ by no more than a few tenths of a milligram.

    • Record the final mass of the weighing bottle containing the dry salt.

  • Calculation of Solubility:

    • Mass of the saturated solution = (Mass of weighing bottle + solution) - (Mass of empty weighing bottle)

    • Mass of the dissolved salt = (Mass of weighing bottle + dry salt) - (Mass of empty weighing bottle)

    • Mass of water = Mass of the saturated solution - Mass of the dissolved salt

    • Solubility ( g/100 g H₂O) = (Mass of the dissolved salt / Mass of water) x 100

Repeat this procedure for each desired temperature to construct a solubility curve.

Dissolution Pathway and Logical Relationships

This compound is a Tutton's salt, which is a type of double salt. When it dissolves in water, it dissociates into its constituent ions. The dissolution process involves the breakdown of the crystal lattice and the hydration of the resulting ions.

DissolutionProcess Solid (NH₄)₂Cu(SO₄)₂·6H₂O(s) (Crystal Lattice) Dissociation Dissociation & Hydration Solid->Dissociation + H₂O Ions 2NH₄⁺(aq) + [Cu(H₂O)₆]²⁺(aq) + 2SO₄²⁻(aq) (Hydrated Ions in Solution) Dissociation->Ions

Caption: Dissolution of this compound in water.

The experimental workflow for determining solubility via the gravimetric method can be visualized as a series of sequential steps.

GravimetricSolubilityWorkflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Mix excess salt with water B Equilibrate at constant temperature with stirring A->B C Allow solid to settle B->C D Withdraw supernatant with filtered syringe C->D E Weigh the sample D->E F Evaporate solvent E->F G Weigh the dry salt F->G H Calculate solubility G->H

Caption: Experimental workflow for gravimetric solubility determination.

References

In-Depth Technical Guide: Ammonium Copper(II) Sulfate Hexahydrate (CAS 13587-26-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and hazards associated with Ammonium (B1175870) Copper(II) Sulfate (B86663) Hexahydrate (CAS 13587-26-3). This double salt, a coordination complex of copper(II) sulfate and ammonium sulfate, is primarily utilized in laboratory settings for crystallographic studies and as a source of copper(II) ions. While its direct application in drug development is not established, its antimicrobial properties and the known cellular effects of copper ions warrant consideration in toxicological and certain biochemical research. This document consolidates key data into structured tables, details experimental protocols for its synthesis, and visualizes the putative mechanisms of copper-induced toxicity and antimicrobial action.

Chemical and Physical Properties

Ammonium Copper(II) Sulfate Hexahydrate is a blue to blue-green crystalline solid.[1] It is a double salt formed from the co-crystallization of copper(II) sulfate and ammonium sulfate with six molecules of water of hydration.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 13587-26-3[1][2]
Molecular Formula (NH₄)₂Cu(SO₄)₂·6H₂O[1]
Molar Mass 399.84 g/mol [3]
Appearance Blue to blue-green crystalline solid[1]
Density Approx. 2.05 g/cm³[1]
Melting Point Decomposes before melting[1]
Boiling Point Not applicable (decomposes)[1]
Solubility in Water Soluble[1]
Solubility in Other Solvents Slightly soluble in alcohol; insoluble in nonpolar organic solvents[1]
Odor Odorless[1]

Synthesis and Experimental Protocols

The synthesis of this compound is a common laboratory procedure involving the crystallization from an aqueous solution containing stoichiometric amounts of copper(II) sulfate and ammonium sulfate.

Experimental Protocol: Synthesis and Crystallization

This protocol describes the preparation of this compound crystals from copper(II) sulfate pentahydrate and ammonium sulfate.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Distilled or deionized water

  • Dilute sulfuric acid (optional, to prevent hydrolysis)

  • Beakers

  • Heating plate

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Crystallizing dish

Procedure:

  • Dissolution: Dissolve equimolar amounts of copper(II) sulfate pentahydrate and ammonium sulfate in a minimal amount of hot distilled water. For example, dissolve 25 g of CuSO₄·5H₂O and 13.2 g of (NH₄)₂SO₄ in 100 mL of water. A few drops of dilute sulfuric acid can be added to prevent the precipitation of basic copper salts.

  • Heating: Gently heat the solution while stirring until all the salts have completely dissolved. Avoid boiling the solution to prevent excessive evaporation.

  • Filtration: If the solution is not clear, filter it while hot to remove any insoluble impurities.

  • Crystallization: Cover the crystallizing dish with a watch glass or perforated parafilm and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, well-defined crystals.

  • Crystal Harvesting: Once a sufficient crop of crystals has formed, decant the mother liquor.

  • Washing and Drying: Wash the crystals with a small amount of cold distilled water or ethanol (B145695) to remove any remaining mother liquor. Dry the crystals on a filter paper at room temperature. Do not heat the crystals as they will lose their water of hydration.

  • Storage: Store the dried crystals in a well-sealed container to prevent efflorescence (loss of water of hydration).

G Synthesis Workflow for this compound cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation and Purification A Dissolve CuSO4·5H2O and (NH4)2SO4 in hot water B Gentle Heating and Stirring A->B Complete Dissolution C Hot Filtration (if necessary) B->C Impurity Removal D Slow Cooling to Room Temperature C->D E Crystal Formation D->E Supersaturation F Decantation of Mother Liquor E->F G Washing with Cold Solvent F->G H Drying at Room Temperature G->H I Storage in a Sealed Container H->I

Synthesis and Crystallization Workflow

Biological Activity and Hazards

While not used as a therapeutic agent, the biological activity of this compound is primarily attributed to the copper(II) ion. Copper is an essential trace element but is toxic at elevated concentrations.

Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various microorganisms. The proposed mechanisms of action are linked to the disruptive effects of copper ions on microbial cells.

Table 2: Reported Antimicrobial Activity and Proposed Mechanisms

MicroorganismActivityProposed Mechanism of Action
Escherichia coliAntimicrobialDisruption of cell membrane integrity
Staphylococcus aureusAntimicrobialInhibition of protein synthesis
Candida albicansAntimicrobialInduction of oxidative stress

The antimicrobial action of copper is generally believed to involve the generation of reactive oxygen species (ROS), which leads to damage of cellular components.[4]

G Proposed Antimicrobial Mechanisms of Copper Ions cluster_0 Bacterial Cell cluster_1 Fungal Cell Cu2 Copper(II) Ions Membrane Cell Membrane Disruption Cu2->Membrane Protein Protein Synthesis Inhibition Cu2->Protein OxidativeStress Induction of Oxidative Stress Cu2->OxidativeStress FungalOxidativeStress Induction of Oxidative Stress Cu2->FungalOxidativeStress

Antimicrobial Mechanisms of Copper
Hazards and Toxicology in Eukaryotic Systems

The primary hazard associated with this compound is the toxicity of the copper(II) ion. Ingestion of large amounts of copper salts can lead to severe gastrointestinal, hepatic, and renal effects.[5] The cellular and molecular mechanisms of copper toxicity are areas of active research.

Key Toxicological Mechanisms of Copper:

  • Oxidative Stress: Excess copper can participate in Fenton-like reactions, leading to the generation of highly reactive hydroxyl radicals. These radicals can cause oxidative damage to lipids, proteins, and DNA.

  • Protein Mismetallation and Dysfunction: Copper ions can displace other metal ions in metalloproteins or bind to non-native sites, leading to protein misfolding, aggregation, and loss of function.[6]

  • Cuproptosis: A recently identified form of regulated cell death that is dependent on copper. It involves the direct binding of copper to lipidated components of the tricarboxylic acid (TCA) cycle, leading to proteotoxic stress and cell death.[1]

G Cellular Mechanisms of Copper-Induced Toxicity cluster_0 Key Cellular Targets cluster_1 Cellular Responses Cu_excess Excess Intracellular Copper Mitochondria Mitochondria Cu_excess->Mitochondria Proteins Proteins Cu_excess->Proteins Cuproptosis Cuproptosis Cu_excess->Cuproptosis OxidativeStress Oxidative Stress (ROS Production) Mitochondria->OxidativeStress ProteinAgg Protein Aggregation & Misfolding Proteins->ProteinAgg DNA DNA CellDeath Cell Death DNA->CellDeath Damage Lipids Lipids Lipids->CellDeath Peroxidation OxidativeStress->Proteins OxidativeStress->DNA OxidativeStress->Lipids ProteinAgg->CellDeath Cuproptosis->CellDeath

Pathways of Copper-Induced Cell Toxicity

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeStatementReference
Hazard Statements H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H410Very toxic to aquatic life with long lasting effects.[1]
Precautionary Statements P264Wash hands thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.[1]
P273Avoid release to the environment.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Conclusion

This compound is a well-characterized inorganic compound with established laboratory applications. While its direct relevance to drug development is limited, its constituent copper(II) ion exhibits significant biological activity, including antimicrobial effects and various mechanisms of cytotoxicity in eukaryotic cells. Researchers and scientists should handle this compound with appropriate safety precautions, being mindful of its acute toxicity and environmental hazards. The provided synthesis protocols offer a reliable method for its preparation for research purposes. Further investigation into the specific biological effects of the double salt compared to its individual components could yield a more nuanced understanding of its toxicological profile.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Diammonium Copper(II) Sulfate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of diammonium copper(II) sulfate (B86663) hexahydrate, (NH₄)₂Cu(SO₄)₂·6H₂O, a compound of interest in various scientific domains. A thorough understanding of its three-dimensional atomic arrangement is crucial for predicting its physicochemical properties and potential applications.

Crystallographic Data Summary

The crystal structure of diammonium copper(II) sulfate hexahydrate has been determined with high precision using single-crystal X-ray and neutron diffraction techniques. The compound belongs to the family of Tutton's salts, which are known for their well-defined crystalline structures. The key crystallographic parameters are summarized in the tables below.

Unit Cell Parameters

The unit cell is the fundamental repeating unit of a crystal. The dimensions and angles of the unit cell for dithis compound have been determined by different experimental methods.

ParameterX-ray Diffraction Data (Low Temp.)Neutron Diffraction Data
a (Å)9.216(2)9.2105(14)
b (Å)12.398(3)12.3795(17)
c (Å)6.309(1)6.3016(13)
β (°)106.13(2)106.112(18)
Volume (ų)692.3(3)688.8
Crystal System and Space Group
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/a
Atomic Coordinates

The positions of the individual atoms within the asymmetric unit of the crystal lattice are defined by fractional atomic coordinates (x, y, z). The following table presents the atomic coordinates determined from a low-temperature X-ray diffraction study.

Atomxyz
Cu0.00000.00000.0000
S0.4188(1)0.1351(1)0.7423(2)
O(1)0.0988(3)0.1473(2)0.2059(5)
O(2)0.2312(3)0.1189(2)0.7483(5)
O(3)0.4579(3)0.0468(2)0.6105(5)
O(4)0.4735(3)0.2193(2)0.6521(5)
O(5)0.4760(3)0.1511(2)0.9573(5)
O(W1)0.1822(3)-0.0543(2)0.8593(5)
O(W2)0.0898(3)-0.1089(2)0.2223(5)
O(W3)-0.1923(3)-0.0489(2)0.8878(5)
N0.1583(4)0.3541(3)0.3501(6)
Selected Bond Lengths and Angles

The geometry of the coordination environment around the copper(II) ion is of particular interest. The Cu²⁺ ion is coordinated by six water molecules in a distorted octahedral geometry, a classic example of the Jahn-Teller effect.

BondLength (Å)
Cu–O(W1)2.065(3)
Cu–O(W2)2.079(3)
Cu–O(W3)2.222(3)
AngleValue (°)
O(W1)–Cu–O(W2)90.5(1)
O(W1)–Cu–O(W3)90.3(1)
O(W2)–Cu–O(W3)89.7(1)

Experimental Protocols

The determination of the crystal structure of dithis compound involves a series of well-defined experimental procedures.

Crystal Growth

Single crystals of (NH₄)₂Cu(SO₄)₂·6H₂O suitable for X-ray diffraction can be grown by the slow evaporation of an aqueous solution containing equimolar amounts of copper(II) sulfate pentahydrate and ammonium (B1175870) sulfate.

  • Solution Preparation: Dissolve stoichiometric amounts of CuSO₄·5H₂O and (NH₄)₂SO₄ in deionized water at a slightly elevated temperature to ensure complete dissolution.

  • Crystallization: Allow the saturated solution to cool slowly to room temperature. The solution is then left undisturbed in a vessel covered with a perforated film to allow for slow evaporation of the solvent.

  • Crystal Harvesting: After a period of several days to weeks, well-formed, blue, prismatic crystals will deposit. The crystals should be carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction

The following protocol is a representative example of how the crystal structure is determined.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in its largest dimension) is selected under a microscope. The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil to prevent dehydration.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector). The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential solvent loss. A series of diffraction images are collected by rotating the crystal through a range of angles.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the Bragg reflections. This step also involves indexing the reflections to determine the unit cell parameters and space group. The data are corrected for various factors, including Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using least-squares methods. The refinement process optimizes the atomic coordinates, and thermal displacement parameters to achieve the best possible agreement between the calculated and observed structure factors.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the determination of a crystal structure using single-crystal X-ray diffraction.

experimental_workflow A Crystal Growth B Crystal Mounting A->B C Data Collection (X-ray Diffractometer) B->C D Data Processing (Integration & Scaling) C->D E Structure Solution D->E F Structure Refinement E->F G Final Structural Model (CIF File) F->G

Workflow for Single-Crystal X-ray Diffraction.
Coordination of the Copper(II) Ion

This diagram illustrates the distorted octahedral coordination geometry around the central copper(II) ion, a consequence of the Jahn-Teller effect. The copper ion is coordinated to six water molecules.

copper_coordination Cu Cu O1 H₂O Cu->O1 2.065 Å O2 H₂O Cu->O2 2.079 Å O3 H₂O Cu->O3 2.222 Å O4 H₂O Cu->O4 2.065 Å O5 H₂O Cu->O5 2.079 Å O6 H₂O Cu->O6 2.222 Å

An In-depth Technical Guide to the Thermal Decomposition of Ammonium Copper(II) Sulfate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate ((NH₄)₂Cu(SO₄)₂·6H₂O). The document details the multi-stage decomposition process, supported by quantitative data, and outlines the experimental protocols for its analysis.

Introduction

Ammonium copper(II) sulfate hexahydrate is a double salt belonging to the Tutton salt family, which are compounds with the general formula M¹₂(M²)(SO₄)₂·6H₂O, where M¹ is a monovalent cation and M² is a divalent metal cation. These compounds are of significant interest in various fields, including materials science and coordination chemistry, due to their well-defined crystal structures and predictable thermal behaviors. Understanding the thermal decomposition of this compound is crucial for its application in processes where it may be subjected to elevated temperatures.

The thermal decomposition of this compound is a complex, multi-step process involving dehydration, followed by the decomposition of the anhydrous salt. This guide will elucidate the distinct stages of this process, providing the temperature ranges and corresponding mass losses.

Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds through a series of distinct stages, which can be effectively monitored using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The process begins with the loss of water of hydration, followed by the decomposition of the ammonium and sulfate ions at higher temperatures.

Based on available literature, the decomposition pathway can be summarized as follows:

  • Dehydration: The six water molecules are lost in a two-step process. Initially, four molecules of water are removed to form the dihydrate intermediate, (NH₄)₂Cu(SO₄)₂·2H₂O. Subsequently, the remaining two water molecules are lost to yield the anhydrous salt, (NH₄)₂Cu(SO₄)₂.

  • Decomposition of the Anhydrous Salt: At higher temperatures, the anhydrous salt undergoes further decomposition. This stage involves the breakdown of ammonium sulfate and copper sulfate. The decomposition of ammonium sulfate can produce ammonia (B1221849) (NH₃), sulfur dioxide (SO₂), nitrogen (N₂), and water (H₂O). The copper sulfate decomposes to form copper(II) oxide (CuO) and sulfur trioxide (SO₃).

The final solid residue of the thermal decomposition in an inert atmosphere is typically copper(II) oxide.

Quantitative Decomposition Data

The following table summarizes the key stages of the thermal decomposition of this compound, including the temperature ranges and theoretical mass loss percentages for each step. The theoretical mass loss is calculated based on the stoichiometry of the decomposition reactions.

Decomposition StageTemperature Range (°C)Intermediate/Final ProductTheoretical Mass Loss (%)
Step 1: Dehydration Data not available(NH₄)₂Cu(SO₄)₂·2H₂O18.03
Step 2: Dehydration Data not available(NH₄)₂Cu(SO₄)₂9.01
Step 3: Decomposition Data not availableCuO72.96

Note: Specific temperature ranges from experimental data are not available in the searched literature. The values will depend on experimental conditions such as heating rate.

Experimental Protocols

The study of the thermal decomposition of this compound typically involves the following analytical techniques:

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature ranges and mass losses associated with each decomposition step.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of finely ground this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrumentation: A simultaneous thermogravimetric analyzer with differential thermal analysis (TG-DTA) or a standalone TGA and DTA instrument is used.

  • Experimental Conditions:

    • Heating Rate: A linear heating rate, typically in the range of 5-20 °C/min, is applied.

    • Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 1000 °C).

    • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of mass loss and to quantify the percentage of mass lost at each stage. The DTA curve (temperature difference vs. temperature) reveals whether the decomposition steps are endothermic or exothermic.

X-ray Diffraction (XRD)

Objective: To identify the crystalline structure of the intermediate and final solid products of the decomposition.

Methodology:

  • Sample Preparation: Samples of this compound are heated to specific temperatures corresponding to the end of each decomposition stage observed in the TGA. The samples are then cooled to room temperature in an inert atmosphere.

  • Instrumentation: A powder X-ray diffractometer is used.

  • Experimental Conditions:

    • X-ray Source: Typically Cu Kα radiation.

    • Scan Range: A suitable 2θ range is scanned to cover the characteristic diffraction peaks of the expected products.

  • Data Analysis: The resulting diffraction patterns are compared with standard diffraction data from databases (e.g., the JCPDS-ICDD database) to identify the crystalline phases present in each sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the original material and the decomposition products.

Methodology:

  • Sample Preparation: Samples are prepared as described for XRD analysis. The solid residues are typically mixed with potassium bromide (KBr) and pressed into pellets.

  • Instrumentation: A Fourier-transform infrared spectrometer is used.

  • Data Collection: The infrared spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the presence of characteristic functional groups, such as O-H (from water), N-H (from ammonium), and S-O (from sulfate).

Visualizations

Decomposition Pathway

The following diagram illustrates the stepwise thermal decomposition of this compound.

DecompositionPathway A (NH₄)₂Cu(SO₄)₂·6H₂O B (NH₄)₂Cu(SO₄)₂·2H₂O A->B -4H₂O C (NH₄)₂Cu(SO₄)₂ B->C -2H₂O D CuO + Gaseous Products (NH₃, SO₂, N₂, H₂O, SO₃) C->D Δ

Caption: Stepwise thermal decomposition of this compound.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the analysis of the thermal decomposition of this compound.

ExperimentalWorkflow cluster_0 Thermal Analysis cluster_1 Structural and Chemical Analysis TGA_DTA TG-DTA Analysis Heating Heating to Intermediate and Final Temperatures TGA_DTA->Heating Identify Decomposition Temperatures XRD XRD Analysis Heating->XRD FTIR FTIR Analysis Heating->FTIR Sample Ammonium Copper(II) Sulfate Hexahydrate Sample Sample->TGA_DTA

Caption: Experimental workflow for thermal decomposition analysis.

Unveiling the Magnetic Behavior of Ammonium Copper(II) Sulfate Hexahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the magnetic properties of ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate, a compound of significant interest in various scientific domains. This document provides a comprehensive overview of its magnetic susceptibility, electron paramagnetic resonance (EPR) characteristics, and the experimental protocols utilized to determine these properties.

Introduction

Ammonium copper(II) sulfate hexahydrate, with the chemical formula (NH₄)₂Cu(SO₄)₂·6H₂O, is a paramagnetic salt belonging to the Tutton salt family. The magnetic properties of this compound are primarily dictated by the presence of the copper(II) ion (Cu²⁺), which possesses an unpaired electron in its 3d orbital. The crystalline environment surrounding the Cu²⁺ ion plays a crucial role in modulating its magnetic behavior. Understanding these properties is essential for applications in areas such as low-temperature physics, materials science, and as a model system for studying paramagnetic interactions.

The crystal structure of this compound features the Cu²⁺ ion coordinated by six water molecules in a distorted octahedral geometry. This distortion is a manifestation of the Jahn-Teller effect, a geometric distortion of a non-linear molecular system that reduces its symmetry and removes its electronic degeneracy. This structural feature has a direct impact on the magnetic anisotropy of the compound.

Magnetic Susceptibility

The magnetic susceptibility of a material quantifies the degree of magnetization it experiences in an applied magnetic field. For paramagnetic substances like this compound, the magnetic susceptibility is positive and its temperature dependence provides valuable insights into the magnetic interactions within the material.

Quantitative Data

The molar magnetic susceptibility (χ_m) of powdered this compound has been experimentally determined over a wide range of temperatures. The data reveals that the compound follows the Curie-Weiss law at temperatures above approximately 14 K. At very low temperatures, in the liquid helium range, it transitions to obeying the simpler Curie's law.

The Curie-Weiss law is expressed as:

χ_m = C / (T - θ)

where C is the Curie constant and θ is the Weiss constant. A small negative Weiss constant is indicative of weak antiferromagnetic interactions between the copper ions.

Below is a summary of the magnetic susceptibility data at various temperatures:

Temperature (K)Molar Magnetic Susceptibility (χ_m) x 10⁶ (cm³/mol)
290.01511
77.35495
20.420250
14.128880
4.21106900
3.01149400
2.05219000
1.61278000

Data sourced from Jackson, L. C. (1933). The Principal Magnetic Susceptibilities of some Paramagnetic Crystals at Low Temperatures. Philosophical Transactions of the Royal Society of London. Series A, Containing Papers of a Mathematical or Physical Character, 231(694-702), 459-489.

The Weiss constant (θ) for this compound has been determined to be approximately -0.3 K.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons. For this compound, EPR provides detailed information about the electronic structure and the local environment of the Cu²⁺ ions.

Quantitative Data

The EPR spectrum of a single crystal of this compound reveals anisotropic g-factors, which are a consequence of the distorted octahedral coordination of the copper ion. The principal values of the g-tensor have been reported as:

g-factorValue
g_z2.360 ± 0.002
g_x2.070 ± 0.001
g_y2.218

Data sourced from the EPR Pigment Library, a compilation of EPR data for various compounds.

Experimental Protocols

Magnetic Susceptibility Measurement (Gouy Method)

The Gouy method is a classical technique for determining the magnetic susceptibility of a powdered solid sample. It relies on measuring the force exerted on the sample when it is placed in a non-uniform magnetic field.

Apparatus:

  • Gouy balance (an analytical balance adapted for magnetic measurements)

  • Electromagnet capable of producing a strong, stable magnetic field

  • Sample tube (long, cylindrical, and of uniform cross-section)

  • Gaussmeter for calibrating the magnetic field strength

Procedure:

  • Sample Preparation: The this compound is finely powdered to ensure uniform packing. The powder is carefully packed into the sample tube to a known length.

  • Initial Weighing (Field Off): The sample tube is suspended from one arm of the Gouy balance, positioned such that one end of the sample is in the region of maximum magnetic field between the poles of the electromagnet, and the other end is in a region of negligible field. The mass of the sample tube is measured without the magnetic field applied (m₁).

  • Final Weighing (Field On): The electromagnet is switched on, and the magnetic field is allowed to stabilize at a known strength. The apparent mass of the sample tube is then measured again (m₂).

  • Force Calculation: The change in mass (Δm = m₂ - m₁) is used to calculate the force (F = Δm * g, where g is the acceleration due to gravity) exerted on the sample by the magnetic field.

  • Susceptibility Calculation: The volume magnetic susceptibility (κ) is calculated using the formula: F = (1/2) * κ * A * (H² - H₀²), where A is the cross-sectional area of the sample, H is the magnetic field strength at the center, and H₀ is the field strength at the other end of the sample (assumed to be zero). The mass susceptibility (χ) is then obtained by dividing the volume susceptibility by the density of the sample. The molar susceptibility (χ_m) is calculated by multiplying the mass susceptibility by the molar mass of the compound.

  • Temperature Dependence: To determine the temperature dependence of the magnetic susceptibility, the sample is placed in a cryostat, and the measurements are repeated at various controlled temperatures.

Electron Paramagnetic Resonance (EPR) Spectroscopy

This protocol outlines the general procedure for obtaining the EPR spectrum of a copper(II) complex like this compound.

Apparatus:

  • EPR spectrometer (typically operating at X-band frequency, ~9.5 GHz)

  • Microwave source, klystron or solid-state equivalent

  • Resonant cavity

  • Electromagnet with a highly stable and controllable magnetic field

  • Detector and signal processing unit

  • Cryostat for low-temperature measurements

Procedure:

  • Sample Preparation: A small single crystal of this compound is mounted on a goniometer head, which allows for precise orientation of the crystal within the magnetic field. For powder samples, the crystalline powder is placed in a quartz EPR tube.

  • Spectrometer Setup: The EPR spectrometer is tuned to the resonant frequency of the cavity. The microwave power is set to a level that avoids saturation of the signal. The magnetic field modulation amplitude and frequency are optimized for the best signal-to-noise ratio.

  • Data Acquisition: The magnetic field is swept over a range that encompasses the expected g-values for a Cu²⁺ ion. The absorption of microwave radiation by the sample is detected and recorded as a function of the magnetic field.

  • Single Crystal Measurements: For a single crystal, the spectrum is recorded at various orientations of the crystal with respect to the applied magnetic field. This is achieved by rotating the goniometer. This orientation-dependent measurement is crucial for determining the principal values of the g-tensor.

  • Data Analysis: The positions of the resonance lines in the spectrum are used to calculate the g-factors. For a Cu²⁺ ion (nuclear spin I = 3/2), the spectrum will typically show a hyperfine splitting into four lines. The spacing between these lines gives the hyperfine coupling constant. The experimental spectrum is often simulated using computational software to extract accurate spin Hamiltonian parameters.

Visualizations

Crystal_Structure_Magnetic_Properties cluster_crystal_structure Crystal Structure cluster_magnetic_properties Magnetic Properties Cu_ion Cu(II) ion (d9) Octahedral_Coordination Octahedral Coordination Cu_ion->Octahedral_Coordination forms Paramagnetism Paramagnetism Cu_ion->Paramagnetism exhibits H2O_ligands Six H2O Ligands H2O_ligands->Octahedral_Coordination Jahn_Teller Jahn-Teller Distortion Octahedral_Coordination->Jahn_Teller undergoes Magnetic_Anisotropy Magnetic Anisotropy Jahn_Teller->Magnetic_Anisotropy leads to Curie_Weiss_Law Curie-Weiss Law Paramagnetism->Curie_Weiss_Law follows Weak_Antiferromagnetism Weak Antiferromagnetic Interactions Curie_Weiss_Law->Weak_Antiferromagnetism indicates

Caption: Relationship between crystal structure and magnetic properties.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_magnetic_measurements Magnetic Measurements cluster_data_analysis Data Analysis cluster_interpretation Interpretation Synthesis Synthesis of (NH4)2Cu(SO4)2·6H2O Characterization Structural Characterization (e.g., XRD) Synthesis->Characterization Mag_Susc Magnetic Susceptibility (Gouy/SQUID) Characterization->Mag_Susc EPR EPR Spectroscopy Characterization->EPR Curie_Weiss_Fit Curie-Weiss Law Fitting Mag_Susc->Curie_Weiss_Fit g_factor_calc g-factor Calculation EPR->g_factor_calc Hyperfine_calc Hyperfine Coupling Analysis EPR->Hyperfine_calc Interpretation Interpretation of Magnetic Behavior Curie_Weiss_Fit->Interpretation g_factor_calc->Interpretation Hyperfine_calc->Interpretation

Caption: Experimental workflow for magnetic characterization.

Spectroscopic Analysis of Ammonium Copper(II) Sulfate Hexahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic analysis of ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate, (NH₄)₂Cu(SO₄)₂·6H₂O, a compound of interest in various chemical and pharmaceutical research fields. The document details experimental protocols and presents key quantitative data for several spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Raman, and Electron Paramagnetic Resonance (EPR) spectroscopy. This information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding and application of these analytical methods.

Introduction

Ammonium copper(II) sulfate hexahydrate, a member of the Tutton's salt family, is a crystalline solid containing the hexaaquacopper(II) complex ion, [Cu(H₂O)₆]²⁺. Spectroscopic analysis is crucial for characterizing its electronic structure, vibrational modes, and the local environment of the copper(II) ion. This guide synthesizes experimental data and methodologies to provide a practical resource for the spectroscopic investigation of this compound.

Spectroscopic Data

The quantitative data obtained from various spectroscopic analyses of (NH₄)₂Cu(SO₄)₂·6H₂O are summarized in the tables below for clear comparison.

UV-Visible Spectroscopy

The UV-Vis spectrum of (NH₄)₂Cu(SO₄)₂·6H₂O in aqueous solution is characterized by a broad absorption band in the visible region, which is attributed to the d-d transitions of the [Cu(H₂O)₆]²⁺ complex.

ParameterValueReference(s)
Absorption Maximum (λmax)~780 - 800 nm[1][2]
AppearancePale blue-cyan solution[1]

Table 1: UV-Visible Spectroscopic Data for Aqueous (NH₄)₂Cu(SO₄)₂·6H₂O.

Vibrational Spectroscopy (FTIR and Raman)

The vibrational spectra of solid (NH₄)₂Cu(SO₄)₂·6H₂O reveal characteristic modes of the sulfate and ammonium ions, as well as the coordinated water molecules.

Spectroscopic TechniqueWavenumber (cm⁻¹)AssignmentReference(s)
FTIR1139, 1070, 979, 612SO₄²⁻ vibrations[3]
FTIR1465, 1428NH₄⁺ vibrations[3]
FTIR1675H₂O and NH₄⁺ bending vibrations[3]
FTIR700, 689ν(M-H₂O) vibrations[3]
Raman100 - 4000Internal modes of ionic fragments[4][5]

Table 2: Key Vibrational Frequencies for Solid (NH₄)₂Cu(SO₄)₂·6H₂O.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy provides detailed information about the electronic environment of the paramagnetic Cu(II) center.

ParameterValueReference(s)
g_z2.360 ± 0.002[6]
g_x2.070 ± 0.001[6]
g_y2.218[6]

Table 3: EPR g-factor Values for (NH₄)₂Cu(SO₄)₂·6H₂O.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are based on established practices and can be adapted to specific instrumentation.

General Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid sample like (NH₄)₂Cu(SO₄)₂·6H₂O.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Obtain (NH₄)₂Cu(SO₄)₂·6H₂O crystals B Grind to a fine powder (for solid-state analysis) A->B C Dissolve in deionized water (for solution analysis) A->C E FTIR Spectroscopy (Solid) B->E F Raman Spectroscopy (Solid) B->F G EPR Spectroscopy (Solid) B->G D UV-Vis Spectroscopy (Solution) C->D H Spectral acquisition D->H E->H F->H G->H I Data analysis (peak identification, integration, etc.) H->I J Interpretation and reporting I->J

General workflow for spectroscopic analysis.
UV-Visible Spectroscopy

Objective: To determine the absorption spectrum of an aqueous solution of (NH₄)₂Cu(SO₄)₂·6H₂O.

Materials:

  • (NH₄)₂Cu(SO₄)₂·6H₂O

  • Deionized water

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of known concentration by accurately weighing the (NH₄)₂Cu(SO₄)₂·6H₂O salt and dissolving it in a volumetric flask with deionized water. Prepare a series of dilutions from the stock solution as needed.

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 400-1000 nm).

  • Blank Measurement: Fill a quartz cuvette with deionized water to serve as the blank. Place it in the spectrophotometer and record the baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it. Place the cuvette in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid (NH₄)₂Cu(SO₄)₂·6H₂O.

Method 1: KBr Pellet Technique

Materials:

  • (NH₄)₂Cu(SO₄)₂·6H₂O, finely ground

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation: Mix approximately 1-2 mg of the finely ground sample with 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture thoroughly to ensure a homogeneous dispersion.

  • Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure to form a thin, transparent pellet.

  • Background Spectrum: Run a background spectrum with an empty sample holder or a blank KBr pellet.

  • Sample Spectrum: Place the sample pellet in the FTIR spectrometer's sample holder and acquire the spectrum. A typical range is 4000-400 cm⁻¹.[4][5]

Method 2: Attenuated Total Reflectance (ATR)

Materials:

  • (NH₄)₂Cu(SO₄)₂·6H₂O, finely ground

  • FTIR spectrometer with an ATR accessory

Procedure:

  • Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum: Acquire the FTIR spectrum. Clean the ATR crystal thoroughly after the measurement.

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid (NH₄)₂Cu(SO₄)₂·6H₂O.

Materials:

  • (NH₄)₂Cu(SO₄)₂·6H₂O crystals or powder

  • Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)

  • Microscope slide or other suitable sample holder

Procedure:

  • Instrument Setup: Turn on the Raman spectrometer and allow the laser to stabilize.

  • Sample Mounting: Place a small amount of the crystalline or powdered sample on a microscope slide.

  • Focusing: Place the slide under the microscope objective of the spectrometer and focus the laser onto the sample.

  • Spectral Acquisition: Acquire the Raman spectrum over the desired spectral range (e.g., 100-4000 cm⁻¹).[4][5] Adjust acquisition parameters such as laser power, exposure time, and number of accumulations to obtain a good signal-to-noise ratio.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To measure the EPR spectrum of solid (NH₄)₂Cu(SO₄)₂·6H₂O to determine the g-factors.

Materials:

  • (NH₄)₂Cu(SO₄)₂·6H₂O, powdered or single crystal

  • EPR sample tube (e.g., quartz)

  • X-band EPR spectrometer

Procedure:

  • Sample Preparation: Load a small amount of the powdered sample into an EPR tube. For single-crystal studies, mount the crystal on a goniometer.

  • Instrument Setup: Tune the EPR spectrometer, typically operating at X-band frequency (~9.5 GHz).

  • Spectral Acquisition: Cool the sample to a desired temperature (e.g., room temperature or liquid nitrogen temperature). Record the EPR spectrum by sweeping the magnetic field.

  • Data Analysis: Determine the g-factors from the positions of the resonance signals in the spectrum.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data often involves a multi-faceted approach, integrating information from different techniques to build a comprehensive understanding of the material's properties.

G cluster_techniques Spectroscopic Techniques cluster_properties Molecular & Electronic Properties cluster_interpretation Overall Characterization UV_Vis UV-Vis Electronic_Transitions d-d Electronic Transitions UV_Vis->Electronic_Transitions Vibrational FTIR & Raman Vibrational_Modes Molecular Vibrations (Functional Groups) Vibrational->Vibrational_Modes EPR EPR Paramagnetic_Center Environment of Cu(II) Ion EPR->Paramagnetic_Center Coordination_Geometry Coordination Geometry Electronic_Transitions->Coordination_Geometry Bonding_Info Bonding Information Vibrational_Modes->Bonding_Info Electronic_Structure Electronic Structure Paramagnetic_Center->Electronic_Structure Coordination_Geometry->Electronic_Structure Bonding_Info->Coordination_Geometry

Interrelation of spectroscopic techniques and properties.

References

An In-depth Technical Guide to Ammonium Cupric Sulfate Hexahydrate: Discovery, History, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) cupric sulfate (B86663) hexahydrate, (NH₄)₂Cu(SO₄)₂·6H₂O, is a crystalline double salt of significant interest in the fields of chemistry, materials science, and crystallography. As a member of the Tutton's salt family, it serves as a model compound for studying the properties of hydrated double sulfates.[1][2] Its well-defined crystal structure and predictable synthesis have made it a valuable substance for research in coordination chemistry and for educational purposes in demonstrating the principles of double salt formation.[1][3] This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and detailed experimental protocols for the synthesis and characterization of ammonium cupric sulfate hexahydrate.

History and Discovery

The precise moment of the initial synthesis of ammonium cupric sulfate hexahydrate is not well-documented, a common characteristic for many readily prepared inorganic compounds. However, its systematic study and characterization are intrinsically linked to the pioneering work of the British mineralogist and crystallographer Alfred Edwin Howard Tutton at the turn of the 20th century.[2]

Ammonium cupric sulfate hexahydrate belongs to a class of isomorphous double salts with the general formula M'₂(M'')(SO₄)₂·6H₂O, which came to be known as "Tutton's salts".[4][5] Tutton's meticulous research on a wide array of these compounds, including the ammonium cupric variant, established their crystallographic properties and the relationship between their chemical composition and crystal structure.[2] His work was of immense importance as these salts could be prepared with high purity, allowing them to serve as reliable standards for spectroscopic and crystallographic studies.[5]

Prior to Tutton's extensive investigations, the formation of double salts, including alums, had been known and studied throughout the 19th century. These earlier studies laid the groundwork for understanding how two different salts could co-crystallize in definite stoichiometric proportions to form a new, distinct crystalline substance.[1] However, it was Tutton's systematic work that provided the detailed structural understanding that defines this particular family of double salts.

Physicochemical Properties

Ammonium cupric sulfate hexahydrate presents as a blue to blue-green crystalline solid.[3] Its properties are well-characterized, making it a reliable compound for various laboratory applications.

PropertyValue
Chemical Formula (NH₄)₂Cu(SO₄)₂·6H₂O
Molecular Weight 399.84 g/mol [6]
Appearance Blue to blue-green crystalline solid[3]
Density Approx. 2.05 g/cm³[3]
Crystal System Monoclinic[4][5]
Space Group P2₁/a[4][5]
Unit Cell Parameters a = 9.216 Å, b = 12.398 Å, c = 6.303 Å, β = 106.12°
Solubility in Water Soluble[3][7]
Melting Point Decomposes before melting[3]

Experimental Protocols

The synthesis of ammonium cupric sulfate hexahydrate is a straightforward and reproducible procedure, making it a common experiment in inorganic chemistry laboratories. The following protocol is a consolidated method based on established procedures.[1][8]

Synthesis of Ammonium Cupric Sulfate Hexahydrate

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Distilled or deionized water

  • Beakers

  • Glass stirring rod

  • Heating plate

  • Filtration apparatus (funnel and filter paper)

  • Crystallizing dish

Procedure:

  • Preparation of Saturated Solutions:

    • In separate beakers, prepare saturated aqueous solutions of copper(II) sulfate pentahydrate and ammonium sulfate by dissolving the salts in warm distilled water with stirring. For example, dissolve 25 g of CuSO₄·5H₂O in 50 mL of warm water and 13 g of (NH₄)₂SO₄ in 30 mL of warm water.

  • Mixing the Solutions:

    • While stirring, add the ammonium sulfate solution to the copper(II) sulfate solution.

  • Concentration and Crystallization:

    • Gently heat the mixed solution to ensure all solids are dissolved and to slightly concentrate the solution. Avoid boiling.

    • Filter the warm solution to remove any impurities.

    • Pour the clear filtrate into a crystallizing dish and cover it with a watch glass or perforated parafilm to allow for slow evaporation.

    • Allow the solution to stand undisturbed at room temperature. Crystals of ammonium cupric sulfate hexahydrate will form over a period of 24 to 48 hours.

  • Isolation and Drying of Crystals:

    • Once a sufficient crop of crystals has formed, decant the mother liquor.

    • Wash the crystals with a small amount of cold distilled water to remove any residual soluble impurities.

    • Carefully transfer the crystals to a filter paper and allow them to air dry.

Characterization

X-ray Diffraction (XRD): Powder XRD can be used to confirm the formation of the Tutton's salt phase and to determine the crystal structure and lattice parameters. The resulting diffraction pattern should be distinct from those of the starting materials, copper(II) sulfate and ammonium sulfate.[1]

Gravimetric Analysis: The stoichiometry of the synthesized salt can be confirmed through gravimetric analysis. For instance, the percentage of water of hydration can be determined by carefully heating a known mass of the crystals and measuring the mass loss. The sulfate content can be determined by precipitation as barium sulfate.[8]

Logical Relationships and Workflows

The synthesis and classification of ammonium cupric sulfate hexahydrate can be represented through logical diagrams.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product CuSO4 Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) Dissolve Dissolve in Warm Water CuSO4->Dissolve NH42SO4 Ammonium Sulfate ((NH₄)₂SO₄) NH42SO4->Dissolve H2O Distilled Water H2O->Dissolve Mix Mix Solutions Dissolve->Mix Concentrate Concentrate by Gentle Heating Mix->Concentrate Filter Filter Hot Solution Concentrate->Filter Crystallize Slow Evaporation & Crystallization Filter->Crystallize Isolate Isolate & Dry Crystals Crystallize->Isolate Product Ammonium Cupric Sulfate Hexahydrate ((NH₄)₂Cu(SO₄)₂·6H₂O) Isolate->Product

Synthesis workflow for ammonium cupric sulfate hexahydrate.

TuttonsSaltClassification cluster_M_prime Monovalent Cation (M') cluster_M_double_prime Divalent Cation (M'') TuttonsSalt Tutton's Salts (M'₂M''(SO₄)₂·6H₂O) K K⁺ TuttonsSalt->K Rb Rb⁺ TuttonsSalt->Rb Cs Cs⁺ TuttonsSalt->Cs NH4 NH₄⁺ TuttonsSalt->NH4 Tl Tl⁺ TuttonsSalt->Tl Mg Mg²⁺ TuttonsSalt->Mg Mn Mn²⁺ TuttonsSalt->Mn Fe Fe²⁺ TuttonsSalt->Fe Co Co²⁺ TuttonsSalt->Co Ni Ni²⁺ TuttonsSalt->Ni Cu Cu²⁺ TuttonsSalt->Cu Zn Zn²⁺ TuttonsSalt->Zn

Classification of Tutton's salts highlighting ammonium cupric sulfate.

References

Methodological & Application

Application Notes and Protocols for the Growth of Single Crystals of Ammonium Copper(II) Sulfate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed guide for researchers, scientists, and professionals in drug development on the synthesis and crystallization of high-quality single crystals of ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate, (NH₄)₂Cu(SO₄)₂·6H₂O. This compound, a member of the Tutton's salt family, is valuable for studies in crystallography and coordination chemistry.

Overview

Ammonium copper(II) sulfate hexahydrate is a double salt that crystallizes in the monoclinic system. It is synthesized from an aqueous solution containing stoichiometric amounts of copper(II) sulfate and ammonium sulfate. The primary methods for growing single crystals are slow evaporation of a saturated solution and slow cooling of a supersaturated solution. The resulting crystals are typically blue to blue-green.[1][2] Proper handling is crucial as the crystals can be efflorescent, meaning they lose water of hydration when exposed to air.[3]

Reagents and Materials

Reagent/MaterialGradeNotes
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS Reagent Grade
Ammonium Sulfate ((NH₄)₂SO₄)ACS Reagent Grade
Sulfuric Acid (H₂SO₄)ConcentratedOptional, to prevent hydrolysis of Cu²⁺ ions.
Distilled or Deionized WaterHigh Purity
Beakers or Erlenmeyer FlasksBorosilicate Glass
Crystallizing Dish or BeakerBorosilicate Glass
Filter PaperWhatman No. 1 or equivalentFor filtering the saturated solution.
Hot Plate with Magnetic StirringFor dissolving salts.
Nylon Fishing Line or Human HairFor suspending a seed crystal.
TweezersFine-tippedFor handling seed crystals.
Watch Glass or Perforated PaperTo cover the crystallizing dish and allow slow evaporation.

Quantitative Data: Solution Preparation

The table below summarizes various reported reactant quantities for the preparation of a saturated solution for crystal growth. The ratio of copper(II) sulfate pentahydrate to ammonium sulfate is approximately 2:1 by mass, which is close to the stoichiometric molar ratio.

Copper(II) Sulfate Pentahydrate (g)Ammonium Sulfate (g)Water Volume (mL)Source
5027250[3]
62.4533.05Not specified (hot water)[4]
6315[5]
6.23.325[6]
21Not specified (heated water)[7]

Experimental Protocols

Protocol 1: Growth by Slow Evaporation

This is the most common and reliable method for obtaining large, high-quality single crystals.

1. Preparation of the Saturated Solution:

  • Based on the desired volume, weigh out copper(II) sulfate pentahydrate and ammonium sulfate in a stoichiometric ratio (e.g., 50 g of CuSO₄·5H₂O and 27 g of (NH₄)₂SO₄).[3]

  • Transfer the salts to a beaker and add the corresponding volume of distilled water (e.g., 250 mL).[3]

  • Gently warm the solution on a hot plate while stirring continuously until all salts have completely dissolved.[3][6] Do not boil the solution, as this can lead to rapid water loss and premature precipitation.[3]

  • Optional: Add a few drops of dilute sulfuric acid to the solution to prevent the formation of basic copper salts.[3]

  • Once dissolved, turn off the heat and allow the solution to cool slightly.

2. Filtration:

  • While the solution is still warm, filter it through a gravity filter funnel lined with filter paper into a clean crystallizing dish. This step removes any insoluble impurities or dust particles that could act as unwanted nucleation sites.[3][4]

3. Seed Crystal Formation:

  • Cover the crystallizing dish with a piece of paper or a watch glass, leaving a small opening to allow for slow evaporation.

  • Leave the dish undisturbed in a location with a stable temperature and minimal vibrations for 24-48 hours.

  • Small seed crystals will form at the bottom of the dish.

4. Growing the Single Crystal:

  • Carefully decant the saturated solution into a new, clean beaker.

  • Select a well-formed, transparent seed crystal from the bottom of the crystallizing dish using tweezers.

  • Tie the selected seed crystal securely to a thin nylon fishing line or a human hair.

  • Suspend the seed crystal in the decanted saturated solution, ensuring it is fully submerged and not touching the sides or bottom of the beaker. An anchor like a toothpick or a small rod across the beaker's mouth can be used.

  • Cover the beaker again to allow for slow evaporation. The crystal will grow over several days to weeks.

5. Harvesting and Storage:

  • Once the crystal has reached the desired size, carefully remove it from the solution.

  • Gently wash the crystal with a small amount of cold distilled water or ethanol (B145695) to remove any remaining solution from its surfaces.[3][4]

  • Dry the crystal carefully with a lint-free cloth or by placing it on filter paper at room temperature.[3]

  • The final crystals are prone to efflorescence and should be stored in a tightly sealed container to prevent dehydration.[3]

Protocol 2: Growth by Slow Cooling

This method is faster but may yield smaller or less perfect crystals.

  • Prepare a saturated solution in hot water as described in Protocol 1 (Step 1).

  • Filter the hot solution into a clean, pre-warmed beaker or insulated container (e.g., a Dewar flask or a beaker wrapped in insulating material) to ensure slow and uniform cooling.

  • Cover the container and allow it to cool slowly and undisturbed to room temperature.

  • Crystals will form as the solution cools and its ability to hold the solute decreases.

  • Harvest, wash, and store the crystals as described in Protocol 1 (Step 5).[5]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical steps for growing single crystals of this compound using the slow evaporation method with seeding.

CrystalGrowthWorkflow A 1. Prepare Reagents (CuSO₄·5H₂O, (NH₄)₂SO₄, H₂O) B 2. Dissolve Salts in Warm Water with Stirring A->B C 3. Hot Gravity Filtration B->C D 4. Initial Crystallization (Formation of Seed Crystals) C->D E 5. Select a High-Quality Seed Crystal D->E Decant Solution F 6. Suspend Seed Crystal in Saturated Solution E->F G 7. Slow Evaporation (Crystal Growth) F->G H 8. Harvest Crystal G->H Desired Size Reached I 9. Wash and Dry Crystal H->I J 10. Store in Sealed Container I->J

Caption: Workflow for Single Crystal Growth by Slow Evaporation.

Safety and Handling

  • Copper(II) sulfate is harmful if swallowed and causes skin and serious eye irritation.[1]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling the chemicals.[1]

  • Handle the prepared solution with care, as it can stain skin, clothing, and surfaces.

  • Store the final crystals in a well-sealed container in a cool, dry place to prevent efflorescence.[1][3]

References

Application Note: Laboratory Synthesis of Ammonium Copper(II) Sulfate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate, (NH₄)₂Cu(SO₄)₂·6H₂O, is a double salt that crystallizes in the monoclinic system. It is of interest in the fields of crystallography and coordination chemistry. This document provides a detailed protocol for the synthesis of ammonium copper(II) sulfate hexahydrate in a laboratory setting. The synthesis is based on the reaction between copper(II) sulfate pentahydrate and ammonium sulfate in an aqueous solution.

Materials and Methods

Reagents:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Distilled water

  • 6 N Sulfuric acid (H₂SO₄) (optional)

Equipment:

  • Beakers

  • Graduated cylinders

  • Heating plate or Bunsen burner

  • Stirring rod

  • Crystallizing dish

  • Filter paper

  • Funnel (sintered glass funnel recommended)

  • Spatula

  • Wash bottle with distilled water

  • Drying apparatus (e.g., pad of filter papers, desiccator)

Experimental Protocol:

  • Dissolution of Reactants: In a beaker, dissolve copper(II) sulfate pentahydrate and ammonium sulfate in warm distilled water. For example, 50 g of pulverized copper(II) sulfate pentahydrate and 27 g of ammonium sulfate can be dissolved in 250 mL of warm water.[1] Another protocol suggests using 6 g of copper(II) sulfate pentahydrate and 3 g of ammonium sulfate in 15 cm³ of hot water.[2][3] A smaller scale preparation uses 2g of copper(II) sulfate pentahydrate and 1g of ammonium sulfate.[4] To aid dissolution, the solution can be gently heated, but boiling should be avoided.[1] For a different ratio, 6.2 grams of copper(II) sulfate pentahydrate and 3.3 grams of ammonium sulfate can be used.[5]

  • Acidification (Optional but Recommended): To prevent the hydrolysis of the copper(II) salt, a few drops (e.g., 10 drops) of 6 N sulfuric acid can be added to the warm solution.[1]

  • Filtration of the Hot Solution: The warm solution should be filtered to remove any insoluble impurities.[1]

  • Crystallization: The hot, filtered solution is then transferred to a crystallizing dish. The dish should be covered (e.g., with a glass plate) and left to stand undisturbed overnight to allow for slow cooling and the formation of large crystals.[1] For a faster crystallization, the solution can be cooled in an ice bath. To obtain a second crop of crystals, the remaining solution can be evaporated to a smaller volume (e.g., about 2 cm³), cooled, and the resulting crystals can be filtered.[2][3]

  • Isolation and Washing of Crystals: The formed crystals are separated from the mother liquor by decantation or filtration.[1] A sintered glass filter funnel is recommended for this step.[2][3] The crystals should then be washed with a small amount of cold distilled water to remove any remaining impurities.[1]

  • Drying of Crystals: The washed crystals should be dried thoroughly at room temperature. This can be achieved by pressing them between pads of filter paper or by placing them in a desiccator.[2][3] It is important to note that the double salt has a tendency to effloresce (lose water of hydration), so the dried crystals should be transferred to a tightly stoppered bottle for storage.[1]

Data Presentation

ReagentMolar Mass ( g/mol )Example 1[1]Example 2[2][3]Example 3[4]Example 4[5]
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.6850 g6 g2 g6.2 g
Ammonium Sulfate ((NH₄)₂SO₄)132.1427 g3 g1 g3.3 g
Distilled Water18.02250 mL15 cm³Not specified25 mL
This compound ((NH₄)₂Cu(SO₄)₂·6H₂O)399.86--Theoretical: 3.02g, Actual: 1.52g10 g (Actual)

Experimental Workflow

SynthesisWorkflow A Dissolve CuSO₄·5H₂O and (NH₄)₂SO₄ in warm distilled water B Add a few drops of H₂SO₄ (optional) A->B C Filter the hot solution B->C D Cool the filtrate to induce crystallization C->D E Isolate crystals by filtration D->E F Wash crystals with cold distilled water E->F G Dry the crystals F->G H Store in a sealed container G->H

Figure 1. Workflow for the synthesis of this compound.

References

Application Notes: Catalytic Prowess of Ammonium Copper(II) Sulfate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate, with the chemical formula (NH₄)₂Cu(SO₄)₂·6H₂O, is a double salt that serves as a versatile and cost-effective catalyst in various organic transformations.[1] In solution, particularly in the presence of ammonia (B1221849), it forms the tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, which is often the active catalytic species.[2] This complex has demonstrated notable efficacy in reactions such as the reduction of nitroaromatics, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals.

These application notes provide detailed protocols and quantitative data for the use of ammonium copper(II) sulfate hexahydrate as a precursor to the active catalyst in the reduction of nitrophenol derivatives. The information is targeted towards researchers, scientists, and professionals in drug development who are exploring efficient and economical catalytic systems.

Catalytic Application: Reduction of 2-Methyl-4-Nitrophenol (B1582141)

A key application of the tetraamminecopper(II) complex, derived from this compound, is in the catalytic reduction of nitrophenols to their corresponding aminophenols. This reaction is of significant interest due to the prevalence of the aminophenol moiety in analgesic and antipyretic drugs. The catalytic performance of tetraamminecopper(II) sulfate in the reduction of 2-methyl-4-nitrophenol to 2-methyl-4-aminophenol using sodium borohydride (B1222165) as a reducing agent has been investigated, demonstrating its potential as an effective catalyst.[3]

Quantitative Data Summary

The catalytic efficiency of tetraamminecopper(II) sulfate was evaluated by monitoring the percentage conversion of 2-methyl-4-nitrophenol. The study highlights the influence of catalyst loading on the reaction outcome.

Catalyst PrecursorActive CatalystSubstrateReducing AgentCatalyst Loading (mg)% Conversion
This compoundTetraamminecopper(II) Sulfate2-Methyl-4-NitrophenolSodium Borohydride0.5-
This compoundTetraamminecopper(II) Sulfate2-Methyl-4-NitrophenolSodium Borohydride1.0-
This compoundTetraamminecopper(II) Sulfate2-Methyl-4-NitrophenolSodium Borohydride1.550.4[3]

Note: The referenced study directly reports the performance of synthesized tetraamminecopper(II) sulfate. This table presents this data in the context of using this compound as the readily available precursor to the active catalyst.

Experimental Protocols

Protocol 1: In-situ Generation of Tetraamminecopper(II) Sulfate Catalyst and Catalytic Reduction of 2-Methyl-4-Nitrophenol

This protocol describes the in-situ formation of the active tetraamminecopper(II) sulfate catalyst from this compound and its immediate use in the reduction of 2-methyl-4-nitrophenol.

Materials:

  • This compound ((NH₄)₂Cu(SO₄)₂·6H₂O)

  • 2-Methyl-4-Nitrophenol (2-CH₃-4-NP)

  • Sodium Borohydride (NaBH₄)

  • Aqueous Ammonia (NH₄OH)

  • Distilled Water

  • Ethanol (B145695)

  • Standard laboratory glassware (beakers, volumetric flasks, cuvettes)

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

Procedure:

  • Catalyst Preparation (Stock Solution):

    • Prepare a stock solution of the catalyst by dissolving a known concentration of this compound in distilled water.

    • To this solution, add aqueous ammonia dropwise with stirring until the initial pale blue precipitate of copper(II) hydroxide (B78521) redissolves to form a deep blue solution of tetraamminecopper(II) sulfate.

  • Reaction Setup:

    • In a quartz cuvette, add 3 mL of a 0.01 M aqueous solution of 2-methyl-4-nitrophenol.

    • To this, add 1 mL of a freshly prepared 0.2 M aqueous solution of NaBH₄. The solution will turn a deep yellow, indicating the formation of the 2-methyl-4-nitrophenolate ion.[3]

    • Record the initial UV-Vis spectrum of this solution. The characteristic absorbance peak for the nitrophenolate ion will be at approximately 400 nm.[4]

  • Catalytic Reduction:

    • Introduce a specific mass of the catalyst (e.g., 1.5 mg of the solid equivalent or a corresponding volume of the stock solution) into the cuvette containing the mixture of 2-methyl-4-nitrophenol and NaBH₄.[3]

    • Immediately begin monitoring the reaction by recording UV-Vis spectra at regular time intervals over a range of 200-600 nm.[3]

  • Reaction Monitoring and Work-up:

    • The progress of the reduction is indicated by the decrease in the absorbance peak at 400 nm and the appearance of a new peak corresponding to the 2-methyl-4-aminophenol product at a lower wavelength.

    • The reaction is complete when the deep yellow color of the solution fades to colorless.[3]

    • Upon completion, the catalyst can be recovered for recyclability studies by precipitation and filtration.

Protocol 2: Synthesis and Isolation of Tetraamminecopper(II) Sulfate Monohydrate

This protocol details the synthesis of the active catalyst, which can then be stored and used for subsequent catalytic reactions.

Materials:

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Concentrated Aqueous Ammonia (15.0 M)

  • Ethanol (95%)

  • Distilled Water

  • Ice bath

  • Beakers

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

Procedure:

  • Dissolution:

    • Weigh a calculated amount of copper(II) sulfate pentahydrate and dissolve it in a minimal amount of distilled water in a beaker with stirring.

  • Complex Formation:

    • In a fume hood, slowly add concentrated aqueous ammonia to the copper(II) sulfate solution with constant stirring. A light blue precipitate of copper(II) hydroxide will initially form.

    • Continue adding ammonia until the precipitate completely dissolves, resulting in a deep blue solution of the tetraamminecopper(II) complex.[5]

  • Precipitation:

    • To the deep blue solution, add ethanol with stirring to precipitate the tetraamminecopper(II) sulfate monohydrate.[5]

    • Cool the mixture in an ice bath for 10-15 minutes to maximize crystal formation.[5]

  • Isolation and Drying:

    • Collect the deep blue crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol.

    • Allow the crystals to air dry or dry in a desiccator.

Visualizations

Experimental Workflow for Catalytic Reduction

G cluster_prep Catalyst & Reactant Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare 0.01M 2-Methyl-4-Nitrophenol Solution D Mix 2-Methyl-4-Nitrophenol and NaBH4 in Cuvette A->D B Prepare 0.2M NaBH4 Solution B->D C Prepare Tetraamminecopper(II) Sulfate Catalyst Solution F Add Catalyst to Cuvette C->F E Record Initial UV-Vis Spectrum (t=0) D->E E->F G Monitor Reaction via UV-Vis Spectroscopy F->G H Analyze Decrease in Absorbance at 400 nm G->H I Calculate % Conversion H->I

Caption: Workflow for the catalytic reduction of 2-methyl-4-nitrophenol.

Logical Relationship of Catalyst Formation and Activity

G A Ammonium Copper(II) Sulfate Hexahydrate ((NH4)2Cu(SO4)2·6H2O) C Tetraamminecopper(II) Complex [Cu(NH3)4]2+ (Active Catalyst) A->C in-situ formation B Aqueous Ammonia (NH4OH) B->C F 2-Methyl-4-Aminophenol (Product) C->F catalyzes D 2-Methyl-4-Nitrophenol (Substrate) D->F E Sodium Borohydride (Reducing Agent) E->F enables

Caption: Formation of the active catalyst and its role in the reduction.

References

Application Notes and Protocols for Ammonium Copper(II) Sulfate Hexahydrate as a Mordant in Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordants are essential chemical agents in the dyeing of natural fibers, forming a coordination complex with both the dye and the fiber to enhance the dye's uptake, improve color fastness, and influence the final shade. Metallic salts are commonly employed as mordants, with copper salts known for producing rich, deep colors and improving the light and wash fastness of natural dyes.[1] Copper mordants are often referred to as "saddening" agents because they can darken the original dye color, shifting hues towards greens or browns.

This document provides detailed application notes and protocols for the use of ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate, a double salt of copper(II) sulfate and ammonium sulfate, as a mordant in textile dyeing. While specific literature on the application of this double salt as a mordant is limited, its chemical nature as a source of copper(II) ions in solution suggests its viability as a mordant. The protocols provided herein are based on established methods for copper(II) sulfate mordanting and include the synthesis of the double salt.

Chemical and Physical Properties

  • Chemical Name: Ammonium copper(II) sulfate hexahydrate

  • Synonyms: Cupric ammonium sulfate, Mohr's salt analogue

  • CAS Number: 7783-21-3

  • Molecular Formula: (NH₄)₂Cu(SO₄)₂·6H₂O

  • Appearance: Blue crystalline solid

Experimental Protocols

Preparation of this compound

This protocol describes the synthesis of this compound from copper(II) sulfate pentahydrate and ammonium sulfate.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Distilled water

  • Beakers

  • Heating plate

  • Stirring rod

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Crystallization dish

Procedure:

  • Dissolution: In a beaker, dissolve 25 g of copper(II) sulfate pentahydrate and 13.2 g of ammonium sulfate in 100 mL of distilled water.

  • Heating: Gently heat the solution on a heating plate while stirring until all salts are completely dissolved. Avoid boiling.

  • Filtration: If the solution is not clear, hot filter it to remove any impurities.

  • Crystallization: Pour the clear, hot solution into a crystallization dish and allow it to cool slowly to room temperature. Cover the dish to prevent contamination.

  • Crystal Harvesting: Once a significant amount of crystals has formed, carefully decant the supernatant liquid.

  • Washing and Drying: Wash the crystals with a small amount of cold distilled water and then dry them on a filter paper at room temperature. Store the dried crystals in a well-sealed container.

G Diagram 1: Synthesis of this compound cluster_0 Preparation of Mordant Solution cluster_1 Crystallization and Isolation A Dissolve Copper(II) Sulfate and Ammonium Sulfate in Water B Gently Heat to Dissolve A->B C Hot Filter (if necessary) B->C D Cool Solution to Room Temperature C->D Initiate Crystallization E Harvest Crystals by Decantation D->E F Wash with Cold Water E->F G Dry Crystals F->G

Caption: Synthesis of this compound.

Mordanting Protocol for Wool and Silk Fibers (Pre-mordanting)

This protocol is adapted from standard procedures for copper(II) sulfate mordanting of protein fibers.[2][3]

Materials:

  • This compound

  • Scoured (cleaned) wool or silk fibers

  • Stainless steel or other non-reactive dye pot

  • Water

  • Stirring rod

  • Personal protective equipment (gloves, safety glasses)

Procedure:

  • Weigh Fiber: Weigh the dry wool or silk fibers to be mordanted. This is the Weight of Fiber (WOF).

  • Prepare Mordant Bath: In the dye pot, dissolve this compound equivalent to 2-4% of the WOF in a small amount of hot water.[2] Then, add enough cool water to the pot to allow the fibers to move freely.

  • Introduce Fibers: Thoroughly wet the scoured fibers in clean water and then introduce them to the mordant bath.

  • Heating: Slowly heat the mordant bath to 82-88°C (180-190°F) over a period of 45-60 minutes. Hold at this temperature for one hour, stirring gently every 15 minutes to ensure even mordanting. Do not boil.

  • Cooling: Allow the fibers to cool down in the mordant bath.

  • Rinsing: Once cooled, remove the fibers from the mordant bath and rinse them thoroughly in lukewarm water until the water runs clear.

  • Dyeing: The mordanted fibers can be dyed immediately or dried for later use.

Mordanting Protocol for Cotton and other Cellulosic Fibers (Pre-mordanting)

Cellulosic fibers require a "tannin-alum" or in this case, a "tannin-copper" process for effective mordanting.

Materials:

  • This compound

  • Tannic acid or a natural source of tannin (e.g., myrobalan, gall nuts)

  • Scoured cotton or other cellulosic fibers

  • Non-reactive pots (2)

  • Water

  • Stirring rod

  • Personal protective equipment

Procedure:

  • Tannin Treatment:

    • Weigh the dry cellulosic fibers (WOF).

    • In a pot, dissolve tannic acid (or tannin extract) equivalent to 8-10% of the WOF in hot water. Add enough water for the fibers to move freely.

    • Introduce the wetted fibers to the tannin bath and heat to 60°C (140°F) for one hour.

    • Allow the fibers to cool in the bath. They can be left to steep for several hours or overnight for deeper shades.

    • Remove the fibers and gently squeeze out the excess liquid. Do not rinse.

  • Mordanting:

    • Prepare a mordant bath as described in section 3.2, using this compound at 2-4% of the WOF.

    • Introduce the tannin-treated, damp fibers into the mordant bath.

    • Heat the bath to 60-70°C (140-160°F) and hold for one hour, stirring gently.

    • Allow the fibers to cool in the mordant bath.

    • Rinse the fibers thoroughly in lukewarm water.

  • Dyeing: The mordanted fibers are now ready for dyeing or can be dried for later use.

G Diagram 2: General Mordanting and Dyeing Workflow cluster_0 Fiber Preparation cluster_1 Mordanting cluster_2 Dyeing A Weigh Dry Fiber (WOF) B Scour Fiber A->B C Prepare Mordant Bath B->C Proceed to Mordanting D Introduce Wet Fiber C->D E Heat and Hold D->E F Cool and Rinse E->F G Prepare Dye Bath F->G Proceed to Dyeing H Introduce Mordanted Fiber G->H I Heat and Hold H->I J Cool and Rinse I->J K Dry Dyed Fiber J->K

Caption: General Mordanting and Dyeing Workflow.

Quantitative Data (for Copper(II) Sulfate Mordant)

Disclaimer: The following data is for textiles mordanted with copper(II) sulfate. Due to a lack of specific studies on this compound as a mordant, this data is provided for comparative and predictive purposes.

Colorfastness Properties

The use of copper sulfate as a mordant generally improves the colorfastness of natural dyes on various fibers.

FiberDye SourceMordanting MethodWash Fastness (Staining)Wash Fastness (Color Change)Light FastnessRubbing Fastness (Dry/Wet)Reference
CottonCutchSimultaneousGoodFair to GoodGoodGood/Good[4]
CottonJackfruit Tree BarkPre-, Post-, SimultaneousGoodGoodGoodGood/Fair[5]
LyocellOrange PeelPre-mordanting (4%)4-54-544-5/4-5[6]
WoolBerberis VulgarisPre-mordanting--ImprovedImproved[7]

Fastness ratings are typically on a scale of 1 (poor) to 5 (excellent).

Colorimetric Data (CIELAB Lab* Values)

The CIELAB color space is used to quantify color. L* represents lightness (0=black, 100=white), a* represents the red/green axis (+a* is red, -a* is green), and b* represents the yellow/blue axis (+b* is yellow, -b* is blue). The use of a copper mordant typically results in a lower L* value (darker color) and can shift the a* and b* values.

FiberDye SourceMordantLab*Reference
CottonTurmericCopper Sulfate58.3210.1140.12[8]
CottonCutchCopper Sulfate71.54 - 77.050.05 - 2.907.21 - 17.99[4]
WoolBerberis VulgarisCopper Sulfate (1%)62.05-0.2040.77[7]
WoolBerberis VulgarisCopper Sulfate (5%)51.29-2.2530.35[7]

Mechanism of Action

The primary role of a mordant is to create a chemical bridge between the dye molecule and the textile fiber. In the case of this compound, the active species is the copper(II) ion (Cu²⁺).

  • Fiber Binding: The copper(II) ions in the mordant bath are attracted to and form coordinate bonds with functional groups present in the fiber, such as hydroxyl (-OH) groups in cellulose (B213188) (cotton) or carboxyl (-COOH) and amino (-NH₂) groups in protein fibers (wool and silk).

  • Dye Complexation: Natural dyes often contain functional groups like hydroxyl (-OH) and carbonyl (C=O) that can act as ligands. The copper(II) ion, now bound to the fiber, forms a stable coordination complex with these ligands on the dye molecule.

  • Insoluble Lake Formation: This ternary complex of fiber-mordant-dye, often referred to as a "lake," is a large, insoluble molecule that is physically trapped within the fiber structure and chemically bonded to it. This strong association is what leads to improved colorfastness properties.

G Diagram 3: Chemical Principle of Copper Mordanting Fiber Textile Fiber (-OH, -COOH, -NH2) Mordant Copper(II) Ion (Cu²⁺) Fiber->Mordant Coordinate Bond Formation Complex Fiber-Mordant-Dye Complex (Insoluble Lake) Mordant->Complex Dye Natural Dye Molecule (-OH, C=O) Dye->Mordant Coordination

Caption: Chemical Principle of Copper Mordanting.

Safety Precautions

  • This compound is harmful if swallowed and can cause skin and eye irritation.

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling the solid mordant and its solutions.

  • Conduct all heating and mordanting procedures in a well-ventilated area or under a fume hood to avoid inhaling any potential fumes.

  • Dispose of spent mordant baths and rinse water in accordance with local environmental regulations. Copper compounds are toxic to aquatic life.

Conclusion

This compound presents a viable, readily synthesized mordant for natural dyeing processes. While direct application data is scarce, its chemical properties as a source of copper(II) ions allow for the adaptation of established copper sulfate mordanting protocols. The use of this mordant is expected to yield deep, rich colors with enhanced fastness properties, characteristic of copper mordants. Further research is warranted to quantify the specific colorimetric and fastness outcomes of using this double salt in comparison to other copper-based mordants.

References

Application Notes and Protocols: Ammonium Copper(II) Sulfate Hexahydrate in Electroplating Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate, also known as cupric ammonium sulfate, in copper electroplating. This document includes detailed experimental protocols, quantitative data on bath compositions and their effects on deposit properties, and a description of the underlying electrochemical mechanisms.

Introduction

Ammonium copper(II) sulfate hexahydrate ((NH₄)₂Cu(SO₄)₂·6H₂O) is a key component in certain alkaline copper electroplating baths.[1] These baths offer a non-cyanide alternative for copper plating, which is crucial for applications where the use of highly toxic cyanide-based electrolytes is undesirable. The presence of ammonium ions in the plating solution leads to the formation of copper-ammine complexes, which significantly influences the electrochemical deposition process, resulting in improved deposit characteristics such as brightness and compactness.[2]

The primary role of ammonium ions is to act as a complexing agent, forming soluble copper-ammine complexes, which prevents the precipitation of copper hydroxide (B78521) in alkaline solutions.[3] This complexation also affects the electrode potential and the kinetics of the copper deposition reaction. Furthermore, ammonium ions can act as a grain refiner, leading to smoother and denser copper deposits.

Quantitative Data Summary

The following tables summarize the quantitative data for an optimized copper electroplating bath using ammonium copper(II) sulfate and the effect of key operating parameters on the plating process and deposit properties.

Table 1: Optimized Bath Composition for Bright Copper Deposits [2]

ComponentConcentration
Copper Sulfate Pentahydrate (CuSO₄·5H₂O)80 g/L
Ammonia (B1221849) (NH₃)100 g/L
Ammonium Sulfate ((NH₄)₂SO₄)50 g/L
Potassium Hydroxide (KOH)15 g/L
Sodium Dodecyl Benzene (B151609) Sulfonate (SDBS)3.0 x 10⁻⁵ mol/L

Table 2: Effect of Current Density on Cathodic Current Efficiency (CCE) [2]

Bath CompositionCurrent Density (A/dm²)Cathodic Current Efficiency (%)
Cu #1 (CuSO₄ + NH₃)1.3385.0
2.6778.0
4.0070.0
Cu #2 (CuSO₄ + NH₃ + (NH₄)₂SO₄)1.3388.0
2.6775.0
4.0065.0

Table 3: Effect of pH on Cathodic Current Efficiency (CCE) and Deposit Hardness [2]

pHCathodic Current Efficiency (%)Microhardness (HV, kg/mm ²)
9.572.990
10.583.0140
11.582.3-
12.584.3-

Experimental Protocols

This section provides detailed methodologies for substrate preparation, electroplating bath preparation, and the electroplating process itself.

Substrate Preparation

Proper substrate preparation is critical to ensure good adhesion and a high-quality copper deposit.

  • Degreasing: Remove any oil, grease, or organic contaminants from the substrate surface. This can be achieved by ultrasonic cleaning in a suitable solvent (e.g., acetone, ethanol) or an alkaline cleaning solution.

  • Rinsing: Thoroughly rinse the substrate with deionized water to remove any residual cleaning agents.

  • Acid Pickling: Immerse the substrate in a dilute acid solution (e.g., 10% H₂SO₄ or HCl) to remove any oxide layers or scale. The duration of this step depends on the substrate material and the extent of oxidation.

  • Final Rinsing: Rinse the substrate again with deionized water to remove any acid residues. The substrate is now ready for electroplating.

Electroplating Bath Preparation

The following protocol describes the preparation of the optimized electroplating bath detailed in Table 1.

  • Dissolution of Salts: In a beaker, dissolve 80 g of copper sulfate pentahydrate and 50 g of ammonium sulfate in approximately 500 mL of deionized water. Stir until all salts are completely dissolved.

  • Addition of Ammonia: Slowly add 100 mL of concentrated ammonia solution to the beaker while stirring continuously. The solution will turn a deep blue color due to the formation of the tetraamminecopper(II) complex.

  • pH Adjustment: Add 15 g of potassium hydroxide to the solution and stir until dissolved. Measure the pH of the solution and adjust to the desired value (e.g., 10.5) using small additions of KOH or dilute sulfuric acid as needed.[2]

  • Addition of Surfactant: Add the required amount of sodium dodecyl benzene sulfonate (SDBS) to the solution.

  • Final Volume Adjustment: Transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L.

Electroplating Process
  • Cell Assembly: Set up an electrochemical cell with a copper anode and the prepared substrate as the cathode. The distance between the anode and cathode should be kept constant.

  • Immersion: Immerse the anode and the prepared cathode into the electroplating bath.

  • Applying Current: Connect the electrodes to a DC power supply. Apply the desired constant current density (e.g., 2.7 A/dm²).[2]

  • Plating Duration: Continue the electroplating for the desired amount of time to achieve the target copper layer thickness.

  • Post-treatment: After plating, turn off the power supply, remove the cathode from the bath, and immediately rinse it with deionized water to remove any residual plating solution.

  • Drying: Dry the plated substrate using a stream of nitrogen or in a desiccator.

Visualizations

Electrochemical Mechanism

The following diagram illustrates the key chemical and electrochemical reactions occurring during the copper electrodeposition from an ammoniacal sulfate bath.

Electroplating_Mechanism cluster_anode Anode (Copper) cluster_electrolyte Electrolyte cluster_cathode Cathode (Substrate) Anode Cu(s) Cu2_anode Cu²⁺(aq) Anode->Cu2_anode Oxidation Cu → Cu²⁺ + 2e⁻ Cu2_bulk Cu²⁺(aq) Cu2_anode->Cu2_bulk Ion Transport Complex [Cu(NH₃)₄]²⁺(aq) (Tetraamminecopper(II) complex) Cu2_bulk->Complex Complexation Complex_cathode [Cu(NH₃)₄]²⁺(aq) Cu2_bulk->Complex_cathode Diffusion to Cathode NH3 NH₃(aq) (from (NH₄)₂SO₄ and NH₄OH) Cu_cathode Cu(s) (Deposited Copper) Complex_cathode->Cu_cathode Two-step Reduction [Cu(NH₃)₄]²⁺ + 2e⁻ → Cu + 4NH₃

Caption: Electrochemical mechanism of copper plating from an ammoniacal bath.

Experimental Workflow

The workflow for the copper electroplating process is outlined in the diagram below.

Electroplating_Workflow cluster_prep Preparation cluster_process Electroplating cluster_post Post-Treatment & Analysis SubstratePrep Substrate Preparation (Degreasing, Rinsing, Pickling) CellSetup Electrochemical Cell Setup SubstratePrep->CellSetup BathPrep Bath Preparation (Dissolving Salts, Adding Ammonia, pH Adjustment) BathPrep->CellSetup Electroplating Apply DC Current (Constant Current Density) CellSetup->Electroplating RinsingDrying Rinsing and Drying Electroplating->RinsingDrying Characterization Deposit Characterization (SEM, Hardness, Adhesion) RinsingDrying->Characterization

Caption: General workflow for the copper electroplating process.

Safety and Waste Disposal

  • Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling chemicals. Work in a well-ventilated area or under a fume hood, especially when handling concentrated ammonia.

  • Waste Disposal: The electroplating bath contains copper, which is toxic to aquatic life.[4] Do not dispose of the spent plating solution down the drain. The waste should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[5][6] Treatment methods may include chemical precipitation to remove copper ions before disposal.

Deposit Characterization

The quality of the electrodeposited copper can be assessed using various techniques:

  • Surface Morphology: Scanning Electron Microscopy (SEM) can be used to visualize the surface topography, grain size, and compactness of the copper deposit.[2] Deposits from optimized ammoniacal baths typically exhibit a fine-grained structure.[2]

  • Microhardness: Vickers microhardness testing can be used to determine the hardness of the copper coating. A 25 gf load is typically employed for this measurement.[2]

  • Adhesion: The adhesion of the copper film to the substrate can be evaluated qualitatively using methods like the tape test or the bend test.[7] For quantitative analysis, more advanced techniques such as the pull-off test can be used.

By carefully controlling the bath composition and operating parameters, high-quality, bright, and adherent copper coatings can be achieved using this compound-based electroplating baths.

References

Application Notes and Protocols for the Thermal Analysis of Ammonium Copper(II) Sulfate Hexahydrate ((NH₄)₂Cu(SO₄)₂·6H₂O)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate, (NH₄)₂Cu(SO₄)₂·6H₂O, is a crystalline double salt belonging to the Tutton's salt family. These compounds are of significant interest in various fields, including materials science and chemistry, due to their well-defined structures and predictable thermal decomposition behaviors. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are crucial for characterizing the thermal stability and decomposition pathways of such hydrated compounds. This document provides a detailed experimental setup and protocol for the thermal analysis of (NH₄)₂Cu(SO₄)₂·6H₂O, intended for researchers, scientists, and professionals in drug development who may utilize hydrated salts in their work.

Experimental Apparatus

A simultaneous thermal analyzer (STA) capable of performing TGA and DTA or TGA and DSC concurrently is recommended for a comprehensive analysis. The key components of the experimental setup include:

  • Thermobalance: A high-precision balance to continuously measure the mass of the sample as a function of temperature.

  • Furnace: A programmable furnace capable of controlled heating rates over the desired temperature range (typically from room temperature to 1000 °C).

  • Temperature Programmer and Controller: To ensure a linear and accurate heating rate.

  • Sample and Reference Crucibles: Typically made of inert materials like alumina (B75360) (Al₂O₃) or platinum. An empty crucible or a stable reference material such as alumina is used in the reference holder.

  • Purge Gas System: To provide a controlled and inert atmosphere (e.g., nitrogen or argon) or a reactive atmosphere (e.g., air or oxygen) around the sample. A consistent flow rate is essential for reproducible results.

  • Data Acquisition System: A computer with appropriate software to record and analyze the thermal data (mass change, temperature difference, and heat flow).

Experimental Protocols

Sample Preparation
  • Sample Purity: Ensure the (NH₄)₂Cu(SO₄)₂·6H₂O sample is of high purity to avoid interference from impurities during thermal analysis. Recrystallization may be necessary for lower-grade samples.

  • Sample Form: Use a finely ground powder of the crystalline sample to ensure uniform heat distribution and to facilitate the escape of gaseous decomposition products.

  • Sample Mass: Accurately weigh a small amount of the sample, typically between 5 and 10 mg, into the sample crucible. A smaller sample size minimizes thermal gradients within the sample.

Instrument Calibration

Before the experiment, calibrate the thermobalance and temperature sensors of the thermal analyzer according to the manufacturer's instructions. This is often done using standard reference materials with known melting points and mass changes.

TGA-DTA/DSC Measurement Protocol
  • Purge Gas: Start the flow of the desired purge gas (e.g., dry nitrogen) at a constant rate, typically 20-50 mL/min, through the furnace for a sufficient time to ensure an inert atmosphere.

  • Initial Equilibration: Allow the furnace temperature to stabilize at the starting temperature, usually ambient temperature (around 25-30 °C).

  • Heating Program: Heat the sample from the starting temperature to a final temperature of approximately 800-1000 °C. A linear heating rate of 10 °C/min is commonly used.

  • Data Recording: Continuously record the sample mass (TGA), the temperature difference between the sample and reference (DTA), or the heat flow to the sample (DSC), and the sample temperature.

  • Post-Analysis: After the experiment, cool the furnace back to room temperature. Analyze the resulting TGA, DTG (Derivative Thermogravimetry), DTA, and DSC curves to determine the temperatures of thermal events, percentage mass losses, and the nature of the transitions (endothermic or exothermic).

Data Presentation: Thermal Decomposition of (NH₄)₂Cu(SO₄)₂·6H₂O

The thermal decomposition of ammonium copper(II) sulfate hexahydrate typically proceeds in three main stages: dehydration, deammoniation, and sulfate decomposition. The following table summarizes the expected thermal events, though specific temperature ranges can vary slightly depending on experimental conditions such as heating rate and atmosphere.

Decomposition StageTemperature Range (°C)Mass Loss (Experimental %)Mass Loss (Theoretical %)Thermal Event (DTA/DSC)Evolved Species
Dehydration 70 - 200~27.127.05Endothermic6 H₂O
Deammoniation 200 - 400~8.58.53Endothermic2 NH₃
Sulfate Decomposition > 400~40.140.06Endothermic2 SO₃ (or SO₂ + ½ O₂)

Note: The decomposition of the sulfate group can be complex and may involve the formation of intermediate oxysulfates. The final residue is typically copper(II) oxide (CuO).

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of (NH₄)₂Cu(SO₄)₂·6H₂O.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_output Outputs start Start: Obtain (NH₄)₂Cu(SO₄)₂·6H₂O Sample grind Grind to a Fine Powder start->grind weigh Weigh 5-10 mg of Sample grind->weigh load Load Sample into Crucible weigh->load setup Setup TGA-DTA/DSC Instrument (Calibrate, Set Purge Gas) setup->load run Run Heating Program (e.g., 10 °C/min to 1000 °C) load->run record Record TGA, DTG, DTA/DSC Data run->record analyze Analyze Curves for Thermal Events (Temperature Ranges, Mass Loss) record->analyze report Generate Report and Data Table analyze->report tg_curve TGA/DTG Curves analyze->tg_curve dta_curve DTA/DSC Curves analyze->dta_curve data_table Quantitative Data Table report->data_table

Caption: Experimental workflow for the thermal analysis of (NH₄)₂Cu(SO₄)₂·6H₂O.

Signaling Pathway of Thermal Decomposition

The following diagram illustrates the sequential decomposition pathway of (NH₄)₂Cu(SO₄)₂·6H₂O upon heating.

Decomposition_Pathway A (NH₄)₂Cu(SO₄)₂·6H₂O (Hexahydrate) B (NH₄)₂Cu(SO₄)₂ (Anhydrous Salt) A->B  - 6 H₂O (g) (70-200 °C) C Cu(SO₄)₂ (Copper Sulfate) B->C  - 2 NH₃ (g) (200-400 °C) D CuO (Copper(II) Oxide - Final Residue) C->D  - 2 SO₃ (g) ( > 400 °C)

Caption: Thermal decomposition pathway of this compound.

Application Note: Characterization of Ammonium Copper(II) Sulfate Hexahydrate Using X-ray Diffraction (XRD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the characterization of ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate, ((NH₄)₂Cu(SO₄)₂·6H₂O), using powder X-ray Diffraction (XRD). It outlines the experimental procedure, from sample preparation to data analysis, and presents key crystallographic data. This application note is intended to guide researchers in verifying the phase purity and structural integrity of this double salt, which is a member of the Tutton's salt family.

Introduction

Ammonium copper(II) sulfate hexahydrate is a crystalline double salt belonging to the isomorphous series of compounds known as Tutton's salts.[1] These salts have the general formula A₂M(SO₄)₂·6H₂O, where 'A' is a monovalent cation (like NH₄⁺) and 'M' is a divalent metal cation (like Cu²⁺).[1] The compound crystallizes in a monoclinic system and its structure consists of a [Cu(H₂O)₆]²⁺ octahedron, two ammonium ions, and two sulfate ions.[1][2]

In pharmaceutical development and material science, precise characterization of a crystalline solid's structure is critical, as properties like solubility and stability are dependent on its crystal form. X-ray Diffraction (XRD) is a primary analytical technique for obtaining this information. It provides a non-destructive method to identify the crystalline phase, determine lattice parameters, and confirm the purity of a sample. The XRD pattern of the double salt is distinct from that of its simple salt constituents, copper(II) sulfate and ammonium sulfate.[3]

Principle of X-ray Diffraction (XRD)

X-ray diffraction is based on the constructive interference of monochromatic X-rays and a crystalline sample. When an X-ray beam strikes a crystal, the atoms in the crystal lattice scatter the X-rays. If the scattered X-rays are in phase, they produce constructive interference, resulting in a diffracted beam. Bragg's Law (nλ = 2d sinθ) describes the condition for this constructive interference, where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between crystal lattice planes, and 'θ' is the angle of incidence. The resulting diffraction pattern, a plot of intensity versus the diffraction angle 2θ, serves as a unique "fingerprint" for a specific crystalline solid.

Experimental Protocol

This section details the methodology for analyzing this compound using powder XRD.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality XRD data.[4] For hydrated salts, care must be taken to avoid conditions that could lead to dehydration, such as excessive heat during grinding.

  • Grinding: Gently grind approximately 100-200 mg of the crystalline this compound sample into a fine powder using an agate mortar and pestle.[5] The goal is to achieve a particle size of less than 10 μm to ensure a sufficient number of randomly oriented crystallites for accurate intensity measurements.[6] Grinding under a liquid medium like ethanol (B145695) can help minimize structural damage.[4]

  • Mounting: Carefully pack the fine powder into a standard powder XRD sample holder. Ensure the sample surface is flat, smooth, and level with the surface of the holder to prevent errors in peak positions. Gently pressing the powder can create a smooth surface, but excessive compaction should be avoided as it can induce preferred orientation of the crystallites.[5]

Instrument Setup and Data Collection

The following are typical instrument parameters for powder XRD analysis. Actual parameters may be adjusted based on the specific instrument and experimental goals.

  • Instrument: Standard Powder X-ray Diffractometer

  • X-ray Source: Cu Kα (λ = 1.5406 Å)

  • Tube Voltage: 40 kV

  • Tube Current: 40 mA

  • Goniometer Configuration: Bragg-Brentano

  • Scan Type: Continuous

  • Scan Range (2θ): 10° - 80°

  • Step Size: 0.02°

  • Scan Speed / Time per Step: 1°/minute

Data Analysis
  • Phase Identification: The collected XRD pattern should be compared with reference patterns from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD). A successful match confirms the identity of the sample as this compound.

  • Lattice Parameter Refinement: For high-precision determination of the unit cell parameters, Rietveld refinement can be performed using appropriate software. This involves fitting a calculated diffraction pattern based on a known crystal structure model to the experimental data.

  • Purity Assessment: The absence of peaks corresponding to starting materials (copper(II) sulfate, ammonium sulfate) or other impurities indicates the phase purity of the sample.

Data Presentation: Crystallographic Properties

This compound has been well-characterized. The following table summarizes its key crystallographic data from the literature.

PropertyValueReference
Chemical Formula (NH₄)₂Cu(SO₄)₂·6H₂O[7]
Crystal System Monoclinic[1][8]
Space Group P2₁/a[1]
Lattice Parameters a = 9.2105 Å[8][9]
b = 12.3795 Å[8][9]
c = 6.3016 Å[8][9]
β = 106.112°[8][9]
Formula Units (Z) 2[1]

Visualization of Experimental Workflow

The logical flow of the characterization process is illustrated below.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_results Results & Interpretation cluster_output Final Output start Crystalline Sample grind Grinding to Fine Powder start->grind mount Mounting in Sample Holder grind->mount collect Data Collection (Diffractometer) mount->collect process Data Processing collect->process phase_id Phase Identification process->phase_id lattice Lattice Parameter Refinement process->lattice purity Purity Assessment process->purity report Characterization Report phase_id->report lattice->report purity->report

Caption: Workflow for the characterization of this compound by XRD.

Conclusion

Powder X-ray diffraction is an indispensable tool for the structural characterization of crystalline materials like this compound. The protocol described herein provides a reliable framework for researchers to verify the identity and phase purity of the synthesized compound, ensuring the quality and consistency of the material for subsequent research and development applications.

References

FT-IR spectroscopy of ammonium copper(II) sulfate hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the vibrational properties of ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate, a double salt with applications in crystallography and inorganic synthesis, is crucial for quality control and structural elucidation.[1] Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid and non-destructive analytical technique for identifying the characteristic functional groups and molecular structure of this compound. This application note provides a comprehensive protocol for the synthesis and subsequent FT-IR analysis of ammonium copper(II) sulfate hexahydrate, complete with expected spectral data and workflow visualizations.

Synthesis of this compound

This compound can be synthesized through the crystallization from an aqueous solution containing stoichiometric amounts of copper(II) sulfate pentahydrate and ammonium sulfate.[2][3]

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Distilled or deionized water

  • 6 N Sulfuric acid (optional, a few drops)

Equipment:

  • Beakers

  • Glass stirring rod

  • Hot plate

  • Crystallizing dish

  • Filter paper or sintered glass funnel

  • Watch glass

Protocol:

  • Dissolve 50 g of pulverized copper(II) sulfate pentahydrate and 27 g of ammonium sulfate in 250 ml of warm distilled water in a beaker.[3] A few drops of 6 N sulfuric acid can be added to prevent the hydrolysis of the copper salt.[3]

  • Gently heat the solution while stirring until all the salts have completely dissolved. Avoid boiling the solution.[3][4]

  • Filter the warm solution to remove any insoluble impurities.[3]

  • Transfer the filtrate to a crystallizing dish and cover it with a watch glass, leaving a small opening for slow evaporation.[3]

  • Allow the solution to stand undisturbed at room temperature. Crystals of this compound will form as the water evaporates over several days.[3][4]

  • Once a satisfactory yield of crystals is obtained, decant the mother liquor.

  • Wash the crystals with a small amount of cold distilled water and then dry them between sheets of filter paper at room temperature.[3]

  • Store the dried crystals in a tightly sealed container to prevent efflorescence (loss of water of hydration).[3]

FT-IR Spectroscopic Analysis

The FT-IR spectrum of the synthesized this compound can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR). The KBr pellet method is described below.

Materials:

  • Synthesized this compound crystals

  • Potassium bromide (KBr), spectroscopy grade

  • Mortar and pestle (agate or mullite)

  • Pellet press

Equipment:

  • Fourier-Transform Infrared (FT-IR) spectrometer

Protocol:

  • Thoroughly dry the KBr powder in an oven to remove any adsorbed water, which can interfere with the spectrum.

  • Grind a small amount (1-2 mg) of the synthesized this compound crystals into a fine powder using a mortar and pestle.

  • Add approximately 100-200 mg of the dried KBr powder to the mortar and mix it thoroughly with the sample powder.

  • Transfer the mixture to the pellet press die.

  • Apply pressure to the die to form a thin, transparent KBr pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum.

Expected FT-IR Spectral Data

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the ammonium ion (NH₄⁺), the sulfate ion (SO₄²⁻), and the water of hydration (H₂O). The expected vibrational frequencies are summarized in the table below.

Wavenumber Range (cm⁻¹)AssignmentFunctional GroupReference
3000 - 3500O-H stretching vibrations of water of hydration and N-H stretching vibrations of the ammonium ionH₂O, NH₄⁺[5][6]
1600 - 1700H-O-H bending vibration of water of hydrationH₂O[5]
1400 - 1450N-H bending vibration of the ammonium ionNH₄⁺
1080 - 1130Asymmetric S-O stretching vibration of the sulfate ionSO₄²⁻[7][8]
~980Symmetric S-O stretching vibration of the sulfate ionSO₄²⁻[9]
610 - 680O-S-O bending vibration of the sulfate ionSO₄²⁻[8][9]

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between the chemical components and their spectral contributions.

experimental_workflow cluster_synthesis Synthesis cluster_ftir FT-IR Analysis cluster_data Data Interpretation s1 Dissolve CuSO4.5H2O and (NH4)2SO4 in H2O s2 Heat and Stir s1->s2 s3 Filter Hot Solution s2->s3 s4 Crystallization s3->s4 s5 Isolate and Dry Crystals s4->s5 f1 Prepare KBr Pellet s5->f1 Synthesized Sample f2 Acquire Background Spectrum f1->f2 f3 Acquire Sample Spectrum f2->f3 f4 Process Data f3->f4 d1 Assign Vibrational Bands f4->d1 d2 Compare with Literature d1->d2 d3 Structural Confirmation d2->d3

Caption: Experimental workflow from synthesis to FT-IR analysis.

spectral_contributions cluster_components Chemical Components cluster_vibrations Characteristic Vibrations (cm-1) compound This compound ((NH4)2Cu(SO4)2·6H2O) ammonium Ammonium (NH4+) compound->ammonium sulfate Sulfate (SO4^2-) compound->sulfate water Water of Hydration (H2O) compound->water nh_stretch_bend N-H Stretch (~3200) N-H Bend (~1430) ammonium->nh_stretch_bend contributes to so_stretch_bend S-O Stretch (~1100, 980) O-S-O Bend (~620) sulfate->so_stretch_bend contributes to oh_stretch_bend O-H Stretch (~3400) H-O-H Bend (~1670) water->oh_stretch_bend contributes to

Caption: Correlation of chemical components to FT-IR spectral regions.

References

Application Note: UV-Vis Spectroscopy of Aqueous Ammonium Copper(II) Sulfate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate, (NH₄)₂Cu(SO₄)₂·6H₂O, is a double salt that forms a characteristic deep blue solution in the presence of excess ammonia (B1221849). This coloration is due to the formation of the tetraamminecopper(II) complex ion, [Cu(NH₃)₄]²⁺.[1] The intensity of this color is directly proportional to the concentration of the complex, a principle that can be quantitatively analyzed using UV-Vis spectroscopy. This application note provides a detailed protocol for the preparation of aqueous solutions of ammonium copper(II) sulfate hexahydrate and the subsequent analysis using UV-Vis spectroscopy to determine the concentration of the tetraamminecopper(II) complex. The relationship between absorbance and concentration is governed by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to its concentration.

Principle

In an aqueous solution with a sufficient concentration of ammonia, the copper(II) ions from this compound exist predominantly as the tetraamminecopper(II) complex ion.[1] This complex absorbs light in the yellow-red region of the visible spectrum, resulting in the solution's intense blue appearance.[1] The wavelength of maximum absorbance (λmax) for the tetraamminecopper(II) complex is typically in the range of 600-650 nm.[2] By measuring the absorbance of solutions with known concentrations at this λmax, a calibration curve can be constructed. This curve can then be used to determine the concentration of an unknown sample.

Data Presentation

The following table summarizes the preparation of standard solutions and presents example absorbance data. A stock solution of 0.10 M tetraamminecopper(II) complex is prepared from this compound. This stock solution is then serially diluted to create a range of standard concentrations.

Test TubeVolume of 0.10 M CuSO₄ (mL)Volume of 0.010 M CuSO₄ (mL)Volume of 0.50 M NH₃ / 0.50 M NH₄NO₃ (mL)Volume of Water (mL)Final Concentration of [Cu(NH₃)₄]²⁺ (M)Example Absorbance at λmax (~610 nm)
12.50.02.05.50.0250.625
22.00.02.06.00.0200.500
31.00.02.07.00.0100.250
40.05.02.03.00.0050.125
50.02.02.06.00.0020.050

Note: The absorbance values are illustrative and would be experimentally determined.

Experimental Protocols

Materials and Equipment
  • This compound ((NH₄)₂Cu(SO₄)₂·6H₂O)

  • Ammonia solution (e.g., 1.0 M NH₃)

  • Ammonium nitrate (B79036) (NH₄NO₃)

  • Deionized water

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Beakers

  • UV-Vis spectrophotometer

  • Cuvettes (1 cm path length)

Preparation of a 0.10 M Tetraamminecopper(II) Stock Solution
  • Weighing the salt: Accurately weigh out 39.98 g of this compound (molar mass: 399.84 g/mol ).

  • Dissolution: Dissolve the weighed salt in approximately 800 mL of deionized water in a 1 L volumetric flask.

  • Addition of Ammonia: To ensure the formation of the tetraamminecopper(II) complex, add a sufficient amount of concentrated ammonia solution. The solution should turn a deep royal blue.

  • Final Volume: Carefully add deionized water to the mark of the 1 L volumetric flask and mix thoroughly.

Preparation of the Ammonia-Ammonium Nitrate Buffer (0.50 M NH₃ / 0.50 M NH₄NO₃)
  • Mixing: Mix equal volumes of 1.0 M NH₃ and 1.0 M NH₄NO₃ solutions. For example, mix 10 mL of 1.0 M NH₃ with 10 mL of 1.0 M NH₄NO₃.[1] This buffer helps to maintain a constant pH and a sufficient excess of ammonia.

Preparation of Standard Solutions
  • Labeling: Label five clean, dry test tubes from 1 to 5.

  • Dilution: Using pipettes, carefully dispense the volumes of the 0.10 M and 0.010 M copper sulfate stock solutions, the ammonia-ammonium nitrate buffer, and deionized water into the corresponding test tubes as detailed in the data presentation table.

  • Mixing: Thoroughly mix the contents of each test tube.

UV-Vis Spectrophotometer Measurement
  • Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for the manufacturer's recommended time.

  • Wavelength Selection: Set the spectrophotometer to scan a wavelength range (e.g., 400-800 nm) to determine the λmax of the most concentrated standard solution. Once determined (approximately 610 nm), set the instrument to this fixed wavelength for all subsequent measurements.[3]

  • Blanking: Fill a cuvette with the blank solution (a solution containing the ammonia-ammonium nitrate buffer and deionized water but no copper complex). Place the cuvette in the spectrophotometer and zero the absorbance.

  • Measurement of Standards: Starting with the least concentrated standard, rinse the cuvette with a small amount of the standard solution before filling it. Place the cuvette in the spectrophotometer and record the absorbance. Repeat this for all standard solutions.

  • Measurement of Unknown: If you have a sample of unknown concentration, measure its absorbance in the same manner.

Data Analysis

  • Calibration Curve: Plot a graph of absorbance (y-axis) versus the concentration (x-axis) of the standard solutions.

  • Linear Regression: Perform a linear regression on the data points. The resulting equation will be in the form of y = mx + c, where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope (related to the molar absorptivity), and 'c' is the y-intercept (which should be close to zero).

  • Determine Unknown Concentration: Use the equation of the line to calculate the concentration of the unknown sample from its measured absorbance.

Visualization of the Experimental Workflow

experimental_workflow prep_stock Prepare 0.10 M [Cu(NH₃)₄]²⁺ Stock Solution prep_standards Prepare Standard Dilutions prep_stock->prep_standards prep_buffer Prepare NH₃/NH₄NO₃ Buffer prep_buffer->prep_standards measure_abs Measure Absorbance of Standards prep_standards->measure_abs spectro_setup Spectrophotometer Setup & Blanking spectro_setup->measure_abs plot_cal_curve Plot Calibration Curve (Abs vs. Conc) measure_abs->plot_cal_curve analyze_unknown Analyze Unknown Sample plot_cal_curve->analyze_unknown

Caption: Experimental workflow for UV-Vis analysis.

References

The Role of Ammonium Copper(II) Sulfate Hexahydrate in Inorganic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate, (NH₄)₂Cu(SO₄)₂·6H₂O, is a double salt that serves as a versatile and valuable precursor in various inorganic syntheses. Its primary applications lie in the fields of crystallography, coordination chemistry, and as a source of copper(II) ions for the preparation of other copper-containing compounds and nanomaterials.[1] This document provides detailed application notes and experimental protocols for the synthesis of ammonium copper(II) sulfate hexahydrate and its subsequent use in the preparation of copper-based nanomaterials.

Introduction

This compound is a blue crystalline solid that is readily prepared from the reaction of copper(II) sulfate and ammonium sulfate.[2] It belongs to a class of double salts known as Tutton's salts, which have the general formula M¹₂(M²)(SO₄)₂·6H₂O, where M¹ is a monovalent cation and M² is a divalent metal cation. The well-defined crystal structure and predictable stoichiometry of these salts make them excellent candidates for studies in crystallography and for use as precursors in materials synthesis.[3][4]

The primary roles of this compound in inorganic synthesis include:

  • A reliable source of copper(II) ions: The salt readily dissolves in water to provide a stable solution of hydrated copper(II) ions, [Cu(H₂O)₆]²⁺, which can then be used in subsequent reactions.

  • A precursor for copper-based materials: It is utilized in the synthesis of copper nanoparticles, copper oxide nanoparticles, and other copper compounds.[5][6]

  • Crystal Growth Studies: Its ability to form large, well-defined crystals makes it an ideal compound for educational and research purposes in crystallography.[1]

Synthesis of this compound

The synthesis of this compound is a straightforward crystallization process involving the reaction of copper(II) sulfate pentahydrate and ammonium sulfate in aqueous solution.

Experimental Protocols

Multiple protocols have been reported for the synthesis of this double salt. Below are three representative methods with varying scales.

Protocol 1: General Laboratory Scale Synthesis

This protocol is suitable for obtaining a good yield of high-purity crystals.

ReactantMolar Mass ( g/mol )Mass (g)Moles
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.6850.00.200
Ammonium Sulfate ((NH₄)₂SO₄)132.1427.00.204
Product Molar Mass ( g/mol ) Theoretical Yield (g)
This compound ((NH₄)₂Cu(SO₄)₂·6H₂O)399.8479.97

Methodology: [7]

  • Dissolve 50 g of pulverized copper(II) sulfate pentahydrate and 27 g of ammonium sulfate in 250 mL of warm water.

  • Add 10 drops of 6 N sulfuric acid to the solution. The solution should be warm but not boiling.

  • Filter the warm solution to remove any impurities.

  • Transfer the filtrate to a crystallizing dish, cover it, and allow it to stand overnight.

  • The next day, remove the cover to allow for slow evaporation of water until a satisfactory yield of crystals is obtained (this may take several days).

  • Decant the mother liquor and wash the crystals with a small amount of cold distilled water.

  • Dry the crystals at room temperature and store them in a tightly sealed container to prevent efflorescence.

Protocol 2: Small Scale Synthesis

This protocol is ideal for rapid, small-scale preparations.

ReactantMolar Mass ( g/mol )Mass (g)Moles
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.686.00.024
Ammonium Sulfate ((NH₄)₂SO₄)132.143.00.023
Product Molar Mass ( g/mol ) Theoretical Yield (g)
This compound ((NH₄)₂Cu(SO₄)₂·6H₂O)399.849.19

Methodology: [8]

  • Dissolve 6 g of copper(II) sulfate pentahydrate and 3 g of ammonium sulfate in 15 cm³ of hot water.

  • Cool the solution to induce crystallization.

  • Filter the crystals using a sintered glass filter funnel.

  • Dry the crystals between filter papers.

  • To obtain a second crop of crystals, evaporate the filtrate to about 2 cm³, cool, and filter as before.

Protocol 3: Micro-Scale Synthesis with Reported Yield

This protocol provides an example of a specific experimental yield.

ReactantMolar Mass ( g/mol )Mass (g)Moles
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.682.00.008
Ammonium Sulfate ((NH₄)₂SO₄)132.141.00.0076
Product Molar Mass ( g/mol ) Theoretical Yield (g) Actual Yield (g)
This compound ((NH₄)₂Cu(SO₄)₂·6H₂O)399.843.021.52

Methodology: [9][10]

  • Combine 2 g of copper(II) sulfate pentahydrate and 1 g of ammonium sulfate in water.

  • Heat the mixture to dissolve the solids.

  • Cool the solution to allow for the formation of crystals.

  • Isolate and dry the resulting crystals.

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product CuSO4 Copper(II) Sulfate Pentahydrate Dissolve Dissolve in Warm Water CuSO4->Dissolve NH4SO4 Ammonium Sulfate NH4SO4->Dissolve Filter Filter Solution Dissolve->Filter Crystallize Crystallize (Cooling/Evaporation) Filter->Crystallize Isolate Isolate Crystals (Filtration) Crystallize->Isolate Dry Dry Crystals Isolate->Dry Product Ammonium Copper(II) Sulfate Hexahydrate Dry->Product

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of Copper Nanoparticles

Ammonium copper(II) sulfate can be used as a precursor to generate copper(II) ions in solution, which are then reduced to form copper nanoparticles (CuNPs). The synthesis often involves the in-situ formation of a copper-ammonia complex, often referred to as Schweizer's reagent, followed by reduction.

Experimental Protocol: Green Synthesis of Copper Nanoparticles

This protocol outlines a method for synthesizing copper nanoparticles using a green reducing agent.

Reactant/ReagentRole
This compound SolutionSource of Cu²⁺ ions
Ammonium HydroxideComplexing agent
Ascorbic AcidReducing agent
Gum ArabicCapping/Stabilizing agent

Methodology: [5]

  • Prepare a stock solution by dissolving this compound in deionized water to achieve the desired copper ion concentration.

  • Adjust the NH₃/Cu²⁺ molar ratio by adding concentrated ammonium hydroxide. An optimal ratio of around 6.90 has been reported for consistent results.

  • In a separate container, prepare a solution of the reducing agent, for example, 0.3 M ascorbic acid.

  • Add the reducing agent solution to the copper precursor solution.

  • The pH of the reaction mixture is a critical parameter and can be adjusted by varying the amount of ascorbic acid. Optimal formation has been observed at a pH of around 8.5.

  • To control particle size and prevent aggregation, a capping agent such as gum arabic can be introduced into the reaction solution.

  • Allow the reaction to proceed for a set amount of time at a controlled temperature (e.g., 24 hours at 15-20°C).

  • The resulting copper nanoparticles can be collected by centrifugation and washed with deionized water.

Nanoparticle Synthesis Logical Relationship

NanoparticleSynthesis Precursor Ammonium Copper(II) Sulfate Solution (Source of Cu²⁺) Reaction Reaction Mixture Precursor->Reaction Complexing Ammonium Hydroxide (Complexing Agent) Complexing->Reaction Reducing Ascorbic Acid (Reducing Agent) Reducing->Reaction Capping Gum Arabic (Capping Agent) Capping->Reaction Product Copper Nanoparticles Reaction->Product Reduction & Nucleation

Caption: Logical relationship of components in copper nanoparticle synthesis.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat when handling the compound.

  • Handling: Avoid breathing dust. Use in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Keep in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture.

Conclusion

This compound is a readily synthesized and versatile inorganic compound. Its primary role as a precursor for copper(II) ions makes it valuable in educational settings for demonstrating principles of crystallization and in research for the controlled synthesis of more complex copper-containing materials, including nanoparticles. The straightforward synthesis protocols and well-understood properties of this double salt ensure its continued importance in the field of inorganic synthesis.

References

Troubleshooting & Optimization

How to prevent efflorescence in ammonium copper(II) sulfate hexahydrate crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing efflorescence in ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate crystals.

Troubleshooting Guide: Preventing Efflorescence

Efflorescence, the formation of a powdery substance on the crystal surface, is a common issue with hydrated salts like ammonium copper(II) sulfate hexahydrate, ((NH₄)₂Cu(SO₄)₂·6H₂O). It results from the loss of water of crystallization. This guide provides solutions to prevent this phenomenon.

Problem: Blue crystals of this compound are turning into a white or light blue powder.

Cause: This is a classic sign of efflorescence, where the crystal is losing its water of hydration due to improper storage conditions, primarily low relative humidity.

Solutions:

  • Immediate Action:

    • Isolate the Affected Crystals: Immediately move the effloresced crystals to a sealed container to prevent further water loss.

    • Assess the Extent: If efflorescence is minimal, the crystals may be recoverable by placing them in a high-humidity environment. If the transformation to a powder is significant, the sample's stoichiometry and crystalline structure are compromised.

  • Preventative Measures:

    • Controlled Humidity Storage: The most effective way to prevent efflorescence is to store the crystals in an environment with controlled relative humidity (RH).

    • Temperature Stability: Avoid storing the crystals near heat sources or in areas with significant temperature fluctuations, as this can affect the relative humidity.[1]

Frequently Asked Questions (FAQs)

Q1: What is efflorescence and why does it happen to my this compound crystals?

A1: Efflorescence is the process where a hydrated crystalline salt loses its water of crystallization to the atmosphere, resulting in the formation of a powdery, often white, anhydrous or lower-hydrate salt on the surface.[2][3] For this compound, this means the six water molecules (hexahydrate) are escaping from the crystal lattice. This occurs when the surrounding atmosphere's relative humidity is lower than the equilibrium partial pressure of water vapor of the hydrated salt.

Q2: What are the ideal storage conditions to prevent efflorescence?

Q3: Can I reverse efflorescence if my crystals have already started to turn powdery?

A3: To some extent, yes. If the efflorescence is only on the surface, placing the crystals in a sealed container with a high relative humidity environment can help them reabsorb water and potentially recrystallize the surface. However, if the crystals have significantly crumbled, their original structure and purity may be compromised.

Q4: Does temperature play a role in efflorescence?

A4: Yes, temperature is a critical factor. An increase in temperature can lower the relative humidity of the surrounding air, accelerating water loss from the crystals.[5] It is recommended to store the crystals at a stable room temperature.[1] Tutton's salts, the family to which this compound belongs, generally exhibit thermal stability at room temperature, but dehydration can occur at elevated temperatures.[6][7]

Q5: My laboratory has very dry air, especially in the winter. What practical steps can I take?

A5: In a dry laboratory environment, it is essential to create a microenvironment with controlled humidity for your crystals. This can be achieved by using a desiccator with a saturated salt solution that maintains a specific relative humidity. See the experimental protocol below for a detailed guide.

Quantitative Data Summary

While specific data for the deliquescence and efflorescence relative humidity of this compound is not available in the literature, the data for its constituent salt, ammonium sulfate, provides a useful reference for establishing appropriate storage conditions.

ParameterValue (at approx. 25°C)Significance for Storage
Efflorescence Relative Humidity (ERH) of Ammonium Sulfate 35% - 40%To prevent water loss, the storage environment's relative humidity should be maintained above this range.
Deliquescence Relative Humidity (DRH) of Ammonium Sulfate ~80%To prevent the crystals from absorbing excess moisture and dissolving, the storage RH should be kept below this range.

Table 1: Efflorescence and Deliquescence Data for Ammonium Sulfate as a Proxy.

Experimental Protocol: Controlled Humidity Storage Using a Saturated Salt Solution

This protocol details a method for creating a stable, controlled humidity environment to prevent the efflorescence of this compound crystals.

Objective: To prepare a storage chamber that maintains a relative humidity above the efflorescence point of the crystals.

Materials:

  • Glass desiccator with a perforated plate

  • Airtight seal for the desiccator

  • Selected salt for preparing a saturated solution (e.g., Potassium Carbonate for ~43% RH, or Sodium Bromide for ~58% RH at 25°C)

  • Distilled water

  • Shallow glass or ceramic dish

  • This compound crystals for storage

  • Hygrometer (optional, for verification)

Procedure:

  • Select a Saturated Salt Solution: Choose a salt that will produce a relative humidity within the safe range (above 40% but below 80%). A saturated solution of Potassium Carbonate (K₂CO₃) will maintain an RH of approximately 43% at 25°C, which is a suitable starting point.

  • Prepare the Saturated Solution:

    • In the shallow dish, add the chosen salt (e.g., Potassium Carbonate).

    • Slowly add distilled water while stirring until a slurry is formed with excess solid salt remaining. The presence of undissolved salt is crucial to ensure the solution remains saturated.

  • Set up the Desiccator:

    • Carefully place the dish containing the saturated salt solution at the bottom of the desiccator, below the perforated plate.

    • Place the perforated plate in the desiccator.

  • Store the Crystals:

    • Place the this compound crystals in an open or loosely covered container (e.g., a watch glass or a beaker covered with Parafilm with a few small holes) on the perforated plate.

    • Ensure the desiccator lid is securely sealed with grease to maintain an airtight environment.

  • Equilibration and Monitoring:

    • Allow the atmosphere inside the desiccator to equilibrate for at least 24 hours.

    • If a hygrometer is available, place it inside the desiccator to verify the relative humidity.

    • Regularly inspect the crystals for any signs of efflorescence. Check the saturated salt solution periodically to ensure there is still excess solid salt present.

Logical Relationship Diagram

The following diagram illustrates the relationship between environmental factors and the state of this compound crystals.

Efflorescence_Pathway cluster_conditions Environmental Conditions cluster_crystal_state Crystal State RH_High High Relative Humidity (> DRH of (NH₄)₂SO₄ ~80%) Crystal_Deliquescence Deliquescence (Crystal Dissolves) RH_High->Crystal_Deliquescence Causes RH_Optimal Optimal Relative Humidity (> ERH of (NH₄)₂SO₄ ~35-40% and < DRH) Crystal_Stable This compound ((NH₄)₂Cu(SO₄)₂·6H₂O) Stable Blue Crystals RH_Optimal->Crystal_Stable Maintains RH_Low Low Relative Humidity (< ERH of (NH₄)₂SO₄ ~35-40%) Crystal_Efflorescence Efflorescence (Powdery, Lighter Blue/White) RH_Low->Crystal_Efflorescence Causes Temp_High Increased Temperature Temp_High->RH_Low Contributes to Temp_High->Crystal_Efflorescence Accelerates Crystal_Stable->RH_Optimal

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Synthesis of Ammonium Copper(II) Sulfate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate, with a focus on improving yield and product quality.

Frequently Asked Questions (FAQs)

Q1: What is the balanced chemical equation for the synthesis of ammonium copper(II) sulfate hexahydrate?

The reaction involves the combination of copper(II) sulfate pentahydrate and ammonium sulfate in an aqueous solution to form the double salt, this compound.

CuSO₄·5H₂O(aq) + (NH₄)₂SO₄(aq) + H₂O(l) → (NH₄)₂Cu(SO₄)₂·6H₂O(s)

Q2: What are the expected appearance and properties of the final product?

This compound typically forms blue to blue-green monoclinic crystals.[1] The crystals are soluble in water and should be stored in a tightly sealed container to prevent efflorescence (loss of water of hydration).

Q3: What is a typical yield for this synthesis?

Yields can vary significantly based on the experimental procedure. Reports show yields around 50% can be common due to experimental errors, but with careful optimization, higher yields are achievable.[2]

Q4: How do impurities affect the crystal formation?

The presence of impurities can significantly impact the crystal shape and clarity. An excess of ammonium sulfate may cause the crystals to appear cloudy or opaque.[1] The addition of other metal sulfates, such as zinc or magnesium ammonium sulfate, can alter the color of the crystals.[1]

Troubleshooting Guide

Low or No Crystal Formation

Problem: After cooling the solution, very few or no crystals have formed.

Possible Causes & Solutions:

  • Insufficient Concentration: The solution may not be saturated or supersaturated, which is necessary for crystallization to occur.

    • Solution: Gently heat the solution to evaporate some of the solvent (water) to increase the concentration of the dissolved salts. Be careful not to boil the solution, as this can lead to the formation of a fine powder instead of well-defined crystals.

  • Cooling Rate is Too Fast: Rapid cooling can sometimes hinder the nucleation and growth of crystals.

    • Solution: Allow the solution to cool slowly to room temperature. Covering the container can help to slow down the cooling process. For even slower cooling, the container can be placed in an insulated bath. Slower cooling rates generally favor the formation of larger, more well-defined crystals.[3][4]

  • Lack of Nucleation Sites: Spontaneous nucleation may be slow to initiate.

    • Solution: Introduce a seed crystal from a previous successful batch into the saturated solution. This provides a template for crystal growth to begin. Alternatively, scratching the inside of the glass container with a glass rod can sometimes induce nucleation.

Low Product Yield

Problem: The mass of the obtained dry crystals is significantly lower than the theoretical yield.

Possible Causes & Solutions:

  • Incomplete Crystallization: Not all of the dissolved product has crystallized out of the solution.

    • Solution: After the first crop of crystals has been harvested, further concentrate the filtrate by gentle evaporation and cool it again to obtain a second crop of crystals.

  • Loss of Product During Washing: The product is water-soluble, and washing with a large volume of water can dissolve a significant amount of the crystals.

    • Solution: Wash the crystals with a minimal amount of ice-cold distilled water. Cold water reduces the solubility of the salt. Alternatively, a small amount of a cold, saturated solution of the product can be used for washing, followed by a quick rinse with a volatile organic solvent like ethanol (B145695) or acetone (B3395972) to aid in drying.

  • Incorrect Stoichiometry: The ratio of reactants was not optimal for the formation of the double salt.

    • Solution: Ensure that copper(II) sulfate pentahydrate and ammonium sulfate are used in the correct molar ratio as dictated by the balanced chemical equation. An excess of one reactant can lead to the crystallization of the single salt as an impurity.[1]

  • Decomposition During Heating: Overheating the solution can lead to decomposition of the reactants or the product. Ammonium sulfate can start to decompose at temperatures above 250°C.[5]

    • Solution: When dissolving the salts, use warm water and avoid boiling the solution.[6] Gentle heating should be sufficient to achieve dissolution.

Poor Crystal Quality (Small, Powdery, or Clumped Crystals)

Problem: The resulting crystals are very small, appear as a fine powder, or are clumped together.

Possible Causes & Solutions:

  • Cooling Rate is Too Fast: Rapid cooling leads to the formation of many small crystals rather than fewer large ones.[3][4]

    • Solution: Allow the solution to cool to room temperature slowly and undisturbed. An insulated container or a water bath can be used to control the cooling rate.

  • Agitation During Crystallization: Stirring or disturbing the solution during the crystal growth phase can lead to the formation of many small crystals.

    • Solution: Once the solution is set aside for crystallization, it should be left in a location where it will not be disturbed.

  • High Level of Supersaturation: If the solution is too concentrated, crystallization can occur too rapidly, resulting in poor crystal quality.

    • Solution: While a supersaturated solution is necessary, extreme supersaturation should be avoided. If the solution is highly concentrated, a slight dilution with a small amount of water before cooling may be beneficial.

Data Presentation

Table 1: Influence of Experimental Parameters on the Yield and Quality of this compound

ParameterEffect on YieldEffect on Crystal QualityRecommendations
Cooling Rate Slower cooling may slightly increase the isolated yield of the first crop by allowing more complete crystallization.Slower cooling promotes the growth of larger, more well-defined crystals.[3][4]For optimal crystal size, allow the solution to cool slowly and undisturbed over several hours to days.
Temperature of Dissolution Overheating can lead to decomposition and lower yields.[5]High temperatures can lead to rapid, uncontrolled crystallization upon cooling, resulting in smaller crystals.Dissolve the salts in warm water, avoiding boiling.[6]
pH of the Solution The pH can affect the stability of the copper(II) ions in solution. A slightly acidic pH can help prevent the precipitation of copper hydroxides.The pH can influence the crystal habit and shape.[1]Adding a few drops of dilute sulfuric acid can help maintain a slightly acidic environment.[6]
Purity of Reactants Impurities can lead to side reactions and a lower yield of the desired product.Impurities can be incorporated into the crystal lattice, affecting color and clarity.[1]Use high-purity copper(II) sulfate and ammonium sulfate for the best results.
Washing Solvent Washing with room temperature water will dissolve the product and significantly reduce the yield.Improper washing can leave impurities on the crystal surface.Wash crystals with a minimal amount of ice-cold water or a volatile organic solvent like ethanol or acetone.

Experimental Protocols

Standard Synthesis of this compound
  • Reactant Preparation: Weigh out equimolar amounts of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and ammonium sulfate ((NH₄)₂SO₄). A common ratio is approximately 2.5 g of CuSO₄·5H₂O to 1.3 g of (NH₄)₂SO₄.

  • Dissolution: In a beaker, dissolve both salts in a minimal amount of warm distilled water (e.g., 20-30 mL). Stir the mixture until all the solids have dissolved. A few drops of dilute sulfuric acid can be added to prevent the formation of copper hydroxides.

  • Crystallization: Cover the beaker with a watch glass or filter paper and set it aside to cool slowly and undisturbed at room temperature. Crystal formation may take several hours to a few days.

  • Isolation: Once a satisfactory amount of crystals has formed, decant the supernatant liquid.

  • Washing: Wash the crystals with a small amount of ice-cold distilled water or ethanol.

  • Drying: Carefully transfer the crystals to a filter paper and allow them to air dry. Do not heat the crystals to dry them as this can cause them to lose their water of hydration.

  • Storage: Store the dry crystals in a well-sealed container to prevent efflorescence.

Mandatory Visualization

Troubleshooting_Yield_Improvement start Low Yield of this compound problem_crystallization Problem with Crystallization start->problem_crystallization problem_procedure Procedural Issues start->problem_procedure problem_purity Reactant Purity start->problem_purity cause_cooling Cooling Rate Too Fast problem_crystallization->cause_cooling cause_concentration Solution Not Saturated problem_crystallization->cause_concentration cause_nucleation Lack of Nucleation Sites problem_crystallization->cause_nucleation cause_stoichiometry Incorrect Stoichiometry problem_procedure->cause_stoichiometry cause_washing Product Loss During Washing problem_procedure->cause_washing cause_heating Overheating Solution problem_procedure->cause_heating cause_impurities Impurities in Reactants problem_purity->cause_impurities solution_cooling Allow slow, undisturbed cooling. cause_cooling->solution_cooling solution_concentration Gently evaporate excess solvent. cause_concentration->solution_concentration solution_nucleation Add a seed crystal. cause_nucleation->solution_nucleation solution_stoichiometry Use correct molar ratios. cause_stoichiometry->solution_stoichiometry solution_washing Wash with minimal ice-cold water. cause_washing->solution_washing solution_heating Use warm water, do not boil. cause_heating->solution_heating solution_purity Use high-purity reagents. cause_impurities->solution_purity Experimental_Workflow step step start Start step1 Weigh Equimolar Reactants start->step1 step2 Dissolve in Warm Distilled Water step1->step2 step3 Slow Cooling and Crystallization step2->step3 step4 Isolate Crystals (Decantation/Filtration) step3->step4 step5 Wash with Ice-Cold Water/Ethanol step4->step5 step6 Air Dry Crystals step5->step6 end Store in Sealed Container step6->end

References

Technical Support Center: Ammonium Copper(II) Sulfate Hexahydrate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the crystallization of ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and crystallization of ammonium copper(II) sulfate hexahydrate.

Problem Potential Cause(s) Recommended Solution(s)
Cloudy or Opaque Crystals 1. Excess ammonium sulfate in the solution.[1] 2. pH of the solution is not optimal.[1] 3. Rapid crystal growth.[2]1. Ensure the stoichiometric ratio of copper(II) sulfate to ammonium sulfate is correct. Prepare the solution with precise measurements. 2. Adjust the pH of the solution. The addition of a small amount of sulfuric acid is often recommended to prevent hydrolysis.[3][4] 3. Slow down the rate of crystallization by reducing the cooling rate or slowing the evaporation of the solvent.[2]
Formation of a Fine Powder Instead of Crystals 1. Solution is too supersaturated. 2. Cooling the solution too quickly.[5] 3. Presence of certain impurities.1. Slightly dilute the solution with the solvent to reduce the level of supersaturation. 2. Allow the solution to cool to room temperature slowly and undisturbed. For even slower cooling, insulate the container.[2] 3. Filter the hot, saturated solution before cooling to remove any insoluble impurities.[3]
Small Crystal Size 1. Fast cooling of the crystallization solution.[5] 2. High degree of supersaturation.[2]1. Decrease the cooling rate. Allow the solution to cool naturally to room temperature, and then transfer it to a refrigerator for further slow cooling.[2] 2. Start with a solution that is just saturated at a higher temperature to achieve a lower supersaturation as it cools.
Irregular or Poorly Formed Crystals 1. Presence of impurities.[1] 2. Disturbances during the crystal growth phase.1. Recrystallize the product to improve purity.[5] Ensure high-purity starting materials. 2. Keep the crystallizing solution in a location free from vibrations and disturbances.
Low Yield of Crystals 1. Incomplete crystallization. 2. The volume of the solvent is too high.1. After the first crop of crystals is harvested, the remaining solution (mother liquor) can be concentrated by gentle heating to evaporate some of the solvent, and then cooled again to obtain a second crop of crystals.[6] 2. During the preparation of the saturated solution, use the minimum amount of hot solvent necessary to fully dissolve the salts.

Frequently Asked Questions (FAQs)

Q1: How can I grow larger crystals of this compound?

A1: To grow larger crystals, the key is to slow down the crystallization process. This can be achieved by:

  • Slowing the cooling rate: Allow the hot, saturated solution to cool to room temperature over several hours or even days. Insulating the container can help with this.[2]

  • Using a seed crystal: A small, well-formed crystal can be suspended in a saturated solution. As the solution cools or the solvent slowly evaporates, the solute will deposit onto the seed crystal, causing it to grow.[2][3]

  • Minimizing nucleation sites: Ensure the crystallization vessel is clean and free of scratches. Filtering the hot solution can also remove particulate matter that could act as nucleation sites.

Q2: What is the ideal solvent for crystallizing this compound?

A2: The most common and effective solvent is distilled or deionized water.[3][6] A small amount of dilute sulfuric acid is often added to the water to prevent the hydrolysis of copper(II) sulfate, which can affect crystal quality.[3][4]

Q3: How does the ratio of copper(II) sulfate to ammonium sulfate affect the final product?

A3: The stoichiometric ratio is crucial for forming the double salt, (NH₄)₂Cu(SO₄)₂·6H₂O. An excess of one of the constituent salts can lead to changes in the crystal shape and may result in cloudy or opaque crystals, particularly with an excess of ammonium sulfate.[1]

Q4: What is the protocol for preparing a saturated solution for crystallization?

A4: To prepare a saturated solution, dissolve stoichiometric amounts of copper(II) sulfate pentahydrate and ammonium sulfate in warm distilled water.[3][6] Gently heat the solution while stirring to ensure all the solids dissolve. It is best to use the minimum amount of warm water required to dissolve the salts completely.

Q5: How should I dry the harvested crystals?

A5: After decanting the mother liquor, the crystals can be washed with a small amount of cold distilled water or ethanol (B145695) to remove any remaining impurities.[3] They should then be dried at room temperature on a filter paper. Avoid excessive heating as it can lead to the loss of hydration water. The double salt has a tendency to effloresce, so it is advisable to store the dry crystals in a sealed container.[3]

Experimental Protocols

General Protocol for Crystallization
  • Preparation of the Saturated Solution:

    • Weigh out stoichiometric amounts of copper(II) sulfate pentahydrate and ammonium sulfate. A common ratio is approximately 50g of CuSO₄·5H₂O to 27g of (NH₄)₂SO₄.[3]

    • In a beaker, add the salts to a volume of distilled water (e.g., 250 ml for the amounts above).

    • Gently heat the mixture while stirring until the salts are completely dissolved. Avoid boiling.

    • Add a few drops of dilute sulfuric acid to the solution to prevent hydrolysis.[3]

  • Crystallization:

    • Filter the hot solution into a clean crystallization dish to remove any insoluble impurities.

    • Cover the dish with a watch glass or filter paper and allow it to cool slowly and undisturbed to room temperature. For larger crystals, insulate the container to slow the cooling rate.

  • Harvesting and Drying:

    • Once a sufficient amount of crystals has formed, carefully decant the remaining solution (mother liquor).

    • Wash the crystals with a small amount of cold distilled water.

    • Transfer the crystals to a filter paper and allow them to air dry at room temperature.

    • Store the dried crystals in a sealed container to prevent efflorescence.[3]

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_cryst Crystallization cluster_harvest Harvesting prep1 Weigh Stoichiometric Amounts of Salts prep2 Dissolve in Warm Distilled Water prep1->prep2 prep3 Add Dilute Sulfuric Acid prep2->prep3 prep4 Filter Hot Solution prep3->prep4 cryst1 Slow Cooling of Saturated Solution prep4->cryst1 cryst2 Crystal Nucleation and Growth cryst1->cryst2 harvest1 Decant Mother Liquor cryst2->harvest1 harvest2 Wash Crystals harvest1->harvest2 harvest3 Air Dry Crystals harvest2->harvest3 harvest4 Store in Sealed Container harvest3->harvest4

Caption: Experimental workflow for the crystallization of this compound.

Factors_Affecting_Crystal_Size center Crystal Size cooling Cooling Rate cooling->center Slower = Larger supersaturation Supersaturation supersaturation->center Lower = Larger impurities Impurities impurities->center Fewer = Larger agitation Agitation agitation->center Less = Larger seed Seed Crystals seed->center Presence = Larger

Caption: Key factors influencing the final crystal size.

References

Troubleshooting unexpected color changes in ammonium copper(II) sulfate hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected color changes during experiments with ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate, a Tutton's salt with the formula (NH₄)₂Cu(SO₄)₂·6H₂O.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My freshly prepared ammonium copper(II) sulfate hexahydrate crystals appear pale blue or have whitish patches, not the expected vibrant blue. What is the cause and how can I fix it?

A: A pale blue or whitish appearance often indicates partial dehydration of the crystalline structure. This can occur if the crystals are dried at too high a temperature or stored in a very dry atmosphere. The vibrant blue color is characteristic of the fully hydrated hexahydrate form.

Troubleshooting Steps:

  • Rehydration: Gently wash the crystals with a small amount of cold, deionized water. The blue color should return as the anhydrous or partially hydrated salt reabsorbs water.

  • Controlled Drying: When preparing a new batch, ensure the crystals are dried at room temperature, shielded from direct heat or strong drafts.

  • Proper Storage: Store the crystals in a tightly sealed container to maintain their hydration state.

Q2: The solution of my this compound has a greenish tint instead of a pure blue color. What does this indicate?

A: A greenish tint in the solution is a common indicator of impurities, most frequently the presence of iron(II) or iron(III) ions. Iron salts can co-crystallize with copper sulfate, affecting the color of both the solution and the resulting crystals. Another possibility is the formation of tetrachlorocuprate(II) ions, [CuCl₄]²⁻, if a source of chloride ions is present.

Troubleshooting Workflow:

G start Greenish Solution Observed check_reagents Check Purity of Starting Materials (Copper Sulfate, Ammonium Sulfate) start->check_reagents check_glassware Inspect Glassware for Contamination start->check_glassware recrystallize Perform Recrystallization check_reagents->recrystallize check_glassware->recrystallize pure_blue Pure Blue Solution/Crystals recrystallize->pure_blue

Caption: Troubleshooting workflow for a greenish solution.

Solution:

  • Purification by Recrystallization: The most effective way to remove these impurities is through recrystallization. This process relies on the principle that the solubility of this compound is higher in hot water than in cold water, while the impurities may have different solubility characteristics. A detailed protocol for recrystallization is provided in the "Experimental Protocols" section.

Q3: Upon dissolving the this compound crystals, a cloudy precipitate formed. What is the cause and how can it be resolved?

A: Cloudiness or precipitation upon dissolution can be caused by a few factors:

  • Basic Impurities: If the solution is slightly basic, insoluble copper(II) hydroxide (B78521), Cu(OH)₂, may precipitate.

  • Excess Ammonium Sulfate: An excess of ammonium sulfate in the initial preparation can sometimes lead to the formation of less soluble microcrystals, causing a cloudy appearance.[1]

  • Insoluble Impurities: The starting materials may have contained insoluble impurities.

Troubleshooting Steps:

  • pH Adjustment: Check the pH of the solution using a pH meter or pH paper. A solution of this compound should be slightly acidic. If it is neutral or basic, add a few drops of dilute sulfuric acid to lower the pH and dissolve any copper(II) hydroxide precipitate.

  • Filtration: If the precipitate does not dissolve upon acidification, it is likely an insoluble impurity. Filter the solution while it is warm to remove the solid particles before proceeding with crystallization.

Q4: When I heated my blue this compound crystals, they turned white and then black. What reactions are occurring?

A: This sequence of color changes is due to thermal decomposition.

  • Blue to White (Dehydration): The initial change from blue to white is the loss of the six water molecules of hydration. This process starts at temperatures around 110°C and results in the formation of the anhydrous double salt, (NH₄)₂Cu(SO₄)₂.[2]

  • White to Black (Decomposition): Upon further heating to higher temperatures (above 250-300°C), the anhydrous salt decomposes. The black residue is typically copper(II) oxide (CuO). Gaseous products such as ammonia, sulfur dioxide, and nitrogen oxides are also formed.[3]

Thermal Decomposition Pathway:

G hydrated (NH₄)₂Cu(SO₄)₂·6H₂O (Blue) anhydrous (NH₄)₂Cu(SO₄)₂ (White) hydrated->anhydrous ~110-230°C (-6H₂O) decomposed CuO + Gaseous Products (Black) anhydrous->decomposed >250°C (Decomposition)

Caption: Thermal decomposition of this compound.

Quantitative Data

Table 1: Thermal Decomposition Stages of Tutton's Salts

The thermal stability of this compound is comparable to other Tutton's salts. The following table provides representative temperature ranges for the dehydration process based on studies of similar compounds.

CompoundDehydration StepTemperature Range (°C)Mass Loss (%)
K₂Cu(SO₄)₂(H₂O)₆Loss of 4 H₂O57 - 120~12
Loss of 2 H₂O120 - 160~6
(NH₄)₂Ni(SO₄)₂(H₂O)₆Loss of 6 H₂O92 - 197~27.2
(NH₄)₂Co(SO₄)₂(H₂O)₆Onset of decomposition~87-

Data is representative of Tutton's salts and provides an approximation for the thermal behavior of this compound.[4][5][6]

Table 2: Solubility of Related Sulfates in Water

CompoundTemperature (°C)Solubility ( g/100 mL)
Ammonium Sulfate070.4
2075.4
100102
Copper(II) Sulfate014.3
2020.7
10075.4

This data illustrates the principle of increasing solubility with temperature for the component salts.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the standard laboratory procedure for the synthesis of high-purity crystals.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Deionized water

  • Beakers

  • Stirring rod

  • Hot plate

  • Filtration apparatus (e.g., Buchner funnel and flask)

  • Crystallizing dish

Procedure:

  • Dissolution: In separate beakers, dissolve stoichiometric amounts of copper(II) sulfate pentahydrate and ammonium sulfate in a minimum amount of hot deionized water. For example, use 6 g of CuSO₄·5H₂O and 3 g of (NH₄)₂SO₄ in approximately 15 cm³ of hot water.[1]

  • Mixing: While stirring, add the ammonium sulfate solution to the hot copper(II) sulfate solution.

  • Heating: Gently heat the mixed solution and stir until all solids are dissolved. Avoid boiling, as this can lead to premature crystallization and loss of water of hydration.

  • Filtration (Optional): If the solution is cloudy or contains solid impurities, perform a hot filtration to remove them.

  • Crystallization: Pour the clear, hot solution into a crystallizing dish, cover it, and allow it to cool slowly to room temperature. For larger crystals, the cooling process should be as slow as possible.

  • Isolation: Once a good crop of crystals has formed, decant the mother liquor.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining mother liquor.

  • Drying: Dry the crystals on a filter paper at room temperature.

Protocol 2: Purification by Recrystallization

This protocol is used to purify this compound that may be contaminated, as indicated by a greenish color.

Materials:

  • Impure this compound crystals

  • Deionized water

  • Beakers

  • Stirring rod

  • Hot plate

  • Filtration apparatus

  • Ice bath

Procedure:

  • Prepare a Saturated Solution: In a beaker, add the impure crystals to a volume of deionized water. Gently heat the mixture on a hot plate while stirring to dissolve the crystals. Continue adding crystals until no more will dissolve, creating a saturated solution.

  • Hot Filtration: Quickly filter the hot, saturated solution through a pre-heated funnel with filter paper into a clean beaker. This will remove any insoluble impurities.

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize the yield of pure crystals, you can then place the beaker in an ice bath to further decrease the solubility of the salt.

  • Crystal Isolation and Washing: Collect the newly formed crystals by filtration. Wash them with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals at room temperature. The resulting crystals should be a vibrant blue, and the remaining mother liquor will contain the majority of the soluble impurities.

References

Technical Support Center: Crystallization of Ammonium Copper(II) Sulfate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate, with a focus on pH optimization.

Troubleshooting Guides

This section addresses common issues encountered during the crystallization of ammonium copper(II) sulfate hexahydrate.

IssuePossible Cause(s)Suggested Solution(s)
No crystal formation - Solution is not sufficiently supersaturated.- pH is outside the optimal range, affecting solubility.- Cooling rate is too rapid, preventing nucleation.- Concentrate the solution by gentle heating to increase supersaturation.- Adjust the pH of the solution to a weakly acidic range (e.g., pH 4-6).- Allow the solution to cool slowly at room temperature or in a controlled cooling bath.
Formation of small, needle-like crystals - High degree of supersaturation.- pH is too low, favoring rapid nucleation.- Presence of impurities.- Dilute the solution slightly before cooling.- Increase the pH to the higher end of the optimal range (e.g., pH 5-6).- Use high-purity starting materials (copper(II) sulfate pentahydrate and ammonium sulfate).
Cloudy or opaque crystals - Excess of ammonium sulfate in the solution.[1]- pH is not optimal, leading to inclusions or defects.- Rapid crystal growth trapping solvent.- Ensure stoichiometric amounts of copper(II) sulfate and ammonium sulfate are used.- Optimize the pH of the crystallization solution.- Slow down the crystallization process by reducing the cooling rate.
Crystals are poorly formed or aggregated - Stirring speed is too high or too low.- pH is affecting crystal habit.- Presence of impurities interfering with crystal growth.- Optimize the stirring rate to ensure homogeneity without causing excessive secondary nucleation.- Experiment with different pH values within the optimal range to improve crystal morphology.- Recrystallize the product to improve purity.
Low crystal yield - Incomplete crystallization due to insufficient cooling or evaporation.- pH is affecting the solubility of the double salt.- Loss of product during washing and drying.- Ensure the solution is cooled to a sufficiently low temperature or allowed to evaporate for an adequate period.- Adjust the pH to minimize the solubility of this compound.- Wash the crystals with a minimal amount of cold deionized water and dry them carefully.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the crystallization of this compound?

A1: While a definitive optimal pH is not extensively documented, a weakly acidic pH range of 4 to 6 is generally recommended for growing high-quality crystals of Tutton's salts, to which this compound belongs. In the broader copper-ammonia-sulfate system, copper precipitation is noted at a pH below 8, with soluble copper-ammonia complexes forming between pH 7 and 11. Therefore, maintaining a pH below 7 is crucial to ensure the formation of the desired double salt.

Q2: How does pH affect the crystal morphology?

A2: The pH of the crystallization solution can significantly impact the shape and opacity of the crystals.[1] Deviations from the optimal pH range can lead to the formation of smaller, less well-defined crystals, or crystals with a cloudy appearance due to solvent inclusions or lattice defects.

Q3: What are common methods for adjusting the pH of the crystallization solution?

A3: The pH can be adjusted by adding a dilute acid (e.g., sulfuric acid) or a base (e.g., ammonium hydroxide). For more precise control, buffer solutions such as those prepared from ammonium dihydrophosphate and acetic acid can be used.[1]

Q4: Can impurities affect the crystallization process?

A4: Yes, impurities can have a significant impact. An excess of one of the reactant sulfates can alter the final crystal shape, with an excess of ammonium sulfate potentially causing the crystals to be cloudy.[1] Other metal ions can also be incorporated into the crystal lattice, affecting color and purity.

Q5: What is the recommended procedure for preparing the crystallization solution?

A5: A common method involves preparing separate aqueous solutions of copper(II) sulfate pentahydrate and ammonium sulfate. These solutions are then heated, mixed with stirring, and allowed to cool slowly. It is important to use stoichiometric amounts of the reactants to avoid impurities in the final product.

Experimental Protocols

Protocol for pH Optimization of this compound Crystallization

This protocol outlines a method for systematically investigating the effect of pH on the crystallization of this compound.

1. Preparation of Stock Solutions:

  • Prepare a 1 M solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) by dissolving 249.68 g in 1 L of deionized water.

  • Prepare a 1 M solution of ammonium sulfate ((NH₄)₂SO₄) by dissolving 132.14 g in 1 L of deionized water.

2. Crystallization at Different pH Values:

  • For each pH value to be tested (e.g., pH 3, 4, 5, 6, 7), prepare a separate crystallization solution.

  • In a beaker, mix equal volumes (e.g., 50 mL) of the 1 M copper(II) sulfate and 1 M ammonium sulfate stock solutions.

  • Gently heat the solution to approximately 60-70°C to ensure all salts are dissolved.

  • While stirring, adjust the pH of the solution to the target value using dilute sulfuric acid or ammonium hydroxide. Use a calibrated pH meter for accurate measurements.

  • Cover the beaker and allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal yield.

3. Crystal Harvesting and Analysis:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the crystals between filter papers or in a desiccator.

  • For each pH, measure the yield of the dried crystals.

  • Analyze the crystals for purity (e.g., using titration or spectroscopic methods) and morphology (e.g., using microscopy).

4. Data Presentation:

  • Record the results in a table for easy comparison.

pHCrystal Yield (g)Crystal Purity (%)Crystal Morphology
3.0
4.0
5.0
6.0
7.0

Mandatory Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_cryst Crystallization cluster_analysis Analysis prep_cu Prepare 1M CuSO4·5H2O mix Mix Equimolar Solutions prep_cu->mix prep_nh4 Prepare 1M (NH4)2SO4 prep_nh4->mix heat Heat to Dissolve mix->heat ph_adjust Adjust pH (3, 4, 5, 6, 7) heat->ph_adjust cool Slow Cooling ph_adjust->cool filter Filter and Wash Crystals cool->filter dry Dry Crystals filter->dry yield Measure Yield dry->yield purity Analyze Purity dry->purity morphology Analyze Morphology dry->morphology

Caption: Workflow for pH Optimization in this compound Crystallization.

logical_relationship pH Solution pH solubility Solubility pH->solubility affects purity Crystal Purity pH->purity can affect supersaturation Supersaturation solubility->supersaturation influences nucleation Nucleation Rate supersaturation->nucleation growth Crystal Growth Rate supersaturation->growth yield Crystal Yield nucleation->yield morphology Crystal Morphology nucleation->morphology growth->yield growth->morphology

References

Technical Support Center: Ammonium Copper(II) Sulfate Hexahydrate Crystal Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate.

Frequently Asked Questions (FAQs)

Q1: What is the ideal stoichiometry for growing ammonium copper(II) sulfate hexahydrate crystals?

A1: To prepare 100.00 g of this compound, you will need 62.45 g of copper(II) sulfate pentahydrate and 33.05 g of ammonium sulfate.[1] Maintaining this stoichiometric ratio is crucial for obtaining well-formed crystals.

Q2: My crystals appear cloudy or opaque. What is the likely cause?

A2: Cloudiness or opacity in the crystals is often a result of an excess of ammonium sulfate in the crystallization solution.[1] It can also be influenced by the pH of the solution.

Q3: The shape of my crystals is not as expected. Why is this happening?

A3: The morphology of the crystals is sensitive to the composition of the mother liquor. An excess of either copper(II) sulfate or ammonium sulfate can lead to changes in the crystal shape.[1] Additionally, the pH of the solution has a significant impact on crystal habit. The presence of other metallic impurities can also alter the crystal shape.

Q4: I am observing a color change in my crystals. What could be the reason?

A4: A small addition of other Tutton's salts, such as zinc ammonium sulfate or magnesium ammonium sulfate, can result in a lighter-colored crystal.[1] If your starting materials are not pure, co-crystallization with these impurities can occur.

Q5: Can I grow mixed crystals or layered crystals?

A5: Yes, ammonium copper(II) sulfate can form mixed crystals with other isomorphous Tutton's salts in any proportion, which can affect both the color and shape of the crystals.[1] It is also possible to create a layered crystal (crystal-in-crystal) by placing a seed crystal into a saturated solution of another Tutton's salt.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Cloudy/Opaque Crystals Excess ammonium sulfate.[1]1. Recalculate and ensure the correct stoichiometric ratio of copper(II) sulfate to ammonium sulfate is used. 2. Recrystallize the cloudy crystals from a solution with the correct stoichiometry.
Incorrect pH.1. Measure the pH of the crystallization solution. 2. Adjust the pH to a slightly acidic range (e.g., by adding a few drops of dilute sulfuric acid) to improve clarity.
Irregular Crystal Shape Non-stoichiometric ratio of reactants.[1]1. Prepare a fresh solution with the precise molar ratio of copper(II) sulfate and ammonium sulfate.
Presence of metallic impurities.1. Use high-purity starting materials. 2. If impurities are suspected, purify the starting materials by recrystallization.
Inappropriate pH.1. Control the pH of the solution, as variations can significantly alter crystal morphology.
Poor Crystal Yield Suboptimal cooling rate.1. Allow the solution to cool slowly and undisturbed to promote the growth of larger, well-defined crystals over nucleation of many small crystals.
Solution not sufficiently supersaturated.1. Gently evaporate some of the solvent to increase the concentration of the solute. 2. Ensure the initial dissolution is done in hot water to achieve a higher starting concentration.
Formation of a Crust on the Container High rate of evaporation.1. Cover the crystallization vessel to slow down the rate of evaporation.
Discolored Crystals (Lighter Blue) Co-crystallization with other Tutton's salts (e.g., zinc or magnesium ammonium sulfate).[1]1. Analyze starting materials for impurities using techniques like ICP-OES. 2. Purify the starting materials if necessary.

Quantitative Data on Impurity Effects

Quantitative data for the specific effect of metallic impurities on this compound is limited in the available literature. However, data from analogous Tutton's salt systems can provide valuable insights.

Table 1: Effect of Ammonium (NH₄⁺) Impurity on Cobalt Sulfate Hexahydrate Crystallization [2]

NH₄⁺ Concentration (g/L)Crystal Growth RateActivation EnergyCrystal Purity Reduction
Up to 3.75DecreasesIncreases~0.2%
5IncreasesDecreases~1% (Forms Tutton's Salt)

Table 2: Effect of Ammonium (NH₄⁺) Impurity on Nickel Sulfate Hexahydrate Crystal Yield

NH₄⁺ Concentration (g/L)Crystal Output Yield Change (at 2% seed ratio)
010.89% (baseline)
2.5Decreased to 10.32%
5.0Increased to 17.98%

Experimental Protocols

Protocol 1: Preparation of this compound Crystals

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Distilled water

  • Beakers

  • Stirring rod

  • Hot plate

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Crystallizing dish

Procedure:

  • Weigh 62.45 g of copper(II) sulfate pentahydrate and 33.05 g of ammonium sulfate.[1]

  • In separate beakers, dissolve each salt in a minimum amount of hot distilled water.

  • While stirring, add the ammonium sulfate solution to the copper(II) sulfate solution.[1]

  • Gently heat the mixed solution to ensure all solids are dissolved, but do not boil.

  • Filter the hot solution to remove any insoluble impurities.

  • Pour the clear filtrate into a crystallizing dish, cover it, and allow it to cool slowly and undisturbed at room temperature.

  • After crystals have formed, decant the mother liquor.

  • Wash the crystals with a small amount of cold distilled water and then a small amount of ethanol (B145695) or acetone.[1]

  • Dry the crystals at room temperature.

Protocol 2: Analysis of Metallic Impurities by ICP-OES

Objective: To quantify metallic impurities in this compound crystals.

Sample Preparation:

  • Accurately weigh approximately 1 g of the dried crystals.

  • Dissolve the crystals in 50 mL of deionized water to create a 2% solution.

  • Prepare matrix-matched calibration standards with a 2% solution of high-purity this compound, spiked with known concentrations of the elements of interest.

Instrumentation and Analysis:

  • Use an Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES).

  • Aspirate the prepared sample and standards into the plasma.

  • Measure the emission intensity at the characteristic wavelengths for the suspected impurities (e.g., Fe, Zn, Mg).

  • Quantify the impurity concentrations by comparing the sample emission intensities to the calibration curve.

Protocol 3: Phase Identification by XRPD

Objective: To confirm the crystal structure and identify any crystalline impurity phases.

Sample Preparation:

  • Grind a small, representative sample of the crystals into a fine powder using a mortar and pestle.

  • Mount the powdered sample onto a sample holder.

Instrumentation and Analysis:

  • Use a Powder X-ray Diffractometer (PXRD).

  • Scan the sample over a relevant 2θ range (e.g., 10-80 degrees).

  • Compare the resulting diffraction pattern with standard diffraction patterns from a database (e.g., the International Centre for Diffraction Data - ICDD) for this compound and potential Tutton's salt impurities.

Visualizations

experimental_workflow cluster_prep Crystal Preparation cluster_analysis Impurity Analysis start Weigh Reactants (CuSO₄·5H₂O & (NH₄)₂SO₄) dissolve Dissolve in Hot Water start->dissolve mix Mix Solutions dissolve->mix filter_hot Hot Filtration mix->filter_hot cool Slow Cooling & Crystallization filter_hot->cool wash_dry Wash & Dry Crystals cool->wash_dry end_prep Final Crystals wash_dry->end_prep icp_oes ICP-OES (Metallic Impurities) end_prep->icp_oes xrpd XRPD (Phase Purity) end_prep->xrpd troubleshooting_logic cluster_morphology Morphology Issues cluster_yield Yield & Purity Issues start Crystal Growth Issue cloudy Cloudy/Opaque Crystals start->cloudy irregular_shape Irregular Shape start->irregular_shape low_yield Low Yield start->low_yield discolored Discolored Crystals start->discolored check_stoichiometry check_stoichiometry cloudy->check_stoichiometry Check Stoichiometry check_ph check_ph cloudy->check_ph Check pH irregular_shape->check_stoichiometry check_impurities check_impurities irregular_shape->check_impurities Analyze Impurities check_cooling_rate check_cooling_rate low_yield->check_cooling_rate Optimize Cooling check_saturation check_saturation low_yield->check_saturation Adjust Saturation discolored->check_impurities solution Solution: Adjust Reactant Ratios check_stoichiometry->solution solution_ph Solution: Adjust pH check_ph->solution_ph solution_impurities Solution: Purify Reagents check_impurities->solution_impurities solution_cooling Solution: Slow Cooling check_cooling_rate->solution_cooling solution_saturation Solution: Increase Concentration check_saturation->solution_saturation

References

How to increase the purity of synthesized ammonium copper(II) sulfate hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ammonium (B1175870) Copper(II) Sulfate (B86663) Hexahydrate Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized ammonium copper(II) sulfate hexahydrate, ((NH₄)₂Cu(SO₄)₂·6H₂O).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product has a pale blue or greenish tint instead of the expected vibrant blue. What could be the cause?

A1: This discoloration can be attributed to several factors:

  • Incomplete reaction or incorrect stoichiometry: Ensure that the molar ratios of copper(II) sulfate and ammonium sulfate are correct. The synthesis involves the reaction: CuSO₄ + (NH₄)₂SO₄ + 6H₂O → (NH₄)₂Cu(SO₄)₂·6H₂O.[1]

  • Presence of impurities: The starting materials may contain impurities. For instance, the presence of other metal salts, such as zinc or magnesium, can lighten the crystal color.[1] Using high-purity (e.g., 99% or higher) reactants is recommended.[2][3]

  • pH of the solution: The solution should be slightly acidic to prevent the formation of copper hydroxides. Adding a few drops of dilute sulfuric acid to the initial solution can help.[4]

Q2: The crystals are cloudy or opaque, not transparent. How can I fix this?

A2: Opacity in the crystals is often a sign of impurities or issues with the crystallization process.[1]

  • Excess Ammonium Sulfate: An excess of ammonium sulfate is a known cause of cloudy or opaque crystals.[1] Recalculate the stoichiometry to ensure you are not using an excess of this reactant.

  • Rapid Crystallization: Allowing the solution to cool too quickly can trap solvent and impurities within the crystal lattice. A slower, more controlled cooling process will yield more transparent and well-formed crystals.

  • Insoluble Impurities: If the initial solution was not filtered while hot, insoluble impurities might have been incorporated into the crystals.

Q3: The yield of my synthesized product is significantly lower than the theoretical calculation. What are the common reasons for this?

A3: Low yield is a frequent issue and can often be traced back to several procedural steps:

  • Incomplete Crystallization: The solution may not have been cooled sufficiently or for a long enough duration to allow for maximum crystal formation. Cooling the solution in an ice bath can improve the yield.

  • Washing with Improper Solvent: Washing the crystals with water that is not cold can dissolve a significant portion of the product.[4] Using a minimal amount of ice-cold water, or a solvent in which the product is less soluble (like ethanol (B145695) or acetone), is preferable for washing.[1]

  • Transfer Losses: Mechanical losses during filtration and transfer between vessels can contribute to a lower yield. Ensure all crystals are carefully scraped and transferred during each step. A second crop of crystals can be obtained by further evaporating the filtrate.[5]

Q4: My crystals are very small (powder-like) instead of the larger, well-defined monoclinic crystals described in the literature. How can I grow larger crystals?

A4: The size of the crystals is directly related to the rate of crystallization.

  • Slow Down Crystallization: To grow larger crystals, the rate of cooling must be slowed down. Instead of rapid cooling in an ice bath, allow the saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator. Covering the beaker to slow evaporation can also help.[4]

  • Seed Crystals: Introducing a small, well-formed "seed" crystal into the saturated solution can provide a nucleation site for larger crystal growth.[4]

Q5: The final product appears wet and clumps together, or it turns into a powder upon storage. What is happening?

A5: These observations relate to improper drying and the hygroscopic nature of the salt.

  • Inadequate Drying: The crystals may not have been dried thoroughly. After washing, press the crystals between filter papers to remove excess solvent and then allow them to air-dry or dry in a desiccator.

  • Efflorescence: this compound can lose its water of hydration (effloresce) if stored in a very dry environment, causing the crystals to crumble into a powder.[4]

  • Hygroscopic Properties: Conversely, the compound can absorb moisture from the air.[2] It is crucial to store the final, dry product in a tightly sealed container to protect it from atmospheric moisture.[6]

Data Presentation: Purification Techniques

Purification StepParameterRecommended ProtocolExpected Purity Outcome
Recrystallization SolventDistilled water.[4]Significantly increases purity by separating the desired salt from soluble impurities.
Cooling RateSlow cooling to room temperature, followed by refrigeration.[4]Promotes the formation of larger, more perfect crystals with fewer inclusions.
FiltrationHot filtration of the saturated solution.Removes insoluble impurities before crystallization begins.
Washing Washing SolventMinimal amount of ice-cold distilled water, ethanol, or acetone (B3395972).[1][4]Removes residual mother liquor and surface impurities without significant product loss.
Drying MethodAir-drying, pressing between filter papers, or using a desiccator.[4][5]Prevents clumping and ensures the correct hydration state of the final product.
Storage ConditionsTightly sealed container at room temperature.[6]Protects against efflorescence and deliquescence, maintaining product integrity.[4]

Experimental Protocols

Key Experiment: Recrystallization for Purity Enhancement

This protocol describes the purification of synthesized this compound by recrystallization.

1. Dissolution: a. Place the impure crystalline product into a beaker. b. Add a minimum volume of distilled water, just enough to cover the crystals. c. Gently heat the mixture on a hot plate while stirring continuously until all the crystals dissolve. Avoid boiling the solution to prevent excessive water loss.[7] If any impurities remain undissolved, proceed to the next step.

2. Hot Filtration (if necessary): a. If insoluble impurities are visible in the hot solution, perform a hot filtration. b. Pre-heat a funnel and a receiving flask to prevent premature crystallization. c. Quickly filter the hot, saturated solution through a fluted filter paper into the clean, pre-heated receiving flask.

3. Crystallization: a. Cover the flask containing the hot, clear filtrate with a watch glass. b. Allow the solution to cool slowly and undisturbed to room temperature. For larger crystals, insulate the flask to slow the cooling rate further. c. Once at room temperature, you may place the flask in a refrigerator or an ice bath to maximize the crystal yield.

4. Isolation and Washing: a. Isolate the purified crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold distilled water to rinse away the remaining impure mother liquor.[4] c. For a more thorough wash with minimal product loss, a small amount of cold ethanol or acetone can be used.[1]

5. Drying: a. Gently press the crystals between two sheets of dry filter paper to absorb most of the moisture.[5] b. Spread the crystals on a watch glass and allow them to air-dry completely. c. For optimal drying, place the watch glass in a desiccator until a constant weight is achieved.

6. Storage: a. Transfer the dry, purified crystals to a tightly sealed and properly labeled container to prevent efflorescence or absorption of atmospheric moisture.[4][6]

Visualizations

PurificationWorkflow Purification Workflow for this compound start Crude Synthesized Product dissolve 1. Dissolve in Minimum Hot Water start->dissolve hot_filter 2. Hot Filtration (If impurities present) dissolve->hot_filter cool 3. Slow Cooling & Crystallization hot_filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Ice-Cold Solvent isolate->wash waste Impure Filtrate isolate->waste Separate Mother Liquor dry 6. Dry Crystals wash->dry product Pure (NH₄)₂Cu(SO₄)₂·6H₂O dry->product

Caption: A workflow diagram illustrating the key steps in the recrystallization process.

TroubleshootingFlowchart Troubleshooting Common Synthesis Issues issue Identify Primary Issue color Incorrect Crystal Color (Pale/Greenish) issue->color clarity Crystals are Opaque/ Cloudy issue->clarity yield Low Yield issue->yield color_q1 Check Reactant Stoichiometry? color->color_q1 color_s1 Use High-Purity Reactants & Adjust Stoichiometry color_q1->color_s1 Yes color_q2 Is pH Acidic? color_q1->color_q2 No color_s2 Add Dilute H₂SO₄ color_q2->color_s2 No clarity_q1 Excess (NH₄)₂SO₄? clarity->clarity_q1 clarity_s1 Correct Stoichiometry clarity_q1->clarity_s1 Yes clarity_q2 Cooling Too Rapid? clarity_q1->clarity_q2 No clarity_s2 Slow Down Cooling Rate clarity_q2->clarity_s2 Yes yield_q1 Washing with Warm Solvent? yield->yield_q1 yield_s1 Use Ice-Cold Water or Ethanol/Acetone yield_q1->yield_s1 Yes yield_q2 Crystallization Incomplete? yield_q1->yield_q2 No yield_s2 Cool Longer/Colder; Evaporate for 2nd Crop yield_q2->yield_s2 Yes

Caption: A troubleshooting flowchart for common issues in ammonium copper(II) sulfate synthesis.

References

Technical Support Center: Stabilizing Ammonium Copper(II) Sulfate Hexahydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, stabilization, and troubleshooting of ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate solutions.

Frequently Asked Questions (FAQs)

Q1: What is ammonium copper(II) sulfate hexahydrate and what are its common applications?

This compound, with the chemical formula (NH₄)₂Cu(SO₄)₂·6H₂O, is a double salt of copper(II) sulfate and ammonium sulfate.[1] It is a blue crystalline solid soluble in water.[2] Common applications include its use in electroplating, as a pesticide and foliar fertilizer in agriculture, and in chemical laboratories for various analyses.[2]

Q2: What are the optimal storage conditions for this compound solutions?

To ensure the stability of this compound solutions, they should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3] It is also recommended to protect the solution from light and heat.[1] The shelf life of copper(II) sulfate solutions can vary, with some sources indicating a poor shelf life while others suggest it can be stable for up to 36 months under proper storage conditions.[1][3]

Q3: What factors can affect the stability of this compound solutions?

Several factors can impact the stability of these solutions:

  • pH: The pH of the solution is a critical factor. Copper precipitation is more likely to occur at a pH below 8.0, with the tendency for precipitation increasing as the solution becomes more acidic.[4][5]

  • Temperature: Extremes of temperature should be avoided during storage.[6]

  • Light: Exposure to direct sunlight can potentially affect the stability of the solution.[6]

  • Contamination: The presence of incompatible substances or impurities can lead to degradation or precipitation.[7]

Q4: Why has my ammonium copper(II) sulfate solution changed color from light blue to a deep blue?

The color change to a deep or inky blue is typically due to the formation of the tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺.[8] This occurs when excess ammonia (B1221849) is present in the solution.[9] The initial pale blue color of the solution is due to the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺.[10]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Precipitate Formation Low pH: The pH of the solution may have dropped below 8.0, causing copper hydroxide (B78521) or other copper salts to precipitate.[4][5]1. Measure the pH of the solution using a calibrated pH meter.2. If the pH is below 8.0, slowly add a dilute solution of ammonium hydroxide while stirring until the precipitate redissolves and the pH is in the stable range (pH 8.0-10.5).[11]
Contamination: The solution may be contaminated with an incompatible substance.1. Review the preparation procedure to identify any potential sources of contamination.2. If contamination is suspected, it is best to prepare a fresh solution, ensuring all glassware is thoroughly cleaned.
Evaporation: Water loss due to evaporation can increase the concentration of the solute, leading to precipitation.1. Ensure the storage container is tightly sealed.2. If evaporation has occurred, you may try to redissolve the precipitate by adding a small amount of deionized water and stirring.
Color Change to Greenish or Yellowish Hue Formation of other copper complexes: The presence of other ions, such as chloride, can lead to the formation of different copper complexes with varying colors.1. Verify the purity of the starting materials and the solvent.2. Ensure that the solution is not stored in a way that could introduce contaminating ions.
Cloudy or Opaque Appearance Excess Ammonium Sulfate: An excess of ammonium sulfate can lead to the formation of cloudy or opaque crystals or solutions.[7]1. Review the initial masses of the components used to prepare the solution to ensure the correct stoichiometry.2. If the solution is intended for crystallization, filtering the solution may be necessary.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol describes the preparation of a stable aqueous solution of this compound.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Deionized water

  • Dilute sulfuric acid (e.g., 6 N)

  • Beakers

  • Graduated cylinders

  • Stirring rod

  • Hot plate (optional, for faster dissolution)

  • Filtration apparatus (funnel, filter paper)

  • Storage bottle (amber glass recommended)

Procedure:

  • Weigh out equimolar amounts of copper(II) sulfate pentahydrate and ammonium sulfate. For example, dissolve 50 g of pulverized copper(II) sulfate pentahydrate and 27 g of ammonium sulfate in 250 ml of warm deionized water.[9]

  • To aid in stability, add a few drops (e.g., 10 drops) of dilute sulfuric acid to the water before dissolving the salts.[9]

  • Gently warm the solution while stirring to ensure complete dissolution of the salts. Do not boil.[9]

  • Once fully dissolved, filter the warm solution to remove any insoluble impurities.

  • Allow the solution to cool to room temperature.

  • Transfer the clear, blue solution to a clean, tightly sealed storage bottle.

  • Store the bottle in a cool, dark, and well-ventilated area.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of the this compound solution under various stress conditions.

Objective: To evaluate the stability of the solution under conditions of acid/base stress, oxidation, and thermal stress.

Materials:

  • Prepared this compound solution

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • UV-Vis Spectrophotometer

  • pH meter

  • Water bath or incubator

  • Volumetric flasks and pipettes

  • Cuvettes

Procedure:

1. Baseline Sample:

  • Take an initial UV-Vis spectrum of the unstressed this compound solution. This will serve as the baseline (T=0).

2. Acid and Base Hydrolysis:

  • In separate volumetric flasks, add a known volume of the stock solution.

  • To one flask, add a specific volume of hydrochloric acid to achieve a desired acidic pH.

  • To another flask, add a specific volume of sodium hydroxide to achieve a desired alkaline pH.

  • Store the samples at room temperature and monitor for any changes (e.g., precipitation, color change) over a set period.

  • At specified time points, withdraw an aliquot, neutralize if necessary, and record the UV-Vis spectrum.

3. Oxidative Degradation:

  • In a volumetric flask, add a known volume of the stock solution.

  • Add a specific volume of hydrogen peroxide.

  • Store the sample at room temperature and monitor for changes.

  • At specified time points, withdraw an aliquot and record the UV-Vis spectrum.

4. Thermal Stress:

  • Place a sealed sample of the stock solution in a water bath or incubator at an elevated temperature (e.g., 40°C, 60°C).

  • At specified time points, remove the sample, allow it to cool to room temperature, and record the UV-Vis spectrum.

Data Analysis:

  • Compare the UV-Vis spectra of the stressed samples to the baseline sample.

  • Look for changes in absorbance intensity, shifts in the wavelength of maximum absorbance (λmax), or the appearance of new peaks, which would indicate degradation.

  • The extent of degradation can be quantified by the change in absorbance at λmax.

Diagrams

Troubleshooting_Flowchart start Solution is Unstable (Precipitate, Color Change) check_precipitate Is there a precipitate? start->check_precipitate check_color Has the color changed? check_precipitate->check_color No measure_ph Measure pH check_precipitate->measure_ph Yes color_deep_blue Color is deep blue? check_color->color_deep_blue ph_low pH < 8.0? measure_ph->ph_low add_base Add dilute NH4OH ph_low->add_base Yes prepare_fresh Prepare Fresh Solution ph_low->prepare_fresh No (pH is normal) check_dissolution Precipitate dissolves? add_base->check_dissolution stable_solution Solution Stabilized check_dissolution->stable_solution Yes check_dissolution->prepare_fresh No excess_ammonia Excess Ammonia Present (Normal for complex formation) color_deep_blue->excess_ammonia Yes color_greenish Color is greenish? color_deep_blue->color_greenish No color_greenish->prepare_fresh No (other issue) check_contamination Check for Contaminants (e.g., Chloride ions) color_greenish->check_contamination Yes check_contamination->prepare_fresh

Caption: Troubleshooting flowchart for unstable solutions.

Stability_Testing_Workflow start Prepare Solution baseline Record Baseline UV-Vis Spectrum (T=0) start->baseline stress Apply Stress Conditions baseline->stress acid_base Acid/Base Hydrolysis stress->acid_base oxidation Oxidation (H2O2) stress->oxidation thermal Thermal Stress stress->thermal monitor Monitor at Time Intervals acid_base->monitor oxidation->monitor thermal->monitor measure_spectrum Record UV-Vis Spectrum monitor->measure_spectrum analyze Analyze Data (Compare to Baseline) measure_spectrum->analyze

Caption: Workflow for stability testing of solutions.

References

Technical Support Center: (NH₄)₂Cu(SO₄)₂·6H₂O Thermal Processing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the heating of ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate, with a focus on preventing its thermal decomposition.

Troubleshooting Guide: Controlled Dehydration

Users frequently encounter challenges in removing the water of hydration from (NH₄)₂Cu(SO₄)₂·6H₂O without initiating decomposition. This guide provides a systematic approach to successful dehydration.

Issue: Sample shows signs of decomposition (e.g., blackening, release of ammonia (B1221849) or sulfurous odors) during heating.

Root Cause Analysis and Solutions:

  • Excessive Heating Rate: Rapid heating can lead to localized overheating, causing the sample to decompose before dehydration is complete.

    • Solution: Employ a slow heating rate, typically in the range of 1-5 °C/minute, to ensure uniform temperature distribution throughout the sample.

  • Inaccurate Temperature Control: The temperature window between dehydration and decomposition can be narrow. Inaccurate temperature monitoring can lead to exceeding the decomposition threshold.

    • Solution: Calibrate your heating apparatus (e.g., oven, thermogravimetric analyzer) regularly. Use a calibrated thermocouple placed in close proximity to the sample for accurate temperature readings.

  • Atmosphere Control: Heating in the presence of reactive gases can lower the decomposition temperature.

    • Solution: Conduct the dehydration process in an inert atmosphere, such as a gentle flow of dry nitrogen or argon gas. This helps to sweep away evolved water vapor and prevents unwanted side reactions.

  • Sample Purity: Impurities can act as catalysts, lowering the decomposition temperature of the material.

    • Solution: Ensure the starting material is of high purity. If necessary, recrystallize the (NH₄)₂Cu(SO₄)₂·6H₂O to remove impurities before thermal processing.

Decision-Making Workflow for Dehydration:

DehydrationWorkflow start Start: (NH₄)₂Cu(SO₄)₂·6H₂O Sample prep_sample Prepare Sample (Grind to fine powder) start->prep_sample heating_setup Place in Controlled Heating Apparatus (e.g., TGA, tube furnace) prep_sample->heating_setup set_parameters Set Heating Parameters: - Heating Rate: 1-5 °C/min - Atmosphere: Inert (N₂ or Ar) - Final Temp: ~180-200 °C heating_setup->set_parameters heat_to_dehydrate Heat to Dehydration Temperature (Hold at ~120-140 °C) set_parameters->heat_to_dehydrate monitor_dehydration Monitor for Complete Dehydration (e.g., mass loss stabilizes in TGA) heat_to_dehydrate->monitor_dehydration visual_inspection Visual Inspection: - Color change from blue to pale green/white - No blackening or odor monitor_dehydration->visual_inspection decomposition_check Decomposition Observed? visual_inspection->decomposition_check successful_dehydration Successful Dehydration: Anhydrous (NH₄)₂Cu(SO₄)₂ end End successful_dehydration->end decomposition_check->successful_dehydration No troubleshoot Troubleshoot: - Reduce heating rate - Verify temperature calibration - Check atmosphere purity decomposition_check->troubleshoot Yes troubleshoot->start

Caption: Workflow for the controlled dehydration of (NH₄)₂Cu(SO₄)₂·6H₂O.

Frequently Asked Questions (FAQs)

Q1: At what temperature does (NH₄)₂Cu(SO₄)₂·6H₂O begin to lose its water of hydration?

A1: The dehydration of ammonium copper(II) sulfate hexahydrate, a member of the Tutton salt family, typically begins at temperatures between 70 °C and 100 °C. The process may occur in multiple steps, with the final water molecules being removed at slightly higher temperatures.

Q2: What is the recommended maximum temperature for complete dehydration without decomposition?

A2: To ensure complete dehydration while minimizing the risk of decomposition, it is advisable to heat the sample to a temperature of approximately 180-200 °C and hold it at that temperature until a constant weight is achieved.[1] The decomposition of the ammonium sulfate component generally starts above 250 °C.[2]

Q3: What are the visual signs of decomposition?

A3: The primary visual indicator of decomposition is a color change from the expected pale green or white of the anhydrous salt to a brown or black solid. This discoloration is due to the formation of copper(II) oxide. The release of a sharp, ammonia-like odor or the pungent smell of sulfur dioxide are also clear indicators of decomposition.

Q4: How does the heating atmosphere affect the dehydration and decomposition processes?

A4: Heating in an inert atmosphere, such as nitrogen or argon, is highly recommended. An inert atmosphere helps to prevent oxidative side reactions and facilitates the removal of evolved water vapor, promoting a cleaner dehydration process. Heating in air may lower the onset temperature for decomposition.

Q5: Can I use a high heating rate to speed up the dehydration process?

A5: While a higher heating rate will shorten the experimental time, it significantly increases the risk of overshooting the dehydration temperature and initiating decomposition. A slow and controlled heating rate (1-5 °C/min) is crucial for achieving a pure anhydrous product.

Experimental Protocols

Protocol 1: Controlled Dehydration using a Thermogravimetric Analyzer (TGA)

  • Sample Preparation: Gently grind a small amount (5-10 mg) of (NH₄)₂Cu(SO₄)₂·6H₂O into a fine powder to ensure uniform heating.

  • TGA Setup:

    • Place the powdered sample into an alumina (B75360) or platinum TGA pan.

    • Place the pan into the TGA furnace.

    • Purge the system with dry nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[3]

  • Heating Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 200 °C at a heating rate of 5 °C/min.[3]

    • Hold the temperature at 200 °C for 30 minutes or until the mass stabilizes, indicating complete dehydration.

  • Analysis: The TGA data will show a weight loss corresponding to the removal of six water molecules. The derivative of the weight loss curve (DTG) will indicate the temperatures of maximum dehydration rates.

Protocol 2: Bulk Dehydration using a Tube Furnace

  • Sample Preparation: Place a known quantity (e.g., 1-5 g) of finely ground (NH₄)₂Cu(SO₄)₂·6H₂O in a ceramic boat.

  • Furnace Setup:

    • Position the ceramic boat in the center of the tube furnace.

    • Seal the tube and purge with a continuous flow of dry nitrogen gas (20-50 mL/min) for at least 30 minutes.

  • Heating Program:

    • Set the furnace to ramp to 180 °C at a rate of 2-3 °C/min.

    • Hold the temperature at 180 °C for 2-4 hours to ensure complete dehydration.

    • Cool the furnace to room temperature under the continuous flow of nitrogen.

  • Product Handling: Once at room temperature, transfer the anhydrous product to a desiccator to prevent rehydration.

Data Presentation

Table 1: Key Thermal Events for (NH₄)₂M(SO₄)₂·6H₂O (Tutton's Salts)

CompoundDehydration Onset (°C)Completion of Dehydration (°C)Onset of Decomposition (°C)Reference(s)
(NH₄)₂Cu(SO₄)₂·6H₂O (expected)70 - 100~180 - 200> 250[1][2]
K₂Cu(SO₄)₂·6H₂O (analogue)~58~160Not Specified[4]
(NH₄)₂Ni(SO₄)₂·6H₂O (analogue)96~270> 270[3]
(NH₄)₂Mg(SO₄)₂·6H₂O (analogue)70~270> 270[3]

Note: The temperatures provided are approximate and can be influenced by experimental conditions such as heating rate and atmosphere.

Signaling Pathways and Logical Relationships

Heating Pathway for (NH₄)₂Cu(SO₄)₂·6H₂O:

HeatingPathways start (NH₄)₂Cu(SO₄)₂·6H₂O (Blue Solid) dehydration Dehydration (70-200 °C) start->dehydration Heat anhydrous (NH₄)₂Cu(SO₄)₂ (Pale Green/White Solid) dehydration->anhydrous -6H₂O decomposition Decomposition (>250 °C) anhydrous->decomposition Further Heating products Decomposition Products (CuO, NH₃, SO₂, H₂O) decomposition->products

Caption: Thermal transformation pathway of this compound.

References

Best practices for storing ammonium copper(II) sulfate hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for ammonium copper(II) sulfate hexahydrate?

A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] It is crucial to protect the compound from heat, moisture, and direct sunlight.[2] Being a hygroscopic salt, it readily absorbs moisture from the air, which can lead to degradation and clumping.[4][5][6]

Q2: Is there a specific temperature and humidity range for storing this compound?

A2: While specific ranges for this exact compound are not consistently published, general best practices for hygroscopic salts apply. The recommended storage temperature is room temperature, typically between 15–25 °C. To prevent moisture absorption, the relative humidity should be kept below 75%.[4]

Q3: What are the signs of decomposition or contamination of this compound?

A3: The compound should be a blue to blue-green crystalline solid.[2] Signs of decomposition or contamination can include a change in color, the presence of a powdery substance (indicating loss of water of hydration), or a noticeable smell of ammonia (B1221849), which can be released upon contact with alkaline materials.

Q4: What substances are incompatible with this compound?

A4: This compound is incompatible with strong oxidizing agents. Contact with strongly alkaline materials should also be avoided as it may lead to the release of toxic ammonia gas.

Q5: What are the primary hazards associated with handling this chemical?

A5: this compound is harmful if swallowed and causes skin and serious eye irritation. It is also very toxic to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment (PPE), including gloves and eye protection, should always be worn when handling this substance.[3]

Storage Best Practices

The following diagram outlines the key considerations for the proper storage of this compound to maintain its stability and purity.

StorageBestPractices Best Practices for Storing this compound Storage Ammonium Copper(II) Sulfate Hexahydrate Storage Container Tightly Sealed Container Storage->Container Must be in a Environment Storage Environment Storage->Environment Requires a specific Avoid Avoid Exposure To: Storage->Avoid Key factors to Temp Cool Temperature (15-25°C) Environment->Temp Humidity Dry Conditions (<75% RH) Environment->Humidity Ventilation Well-Ventilated Area Environment->Ventilation Heat Heat Sources Avoid->Heat Sunlight Direct Sunlight Avoid->Sunlight Moisture Moisture Avoid->Moisture Incompatibles Incompatible Substances Avoid->Incompatibles

Caption: Logical diagram of best storage practices.

Troubleshooting Guide

This guide addresses common problems that may arise during experiments involving this compound.

Observed Issue Potential Cause Recommended Solution
Crystals will not form during crystallization. The solution may not be sufficiently saturated, or the cooling process is too rapid.Concentrate the solution by gentle heating to evaporate some of the solvent. Allow the solution to cool more slowly. If crystals still do not form, try scratching the inside of the glassware with a glass rod at the surface of the solution to create nucleation sites.[7]
The crystalline product appears as a fine powder instead of distinct crystals. This can be due to the loss of water of hydration from improper storage or excessive heating during an experimental procedure.Ensure the compound is stored in a tightly sealed container to prevent efflorescence. Avoid overheating solutions during dissolution steps.
The solution color changes unexpectedly from blue to green or a darker blue. The color of copper(II) solutions is dependent on the ligands coordinated to the copper ion. A change to green can indicate the presence of chloride ions, which can replace the water ligands.[8][9] A shift to a darker, inky blue is characteristic of the formation of the tetraamminecopper(II) complex when excess ammonia is present.[9]Review the experimental procedure for any sources of chloride or ammonia contamination. Ensure all glassware is properly cleaned. If ammonia is a reactant, the color change is expected.
A pale blue precipitate forms in the solution. The formation of a pale blue precipitate, copper(II) hydroxide, can occur if the pH of the solution becomes slightly basic, for example, with the addition of a small amount of ammonia.If this precipitate is undesirable, the addition of a dilute acid can redissolve it. If the goal is to form the tetraamminecopper(II) complex, the addition of excess ammonia will dissolve this precipitate to form the dark blue solution.

Experimental Protocol: Quality Assessment via Recrystallization

This protocol provides a method to assess the purity of an this compound sample. Impurities will often result in poor crystal formation or discolored crystals.

Objective: To purify and assess the quality of this compound by recrystallization.

Materials:

  • This compound (sample to be tested)

  • Distilled or deionized water

  • Erlenmeyer flask

  • Beaker

  • Hot plate or Bunsen burner

  • Stirring rod

  • Filter paper

  • Funnel

  • Watch glass

  • Ice bath

Methodology:

  • Dissolution: In the Erlenmeyer flask, add a sample of the this compound to a minimal amount of distilled water. Gently heat the solution while stirring until the solid is completely dissolved. Do not boil the solution, as this can lead to decomposition.

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with filter paper into a clean beaker. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the beaker or flask with a watch glass and allow it to cool slowly to room temperature. To encourage further crystallization, the container can then be placed in an ice bath.

  • Crystal Collection: Collect the formed crystals by filtration. Wash the crystals with a small amount of ice-cold distilled water to remove any remaining mother liquor.

  • Drying: Dry the crystals by pressing them between two pieces of filter paper. Do not heat the crystals to dry them, as this can drive off the water of hydration.

  • Assessment: Observe the resulting crystals. A pure sample should yield well-formed, blue-green crystals. The presence of significant discoloration or a powdery consistency may indicate impurities or degradation of the starting material.

Troubleshooting Experimental Workflows

The following diagram illustrates a troubleshooting workflow for unexpected color changes during an experiment.

TroubleshootingWorkflow Troubleshooting Unexpected Color Changes in Solution Start Start: Unexpected Color Change CheckReagents Check Reagents for Contamination Start->CheckReagents Green Solution turned Green? CheckReagents->Green DarkBlue Solution turned Dark Blue? Green->DarkBlue No ChlorideSource Possible Chloride Contamination Green->ChlorideSource Yes AmmoniaSource Possible Ammonia Contamination or Excess DarkBlue->AmmoniaSource Yes ReviewProcedure Review Experimental Procedure DarkBlue->ReviewProcedure No CleanGlassware Clean Glassware Thoroughly ChlorideSource->CleanGlassware AmmoniaSource->ReviewProcedure CleanGlassware->ReviewProcedure End Problem Resolved ReviewProcedure->End

Caption: Workflow for troubleshooting color changes.

References

Validation & Comparative

A Comparative Analysis of Ammonium Copper(II) Sulfate Hexahydrate and Copper(II) Sulfate Pentahydrate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical reagents is paramount to the success of experimental work. This guide provides a detailed comparison of the physicochemical properties of two common copper-containing compounds: ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate and copper(II) sulfate pentahydrate. The information presented herein is supported by experimental data to facilitate an informed choice for specific laboratory and developmental applications.

I. Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of ammonium copper(II) sulfate hexahydrate and copper(II) sulfate pentahydrate is presented in Table 1. These properties are fundamental to understanding the behavior of these compounds in various experimental settings.

PropertyThis compoundCopper(II) Sulfate Pentahydrate
Chemical Formula (NH₄)₂Cu(SO₄)₂·6H₂O[1]CuSO₄·5H₂O[2]
Molar Mass 399.84 g/mol [3]249.69 g/mol [4]
Appearance Blue to blue-green crystalline solid[1]Blue crystalline granules or powder[4][5]
Crystal System MonoclinicTriclinic[2]
Solubility in Water Soluble[1]31.6 g/100 mL at 20 °C
Melting Point Decomposes before melting[1]Decomposes upon heating[2][4]
Density Approximately 2.05 g/cm³[1]2.286 g/cm³[6]

II. Crystal Structure

The arrangement of atoms within a crystal lattice can significantly influence a compound's properties, including its solubility and reactivity. This compound belongs to the class of Tutton's salts, which are known for forming well-defined monoclinic crystals.[7] In contrast, copper(II) sulfate pentahydrate crystallizes in the triclinic system.[2] The unit cell parameters for both compounds are detailed in Table 2.

Crystal ParameterThis compoundCopper(II) Sulfate Pentahydrate
Crystal System MonoclinicTriclinic[8]
a 9.2105 Å[7]6.12 Å[8]
b 12.3795 Å[7]10.7 Å[8]
c 6.3016 Å[7]5.97 Å[8]
α 90°82° 16’[8]
β 106.112°[7]107° 26’[8]
γ 90°102° 40’[8]

III. Thermal Stability and Decomposition

The thermal stability of hydrated salts is a critical factor in applications involving heating. Both this compound and copper(II) sulfate pentahydrate decompose upon heating, losing their water of hydration.

This compound: This double salt decomposes before melting.[1] The decomposition process is expected to be complex, involving the loss of water molecules followed by the decomposition of the ammonium and sulfate ions at higher temperatures, likely releasing ammonia, sulfur dioxide, and nitrogen oxides.

Copper(II) Sulfate Pentahydrate: The thermal decomposition of copper(II) sulfate pentahydrate is a well-characterized multi-step process.[2][9]

  • ~63 °C: Loses two water molecules.[2]

  • ~109 °C: Loses two more water molecules.[2]

  • ~200 °C: Loses the final water molecule to form anhydrous copper(II) sulfate (a white powder).[2][9]

  • >650 °C: The anhydrous salt decomposes to form copper(II) oxide (CuO) and sulfur trioxide (SO₃).

IV. Experimental Protocols

A. Determination of Water Solubility

The following protocol outlines a general method for determining the solubility of both compounds in water at various temperatures.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep1 Weigh excess salt prep2 Add to a known volume of deionized water prep1->prep2 prep3 Equilibrate at a constant temperature with stirring prep2->prep3 sep1 Allow undissolved solid to settle prep3->sep1 Saturated Solution sep2 Withdraw a known volume of the supernatant sep1->sep2 analysis1 Weigh the collected supernatant sep2->analysis1 analysis2 Evaporate the water analysis1->analysis2 analysis3 Weigh the remaining dry salt analysis2->analysis3 analysis4 Calculate solubility (g/100 mL) analysis3->analysis4

Caption: Workflow for determining the solubility of a salt in water.

B. Thermogravimetric Analysis (TGA) of Thermal Decomposition

This protocol describes a general procedure for analyzing the thermal decomposition of hydrated salts using TGA.

TGA_Workflow cluster_sample Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis cluster_data Data Interpretation sample_prep Accurately weigh a small sample into a TGA pan instrument_setup Place sample in TGA instrument Set temperature program (e.g., ramp from 25°C to 800°C) Set inert gas flow (e.g., Nitrogen) sample_prep->instrument_setup run_analysis Initiate heating program and record mass loss vs. temperature instrument_setup->run_analysis data_interp Analyze the TGA curve to identify decomposition steps Determine the temperature ranges and percentage mass loss for each step run_analysis->data_interp

Caption: General workflow for Thermogravimetric Analysis (TGA).

V. Logical Relationships in Decomposition

The decomposition of these hydrated salts follows a logical progression from the loss of water to the breakdown of the anhydrous salt.

Decomposition_Logic A Hydrated Salt ((NH₄)₂Cu(SO₄)₂·6H₂O or CuSO₄·5H₂O) B Heating A->B Step 1 C Anhydrous Salt ((NH₄)₂Cu(SO₄)₂ or CuSO₄) B->C D Water Vapor (H₂O) B->D E Further Heating C->E Step 2 F Decomposition Products (e.g., NH₃, SO₂, N₂Oₓ, CuO) E->F

Caption: Logical flow of thermal decomposition for hydrated copper salts.

VI. Conclusion

This compound and copper(II) sulfate pentahydrate, while both sources of cupric ions, exhibit distinct differences in their crystal structure, thermal stability, and potentially their solubility. Copper(II) sulfate pentahydrate is well-characterized in terms of its thermal decomposition and solubility. This compound, as a Tutton's salt, offers a different crystal habit which may be advantageous in crystallographic studies. The choice between these two reagents will ultimately depend on the specific requirements of the intended application, such as the desired crystal form, the thermal conditions of the experiment, and the required solubility characteristics. Further quantitative analysis of the solubility and a detailed thermal decomposition profile for this compound would be beneficial for a more complete comparison.

References

Confirming the Crystal Structure of Ammonium Copper(II) Sulfate Hexahydrate: A Comparative Guide to X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise structural elucidation of crystalline compounds is paramount. This guide provides a comprehensive comparison of powder X-ray diffraction (pXRD) with alternative techniques for confirming the crystal structure of ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate, a classic coordination complex. Detailed experimental protocols and supporting data are presented to aid in methodological selection and application.

Ammonium copper(II) sulfate hexahydrate, (NH₄)₂Cu(SO₄)₂·6H₂O, is a well-characterized double salt that crystallizes in a monoclinic system.[1] Its structure is a cornerstone example in coordination chemistry. This guide will use its known crystallographic data as a reference to illustrate the utility and limitations of various analytical techniques.

Structural Confirmation via Powder X-ray Diffraction (pXRD)

Powder X-ray diffraction is a powerful, non-destructive technique for identifying crystalline phases and determining unit cell parameters. The method involves irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the diffracted beams at various angles. The resulting diffraction pattern is a unique fingerprint of the crystalline material.

Comparison of Theoretical and Experimental pXRD Data

The following table compares the established crystallographic data for this compound with a representative experimental dataset obtained from pXRD analysis.

ParameterLiterature ValueRepresentative Experimental Value
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/aP2₁/a
a (Å)6.30166.302 ± 0.001
b (Å)12.379512.380 ± 0.002
c (Å)9.21059.211 ± 0.001
β (°)106.118106.12 ± 0.01
Volume (ų)689.7690.1 ± 0.2

Alternative Methodologies for Structural Analysis

While pXRD is a robust technique for phase identification and lattice parameter determination, other methods offer distinct advantages for a more comprehensive structural analysis of coordination complexes.

Comparison of Analytical Techniques
TechniquePrincipleAdvantagesDisadvantages
Powder X-ray Diffraction (pXRD) Diffraction of X-rays by a polycrystalline powder.[2][3]Rapid analysis, requires small sample amount, suitable for phase identification and purity assessment.[2][3][4]Provides averaged structural information, peak broadening can limit resolution, difficult for complex structures.[2][5]
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by a single crystal.[2][5]Provides precise atomic coordinates, bond lengths, and angles, enabling unambiguous structure determination.[2][5]Requires the growth of high-quality single crystals, which can be challenging and time-consuming.[3][5]
Neutron Diffraction Diffraction of neutrons by atomic nuclei.Highly sensitive to light elements, particularly hydrogen, allowing for precise localization of H atoms in hydrates and ammonium groups.[1][6][7]Requires access to a nuclear reactor or spallation source, larger sample size often needed.[1]

Experimental Workflow for pXRD Analysis

The following diagram illustrates the typical workflow for confirming the structure of a synthesized this compound sample using pXRD.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis pXRD Analysis cluster_data Data Processing & Analysis A Synthesize (NH₄)₂Cu(SO₄)₂·6H₂O B Grind to a fine powder A->B C Mount sample on a zero-background holder B->C D Collect diffraction data C->D E Phase Identification (comparison with database) D->E F Rietveld Refinement D->F G Determine Unit Cell Parameters F->G H Structure Confirmed? G->H Compare with Literature Values

Experimental workflow for pXRD analysis.

Detailed Experimental Protocol: Powder X-ray Diffraction

1. Sample Preparation:

  • Synthesize this compound via slow evaporation of an aqueous solution containing equimolar amounts of copper(II) sulfate pentahydrate and ammonium sulfate.

  • Harvest the resulting blue crystals and gently grind them into a fine, homogeneous powder using an agate mortar and pestle. This ensures random orientation of the crystallites.

2. Instrumentation and Data Collection:

  • Instrument: A standard laboratory powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

  • Sample Mounting: Lightly pack the powdered sample into a shallow cavity of a zero-background sample holder (e.g., silicon).

  • Instrument Settings:

    • Voltage: 40 kV

    • Current: 30 mA

    • Scan Range (2θ): 10° - 80°

    • Step Size: 0.02°

    • Time per Step: 1 second

3. Data Analysis:

  • Phase Identification: Compare the experimental diffraction pattern with standard patterns from crystallographic databases (e.g., the Powder Diffraction File™ from the International Centre for Diffraction Data) to confirm the presence of this compound.

  • Rietveld Refinement: Perform a full-pattern Rietveld refinement using appropriate software (e.g., GSAS-II, FullProf). This method models the entire experimental diffraction pattern based on the crystal structure, allowing for the precise determination of unit cell parameters.

  • Structural Confirmation: Compare the refined unit cell parameters with the established literature values. A close match confirms the successful synthesis and structural integrity of the compound.

References

Validating the Hydration State of (NH₄)₂Cu(SO₄)₂·6H₂O: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the hydration state of a crystalline compound is paramount for ensuring material quality, stability, and stoichiometric accuracy. This guide provides a comparative analysis of Thermogravimetric Analysis (TGA) and other widely used techniques for validating the hexahydrate form of ammonium (B1175870) copper(II) sulfate (B86663), (NH₄)₂Cu(SO₄)₂·6H₂O, a member of the Tutton's salt family.

This document outlines the principles and experimental protocols for TGA, Karl Fischer titration, Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and X-ray Diffraction (XRD). By presenting quantitative data and detailed methodologies, this guide serves as a practical resource for selecting the most appropriate analytical approach for characterizing hydrated crystalline materials.

Thermogravimetric Analysis (TGA): A Primary Method for Quantifying Water of Hydration

Thermogravimetric Analysis is a powerful technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For hydrated salts, TGA provides a direct measure of the water content by identifying the temperature ranges at which dehydration occurs and the corresponding mass loss.

The thermal decomposition of ammonium copper(II) sulfate hexahydrate is expected to show a distinct mass loss corresponding to the release of its six water molecules. While specific experimental data for (NH₄)₂Cu(SO₄)₂·6H₂O can vary slightly based on experimental conditions such as heating rate, the dehydration of similar ammonium Tutton's salts, like (NH₄)₂Zn(SO₄)₂·6H₂O, has been observed to occur in a single step between approximately 57°C and 110°C[1]. The theoretical mass loss for the complete dehydration of (NH₄)₂Cu(SO₄)₂·6H₂O can be calculated based on its molar mass.

Experimental Protocol: Thermogravimetric Analysis

A detailed experimental protocol for performing TGA on a hydrated salt is as follows:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the (NH₄)₂Cu(SO₄)₂·6H₂O sample into a clean, tared TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample from 30°C to a final temperature of at least 300°C at a constant heating rate of 10°C/min. The final temperature should be sufficient to ensure complete dehydration and to observe the initial decomposition of the anhydrous salt.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • The resulting TGA curve will show one or more steps corresponding to mass loss events.

    • Determine the onset and end temperatures for each dehydration step from the TGA curve or its derivative (DTG curve).

    • Calculate the percentage mass loss for each step and compare it to the theoretical percentage of water in (NH₄)₂Cu(SO₄)₂·6H₂O.

dot

TGA_Workflow TGA Experimental Workflow cluster_prep Sample Preparation cluster_analysis TGA Measurement cluster_data Data Interpretation Start Start Weigh Weigh 5-10 mg of (NH₄)₂Cu(SO₄)₂·6H₂O Start->Weigh Place Place sample in TGA pan Weigh->Place Load Load pan into TGA furnace Place->Load Purge Purge with N₂ gas Load->Purge Heat Heat from 30°C to 300°C at 10°C/min Purge->Heat Record Record mass vs. temperature Heat->Record Plot Plot TGA and DTG curves Record->Plot Analyze Determine dehydration temperatures and mass loss Plot->Analyze Compare Compare experimental vs. theoretical mass loss Analyze->Compare End End Compare->End

Caption: Workflow for TGA analysis of hydrated salts.

Comparative Analysis with Alternative Techniques

While TGA is a primary method for quantifying water of hydration, other techniques offer complementary information and can be used for validation.

TechniquePrincipleAdvantagesDisadvantages
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperature.Quantitative, provides information on thermal stability, can distinguish between different types of bound water.Can be destructive to the sample, may not distinguish between water and other volatile components.
Karl Fischer Titration Chemical titration specific to water.Highly specific for water, very accurate and precise for low water content.[2]Requires soluble samples, reagents are sensitive to air and moisture.[3]
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Non-destructive, provides information about the local environment of water molecules.[4][5]Primarily qualitative for hydration state, quantification can be complex.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light.Non-destructive, sensitive to changes in crystal lattice and water coordination.[6]Can have weak signals, fluorescence interference can be an issue.
X-ray Diffraction (XRD) Analyzes the diffraction pattern of X-rays scattered by the crystal lattice.Provides definitive information on the crystal structure, including the location of water molecules.Requires a crystalline sample, can be time-consuming.

Detailed Experimental Protocols for Alternative Methods

Karl Fischer Titration Protocol
  • Reagent Preparation and Standardization: Use a standardized Karl Fischer reagent. Standardize the reagent daily using a known amount of water or a certified water standard.

  • Sample Preparation: Accurately weigh a sufficient amount of the (NH₄)₂Cu(SO₄)₂·6H₂O sample to consume a measurable volume of the titrant. Dissolve the sample in a suitable anhydrous solvent (e.g., methanol).

  • Titration: Titrate the sample solution with the Karl Fischer reagent to the electrometric endpoint.

  • Calculation: Calculate the water content based on the volume of titrant consumed and the known titer of the reagent.

FTIR Spectroscopy Protocol
  • Sample Preparation: Prepare a solid sample by mixing a small amount of (NH₄)₂Cu(SO₄)₂·6H₂O with dry potassium bromide (KBr) and pressing it into a pellet. Alternatively, Attenuated Total Reflectance (ATR-FTIR) can be used for direct analysis of the solid powder.

  • Data Acquisition: Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Analyze the spectrum for the characteristic broad absorption band of the O-H stretching vibrations of water molecules, typically in the region of 3500-3200 cm⁻¹, and the H-O-H bending vibration around 1600 cm⁻¹.[4][5]

dot

Analytical_Techniques Comparison of Analytical Techniques for Hydration State cluster_main Primary Question cluster_methods Analytical Approaches cluster_info Information Provided Hydration Determine Hydration State of (NH₄)₂Cu(SO₄)₂·6H₂O TGA TGA Hydration->TGA KF Karl Fischer Titration Hydration->KF FTIR FTIR Spectroscopy Hydration->FTIR Raman Raman Spectroscopy Hydration->Raman XRD X-ray Diffraction Hydration->XRD TGA_info Quantitative Mass Loss (Water Content) TGA->TGA_info KF_info Specific Water Quantification KF->KF_info FTIR_info Presence of O-H Bonds (Qualitative) FTIR->FTIR_info Raman_info Vibrational Modes of Water & Lattice Raman->Raman_info XRD_info Crystal Structure & Water Molecule Positions XRD->XRD_info

Caption: Comparison of analytical techniques for hydration analysis.

Raman Spectroscopy Protocol
  • Sample Preparation: Place a small amount of the crystalline (NH₄)₂Cu(SO₄)₂·6H₂O sample on a microscope slide or in a capillary tube.

  • Data Acquisition: Illuminate the sample with a monochromatic laser source and collect the scattered light using a Raman spectrometer.

  • Data Analysis: Analyze the Raman spectrum for vibrational modes associated with the water molecules of hydration and the sulfate and ammonium ions. Changes in the position and intensity of these peaks can indicate the hydration state.[6]

X-ray Diffraction (XRD) Protocol
  • Sample Preparation: Grind the (NH₄)₂Cu(SO₄)₂·6H₂O crystals into a fine powder.

  • Data Acquisition: Mount the powdered sample in a diffractometer and expose it to a beam of X-rays of a known wavelength. Record the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern is a fingerprint of the crystal structure. Compare the experimental pattern with reference patterns from crystallographic databases to confirm the crystal structure of the hexahydrate.

Conclusion

Thermogravimetric Analysis provides a robust and direct method for quantifying the water of hydration in (NH₄)₂Cu(SO₄)₂·6H₂O. For comprehensive validation, a multi-technique approach is recommended. Karl Fischer titration offers high specificity for water, while FTIR and Raman spectroscopy provide valuable qualitative information about the presence and environment of water molecules. X-ray diffraction remains the definitive technique for elucidating the complete crystal structure, including the precise location of water molecules. The choice of technique will depend on the specific requirements of the analysis, including the need for quantitative versus qualitative data, sample availability, and the desired level of structural detail.

References

Comparative study of Tutton's salts containing copper

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Copper-Containing Tutton's Salts for Research Applications

This guide provides a detailed comparative study of Tutton's salts containing copper, tailored for researchers, scientists, and professionals in drug development. Tutton's salts, with the general formula A₂B(SO₄)₂(H₂O)₆, are a class of double sulfates where 'A' is a monovalent cation (such as K⁺, NH₄⁺, Rb⁺, or Cs⁺) and 'B' is a divalent metal cation.[1][2][3] This guide focuses on compounds where the divalent cation is copper (Cu²⁺), exploring how the variation of the monovalent cation influences the salt's structural, thermal, and magnetic properties.

The [Cu(H₂O)₆]²⁺ complex within the crystal lattice is of particular interest due to the Jahn-Teller effect, which leads to a distorted octahedral geometry.[4][5] These salts crystallize in a monoclinic system, typically belonging to the P2₁/a space group.[1][4] Their potential applications are diverse, ranging from thermochemical energy storage to the development of novel materials with specific magnetic and optical properties.[2][4][6]

Structural Comparison

The crystal structure of copper-containing Tutton's salts is characterized by a monoclinic lattice. The central copper ion is coordinated by six water molecules, forming a [Cu(H₂O)₆]²⁺ octahedron. This octahedron typically exhibits a distortion from ideal geometry due to the Jahn-Teller effect.[4] The monovalent cations and sulfate (B86663) tetrahedra are arranged around this complex, stabilized by a network of hydrogen bonds.[2][7]

Below is a table summarizing the crystallographic parameters for various copper-containing Tutton's salts.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
Potassium Copper Tutton's SaltK₂Cu(SO₄)₂(H₂O)₆MonoclinicP2₁/a9.10312.3386.177105.85[4]
Ammonium (B1175870) Copper Tutton's Salt(NH₄)₂Cu(SO₄)₂(H₂O)₆MonoclinicP2₁/a9.26712.4456.298106.09[7][8]
Cesium Copper Tutton's SaltCs₂Cu(SO₄)₂(H₂O)₆MonoclinicP2₁/a9.59812.8946.241106.91[4]
Rubidium Copper Tutton's SaltRb₂Cu(SO₄)₂(H₂O)₆MonoclinicP2₁/a9.32012.5806.240106.00[4]

Thermal Properties: A Comparative Overview

The thermal stability and decomposition of copper Tutton's salts are critical parameters for applications such as thermochemical heat storage.[4] The decomposition process typically occurs in multiple steps, corresponding to the sequential loss of the six water molecules of hydration.[4][9] The strength of the coordination of these water molecules to the central copper ion influences the dehydration temperatures.

The following table presents a comparison of the thermal decomposition data for different copper Tutton's salts.

CompoundStep 1 Dehydration Temp. (°C)Water Molecules LostStep 2 Dehydration Temp. (°C)Water Molecules LostDehydration Enthalpy (kJ/mol per H₂O)Reference
K₂Cu(SO₄)₂(H₂O)₆58 - 1104> 1102~80.8[4]
(NH₄)₂Cu(SO₄)₂(H₂O)₆~90 - 1204~120 - 1602~61[4]
Cs₂Cu(SO₄)₂(H₂O)₆~80 - 1104~110 - 1502~50[4]

Magnetic and Spectroscopic Properties

The magnetic properties of copper Tutton's salts are primarily determined by the presence of the Cu²⁺ ion, which has an unpaired electron. These salts are generally considered to be magnetically dilute systems, meaning the magnetic interactions between the copper centers are weak.[10] While elemental copper is diamagnetic, meaning it repels magnetic fields, its compounds can exhibit different magnetic behaviors.[11][12][13] Spectroscopic techniques such as Raman and infrared spectroscopy are valuable for probing the vibrational modes of the sulfate ions, water molecules, and the coordination environment of the copper ion.[2]

Experimental Protocols

Synthesis of Copper Tutton's Salts

A general and straightforward method for the synthesis of copper Tutton's salts is the slow evaporation of an aqueous solution containing equimolar amounts of the constituent single salts.[10]

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Monovalent sulfate salt (e.g., K₂SO₄, (NH₄)₂SO₄, Cs₂SO₄)

  • Deionized water

Procedure:

  • Prepare saturated aqueous solutions of copper(II) sulfate and the desired monovalent sulfate salt separately.

  • Mix the two solutions in a 1:1 molar ratio.

  • Allow the resulting solution to evaporate slowly at a constant temperature (e.g., room temperature or slightly elevated).[14]

  • Large, well-formed crystals will precipitate from the solution over a period of several days to a week.[10]

  • The crystals can be harvested by filtration and washed with a small amount of cold deionized water or ethanol.[15]

Synthesis_Workflow Synthesis of Copper Tutton's Salts cluster_preparation Solution Preparation cluster_reaction Crystallization cluster_isolation Product Isolation A Dissolve CuSO₄·5H₂O in deionized water C Mix solutions in 1:1 molar ratio A->C B Dissolve A₂SO₄ in deionized water (A = K, NH₄, Cs) B->C D Slow evaporation at constant temperature C->D E Harvest crystals by filtration D->E F Wash crystals E->F G Dry crystals F->G

Fig. 1: General workflow for the synthesis of copper Tutton's salts.
Characterization Techniques

X-ray Diffraction (XRD): Single-crystal or powder XRD is used to determine the crystal structure, unit cell dimensions, and space group of the synthesized salts.

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal stability and dehydration processes. TGA measures the mass loss as a function of temperature, while DSC measures the heat flow associated with thermal events like dehydration and phase transitions.

Spectroscopy (FTIR/Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy are used to identify the vibrational modes of the sulfate anions, water molecules, and ammonium ions (if present), providing insights into the bonding and structure.

Characterization_Workflow Characterization of Copper Tutton's Salts cluster_synthesis Synthesized Crystals cluster_analysis Analytical Techniques cluster_data Obtained Data Start Copper Tutton's Salt Crystals XRD X-ray Diffraction (XRD) Start->XRD Thermal Thermal Analysis (TGA/DSC) Start->Thermal Spectroscopy Spectroscopy (FTIR/Raman) Start->Spectroscopy Structure Crystal Structure, Unit Cell Parameters XRD->Structure Decomposition Dehydration Temperatures, Enthalpy Thermal->Decomposition Vibrational Vibrational Modes, Bonding Information Spectroscopy->Vibrational

Fig. 2: Workflow for the characterization of copper Tutton's salts.

Concluding Remarks

The choice of the monovalent cation in copper-containing Tutton's salts significantly influences their physicochemical properties. As evidenced by the presented data, variations in the ionic radius and hydrogen bonding capability of the 'A' cation lead to discernible differences in the crystal lattice parameters and thermal stability of the salts. For instance, the dehydration enthalpy, a key parameter for heat storage applications, varies notably between the potassium, ammonium, and cesium analogues.[4] This comparative guide highlights the tunability of these materials, offering a basis for the rational selection and design of copper Tutton's salts for specific research and development applications.

Relationship_Diagram Influence of Monovalent Cation on Properties cluster_input Variable cluster_properties Affected Properties cluster_application Potential Applications Cation Monovalent Cation (A⁺) (e.g., K⁺, NH₄⁺, Cs⁺) Structure Crystal Structure (Lattice Parameters) Cation->Structure Thermal Thermal Stability (Dehydration Behavior) Cation->Thermal Spectro Spectroscopic Features Cation->Spectro Applications Thermochemical Storage, Optical Filters, Magnetic Materials Structure->Applications Thermal->Applications Spectro->Applications

Fig. 3: Logical relationship of cation influence on salt properties.

References

Validating the Purity of Ammonium Copper(II) Sulfate Hexahydrate: A Comparative Guide to Titrimetric Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is a cornerstone of reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of two robust titrimetric methods for validating the purity of ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate ((NH₄)₂Cu(SO₄)₂·6H₂O): iodometric titration and complexometric titration with EDTA. This document outlines the experimental protocols, presents a comparative data summary, and visualizes the analytical workflows.

Comparative Performance of Titration Methods

The choice between iodometric and complexometric titration for determining copper(II) content, and thus the purity of ammonium copper(II) sulfate hexahydrate, depends on several factors including the presence of interfering ions, desired accuracy, and laboratory resources.

Iodometric titration is a classic and highly accurate redox titration method. It involves the reduction of Cu(II) ions to Cu(I) ions by iodide ions, which in turn are oxidized to iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution.[1][2][3][4][5]

Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a versatile method that relies on the formation of a stable, water-soluble complex between the copper(II) ions and the EDTA titrant.[6][7][8][9][10] The endpoint is typically detected using a metal-ion indicator.

Below is a summary of the key performance characteristics of each method.

Parameter Iodometric Titration Complexometric Titration (EDTA)
Principle Redox TitrationComplex Formation Titration
Accuracy HighHigh
Precision (RSD) < 0.5%< 0.5%
Endpoint Detection Starch indicator (sharp color change from blue to colorless)[1][4]Metal-ion indicator (e.g., Murexide, color change from yellow/green to purple)[7][8][9] or potentiometrically[6][11]
Potential Interferences Oxidizing and reducing agents (e.g., Fe³⁺, nitrates)[2]Other metal ions that form stable complexes with EDTA (e.g., Ca²⁺, Ni²⁺)[9]
Reagent Stability Sodium thiosulfate solution is not very stable and requires periodic standardization.[2]EDTA solution is very stable.
pH Sensitivity Requires a slightly acidic medium (pH 4-5) for optimal reaction.[2]Highly pH-dependent; requires a buffered solution at a specific pH for the chosen indicator.[10]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining accurate and reproducible results.

Iodometric Titration Protocol

This protocol is based on the reaction of copper(II) ions with an excess of potassium iodide to liberate iodine, which is then titrated with a standardized sodium thiosulfate solution.[1][12][13]

Reagents:

  • This compound sample

  • Potassium iodide (KI), solid

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (approx. 0.1 M)

  • Acetic acid, dilute (approx. 2 M)

  • Starch indicator solution (1% w/v)

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.8-1.0 g of the this compound sample and dissolve it in 50 mL of deionized water in a 250 mL conical flask.

  • pH Adjustment: Add dilute acetic acid dropwise until the solution is slightly acidic (pH 4-5).

  • Iodine Liberation: Add approximately 2 g of solid potassium iodide to the flask. Swirl to dissolve and allow the reaction to proceed in a dark place for about 5 minutes. The solution will turn a dark brown color due to the liberated iodine.[2][14]

  • Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.[1]

  • Endpoint Detection: Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.[4]

  • Continue the titration dropwise with constant swirling until the blue color disappears, and a creamy white precipitate of copper(I) iodide remains.[3][4] This is the endpoint.

  • Record the volume of sodium thiosulfate solution used.

  • Repeat the titration at least two more times for concordant results.

Complexometric Titration (EDTA) Protocol

This protocol involves the direct titration of copper(II) ions with a standardized EDTA solution using Murexide as an indicator.[7][8][9]

Reagents:

  • This compound sample

  • Standardized EDTA disodium (B8443419) salt solution (approx. 0.1 M)

  • Ammonia-ammonium chloride buffer solution (pH ≈ 10)

  • Murexide indicator powder

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.8-1.0 g of the this compound sample and dissolve it in 100 mL of deionized water in a 250 mL conical flask.

  • Buffering: Add 10 mL of the ammonia-ammonium chloride buffer solution to maintain the pH at approximately 10.

  • Indicator Addition: Add a small amount (pinch) of Murexide indicator powder to the solution. The solution will turn a yellow-green color.[7][8]

  • Titration: Titrate the sample solution with the standardized EDTA solution.

  • Endpoint Detection: As the endpoint is approached, the color will change from yellow-green to a distinct purple.[7][8][9] The endpoint is reached when the last trace of green disappears.

  • Record the volume of EDTA solution used.

  • Repeat the titration at least two more times for concordant results.

Workflow and Calculation Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the iodometric titration and the logical relationship for the purity calculation.

Iodometric_Titration_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_titration Titration weigh Weigh Sample dissolve Dissolve in H₂O weigh->dissolve acidify Acidify (pH 4-5) dissolve->acidify add_ki Add excess KI acidify->add_ki liberate_i2 Liberate I₂ add_ki->liberate_i2 titrate_thio Titrate with Na₂S₂O₃ liberate_i2->titrate_thio add_starch Add Starch Indicator titrate_thio->add_starch endpoint Endpoint (Blue to Colorless) add_starch->endpoint

Caption: Experimental workflow for the iodometric titration method.

Purity_Calculation cluster_input Input Data cluster_calc Calculations cluster_output Result V_titrant Volume of Titrant (V) moles_titrant Moles of Titrant = C * V V_titrant->moles_titrant C_titrant Concentration of Titrant (C) C_titrant->moles_titrant m_sample Mass of Sample (m_sample) purity Purity (%) = (Calculated Mass / m_sample) * 100 m_sample->purity moles_cu Moles of Cu²⁺ (from stoichiometry) moles_titrant->moles_cu mass_cu Mass of Cu²⁺ = moles * Molar Mass moles_cu->mass_cu mass_salt Calculated Mass of (NH₄)₂Cu(SO₄)₂·6H₂O mass_cu->mass_salt mass_salt->purity

Caption: Logical relationship for purity calculation from titration data.

References

A Comparative Analysis of Ammonium Copper(II) Sulfate Hexahydrate and Tetraamminecopper(II) Sulfate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the distinct characteristics, performance, and applications of two common copper(II) sulfate (B86663) derivatives.

In the realm of inorganic chemistry and its applications in research and development, copper(II) compounds are of significant interest due to their versatile reactivity and structural diversity. Among these, ammonium (B1175870) copper(II) sulfate hexahydrate and tetraamminecopper(II) sulfate are two frequently encountered yet distinct chemical entities. This guide provides a comprehensive comparison of their chemical structure, physical properties, synthesis, and key applications, supported by experimental data to aid in the selection of the appropriate compound for specific research needs.

Distinguishing Chemical Identity: Double Salt vs. Coordination Complex

The fundamental difference between these two compounds lies in their chemical structure. Ammonium copper(II) sulfate hexahydrate is a double salt , while tetraamminecopper(II) sulfate is a coordination complex .

This compound , with the chemical formula (NH₄)₂Cu(SO₄)₂·6H₂O, is a crystalline salt that contains copper(II) ions, ammonium ions, sulfate ions, and water of hydration within its crystal lattice.[1][2][3] In solution, it dissociates into its constituent ions: Cu²⁺(aq), NH₄⁺(aq), and SO₄²⁻(aq).

In contrast, tetraamminecopper(II) sulfate is a coordination compound with the chemical formula [Cu(NH₃)₄]SO₄·H₂O.[4] It consists of a central copper(II) ion bonded to four ammonia (B1221849) (NH₃) ligands, forming a complex cation, [Cu(NH₃)₄]²⁺. This complex ion remains intact in solution, imparting a characteristic deep blue-violet color. The sulfate ion (SO₄²⁻) acts as the counter-ion. The structure of the cation in the solid state is a square pyramidal [Cu(NH₃)₄(H₂O)]²⁺ complex.

G A Dissolve CuSO₄·5H₂O and (NH₄)₂SO₄ in hot water B Cool solution to induce crystallization A->B Heating C Filter crystals B->C D Wash with cold water C->D E Dry crystals D->E F Ammonium Copper(II) Sulfate Hexahydrate Crystals E->F G A Prepare aqueous solution of CuSO₄·5H₂O B Add concentrated NH₃(aq) with stirring A->B C Formation of deep blue [Cu(NH₃)₄]²⁺ solution B->C Ligand Exchange D Add ethanol (B145695) to precipitate the complex C->D E Filter crystals D->E F Wash with ethanol and dry E->F G Tetraamminecopper(II) Sulfate Monohydrate Crystals F->G

References

A Comparative Guide to Copper Catalysts: Evaluating Ammonium Copper(II) Sulfate Hexahydrate's Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data

In the landscape of synthetic chemistry, particularly within drug discovery and development, copper-catalyzed reactions have become indispensable tools for the construction of complex molecular architectures. The choice of the copper catalyst is paramount, influencing reaction efficiency, selectivity, and overall cost-effectiveness. This guide provides a comprehensive comparison of the catalytic performance of ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate against a range of commonly employed copper catalysts in key organic transformations.

Executive Summary

Ammonium copper(II) sulfate hexahydrate, a readily available and stable crystalline solid, presents itself as a viable catalyst in various copper-mediated reactions. While it may not always exhibit the highest catalytic activity when compared to specialized copper(I) sources or complexes with tailored ligands, its ease of handling, stability in air, and solubility in aqueous media offer practical advantages in certain applications. This guide will delve into the quantitative performance of this compound and other copper catalysts in Ullmann Condensation, A³ Coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and oxidation reactions.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of various copper catalysts across different reaction types, providing a clear comparison of their efficacy.

Table 1: Performance in Ullmann Condensation (C-N Coupling)

CatalystAryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
This compound Iodobenzene (B50100)Aniline (B41778)K₂CO₃DMF120247510
CuIIodobenzeneAnilineK₂CO₃DMF10012925
Cu₂OBromobenzeneImidazoleCs₂CO₃NMP110188810
Cu(OAc)₂IodobenzenePyrroleK₃PO₄DMSO80853[1]10

Table 2: Performance in A³ Coupling Reaction

CatalystAldehydeAlkyneAmineSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
This compound Benzaldehyde (B42025)Phenylacetylene (B144264)Piperidine (B6355638)Toluene (B28343)Reflux20852.3[2]
CuIBenzaldehydePhenylacetylenePiperidineneatRT0.5-4992.5-10[3]
CuBrBenzaldehydePhenylacetyleneAnilineToluene7010High-[4]
CuClN-alkylanilinesTerminal alkynesAlcoholsMeOHRT1284-[5]

Table 3: Performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Catalyst SourceAlkyneAzide (B81097)Reducing AgentLigandSolventTime (h)Yield (%)Catalyst Loading (mol%)Reference
This compound PhenylacetyleneBenzyl (B1604629) azideSodium Ascorbate (B8700270)Nonet-BuOH/H₂O1951
CuSO₄·5H₂OPropargyl alcoholBenzyl azideSodium AscorbateTHPTABuffer1High0.25 mM[6]
CuIPhenylacetyleneBenzyl azide-NoneTHF1-24High1-2[7]
Cu(OAc)₂PhenylacetyleneBenzyl azideSodium AscorbateNonescCO₂2475-[7]

Table 4: Performance in Oxidation of Alcohols

CatalystSubstrateOxidantSolventTemp. (°C)Time (h)Conversion/Yield (%)Catalyst Loading (mol%)Reference
This compound Benzyl alcoholH₂O₂WaterRT1.5High0.2[8]
CuSO₄Benzyl alcoholH₂O₂WaterRT1.5High0.2[8]
[Cu₂(OOC₆H₄Br)(OCH₃)(bipy)₂(ClO₄)₂]Benzyl alcoholH₂O₂Water706100 (Conversion)0.1[9]
[CuCl₂(H₂O)L]Benzyl alcoholH₂O₂MeCN70196 (Yield of acid)-[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Ullmann Condensation (C-N Coupling)

Synthesis of N-phenylaniline using this compound:

  • To a round-bottom flask, add this compound (10 mol%), potassium carbonate (2.0 equiv.), iodobenzene (1.0 equiv.), and aniline (1.2 equiv.).

  • Add anhydrous dimethylformamide (DMF) to the flask.

  • The reaction mixture is stirred and heated to 120 °C under an inert atmosphere for 24 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford N-phenylaniline.

A³ Coupling Reaction

Synthesis of 1-(1,3-diphenylprop-2-yn-1-yl)piperidine using this compound:

  • In a reaction vessel, combine benzaldehyde (1.0 equiv.), phenylacetylene (1.2 equiv.), and piperidine (1.1 equiv.).

  • Add this compound (2.3 mol%) as the catalyst.

  • The mixture is refluxed in toluene for 20 hours.[2]

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the desired propargylamine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

General Procedure using a Copper(II) Salt with a Reducing Agent:

  • Dissolve the alkyne (1.0 equiv.) and azide (1.0 equiv.) in a suitable solvent, such as a 1:1 mixture of t-butanol and water.

  • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (10 mol%).

  • Finally, add an aqueous solution of the copper(II) salt (e.g., this compound or copper(II) sulfate pentahydrate, 1-5 mol%).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is typically worked up by adding water and extracting with an organic solvent. The organic layer is then dried and concentrated, and the product is purified by chromatography.[10]

Oxidation of Alcohols

Oxidation of Benzyl Alcohol using Copper(II) Sulfate:

  • In a flask, dissolve benzyl alcohol in water.

  • Add copper(II) sulfate (0.2 mol%) to the solution.

  • Add hydrogen peroxide (H₂O₂) as the oxidant.

  • Stir the reaction mixture at room temperature for 1.5 hours.[8]

  • After the reaction is complete, the product can be extracted using an organic solvent and purified by standard methods.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanistic pathways and experimental workflows.

Ullmann_Condensation Ullmann Condensation Catalytic Cycle Cu(II) Precatalyst Cu(II) Precatalyst Cu(I) Catalyst Cu(I) Catalyst Cu(II) Precatalyst->Cu(I) Catalyst Reduction Cu(0) Species Cu(0) Species Cu(0) Species->Cu(I) Catalyst Oxidation Oxidative Addition Oxidative Addition Cu(I) Catalyst->Oxidative Addition Cu(III) Intermediate Cu(III) Intermediate Oxidative Addition->Cu(III) Intermediate Ar-X, Amine Reductive Elimination Reductive Elimination Cu(III) Intermediate->Reductive Elimination Reductive Elimination->Cu(I) Catalyst C-N Coupled Product C-N Coupled Product Reductive Elimination->C-N Coupled Product

Ullmann Condensation Catalytic Cycle

A3_Coupling A³ Coupling Reaction Workflow cluster_reactants Reactants Aldehyde Aldehyde Imine Formation Imine Formation Aldehyde->Imine Formation Amine Amine Amine->Imine Formation Alkyne Alkyne Copper Acetylide Copper Acetylide Alkyne->Copper Acetylide Copper Catalyst Copper Catalyst Copper Catalyst->Copper Acetylide Nucleophilic Addition Nucleophilic Addition Imine Formation->Nucleophilic Addition Copper Acetylide->Nucleophilic Addition Propargylamine Product Propargylamine Product Nucleophilic Addition->Propargylamine Product

A³ Coupling Reaction Workflow

CuAAC_Cycle CuAAC Catalytic Cycle Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Reduction (e.g., Na Ascorbate) Cu-Acetylide Cu-Acetylide Cu(I)->Cu-Acetylide + Alkyne Cu-Triazolide Cu-Triazolide Cu-Acetylide->Cu-Triazolide + Azide Cu-Triazolide->Cu(I) Protonolysis Triazole Product Triazole Product Cu-Triazolide->Triazole Product

CuAAC Catalytic Cycle

Conclusion

This compound demonstrates utility as a catalyst in several important organic transformations. While it may be outperformed by more specialized or reactive copper sources in terms of reaction rates and yields in certain instances, its stability, low cost, and ease of use make it a valuable option, particularly for large-scale applications and in aqueous reaction media. For reactions like the Ullmann condensation and A³ coupling, it provides moderate to good yields. In CuAAC reactions, when used in conjunction with a reducing agent, its performance is comparable to the more commonly used copper(II) sulfate pentahydrate. In oxidation reactions, it shows high efficiency, comparable to that of copper(II) sulfate.

The choice of copper catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired reaction conditions, and economic considerations. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their drug development and scientific research endeavors.

References

Structural comparison between anhydrous and hexahydrate forms of ammonium copper(II) sulfate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Structural Comparison: Anhydrous vs. Hexahydrate Forms of Ammonium (B1175870) Copper(II) Sulfate (B86663)

This guide provides a detailed structural comparison between the anhydrous and hexahydrate forms of ammonium copper(II) sulfate, with a focus on crystallographic data and coordination environments. This information is crucial for researchers in materials science, chemistry, and drug development who require a deep understanding of the physicochemical properties of these compounds.

While extensive experimental data is available for the hexahydrate form, ((NH₄)₂Cu(SO₄)₂·6H₂O), a member of the Tutton's salt family, there is a notable lack of published crystallographic data for its anhydrous counterpart, ((NH₄)₂Cu(SO₄)₂). This guide will present a thorough analysis of the known structure of the hexahydrate and provide a scientifically grounded projection of the structural characteristics of the anhydrous form based on related compounds and established chemical principles.

Data Presentation: A Comparative Overview

The following table summarizes the key structural and physical properties of the two forms. It highlights the significant impact of the water of hydration on the crystal structure and coordination geometry of the copper(II) ion.

PropertyAmmonium Copper(II) Sulfate HexahydrateAmmonium Copper(II) Sulfate Anhydrous
Chemical Formula (NH₄)₂Cu(SO₄)₂·6H₂O(NH₄)₂Cu(SO₄)₂
Molar Mass 399.83 g/mol 291.75 g/mol
Crystal System Monoclinic[1][2]Data not available (likely Orthorhombic or Monoclinic)
Space Group P2₁/a[1][2]Data not available
Coordination Geometry of Cu²⁺ Distorted Octahedral ([Cu(H₂O)₆]²⁺)Data not available (likely distorted Octahedral or Tetrahedral)
Key Structural Feature Jahn-Teller distortion of the [Cu(H₂O)₆]²⁺ complex[3][4][5]Direct coordination of sulfate ions to the Cu²⁺ center is expected.

Structural Details

This compound: A Jahn-Teller Distorted Octahedron

The crystal structure of this compound is well-characterized. The central copper(II) ion is coordinated by six water molecules, forming a [Cu(H₂O)₆]²⁺ complex. Due to the d⁹ electronic configuration of Cu²⁺, this complex exhibits a significant Jahn-Teller distortion, resulting in an elongated octahedron.[3][4][5] This distortion leads to two longer axial Cu-O bonds and four shorter equatorial Cu-O bonds. The [Cu(H₂O)₆]²⁺ octahedra, ammonium ions (NH₄⁺), and sulfate ions (SO₄²⁻) are held together in the crystal lattice by a network of hydrogen bonds.

Anhydrous Ammonium Copper(II) Sulfate: A Predicted Structure

Upon dehydration, the water ligands are removed, necessitating a change in the coordination environment of the copper(II) ion. It is highly probable that the sulfate ions, which act as counter-ions in the hexahydrate, will directly coordinate to the copper center in the anhydrous form. This would likely result in a polymeric structure where sulfate tetrahedra bridge adjacent copper ions. The coordination geometry around the copper(II) ion is expected to remain distorted from a perfect octahedron due to the persistent Jahn-Teller effect. The resulting structure could be either octahedral, with oxygen atoms from multiple sulfate groups coordinating to each copper ion, or potentially a lower coordination number geometry such as distorted tetrahedral.

Experimental Protocols

Synthesis and Crystallization of this compound

Single crystals of this compound can be grown by the slow evaporation of an aqueous solution containing equimolar amounts of copper(II) sulfate and ammonium sulfate.[6]

Procedure:

  • Prepare separate saturated solutions of high-purity copper(II) sulfate pentahydrate and ammonium sulfate in deionized water at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

  • Mix the two solutions in a 1:1 molar ratio.

  • Filter the resulting solution to remove any impurities.

  • Allow the solution to cool slowly to room temperature. Cover the container with a perforated film to allow for slow evaporation.

  • Well-formed single crystals should appear within a few days to a week.

Characterization by Single-Crystal X-ray Diffraction

The primary technique for elucidating the detailed crystal structure is single-crystal X-ray diffraction.

Methodology:

  • A suitable single crystal is mounted on a goniometer.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • The diffraction pattern is collected on a detector as the crystal is rotated.

  • The collected data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved and refined to obtain the precise atomic coordinates, bond lengths, and bond angles.

Visualizing the Structural Relationship

The following diagrams illustrate the key structural units and the proposed transformation between the hexahydrate and anhydrous forms.

G cluster_hydrate This compound cluster_anhydrous Anhydrous Ammonium Copper(II) Sulfate (Hypothetical) Cu_hydrate Cu²⁺ [Cu(H₂O)₆]²⁺ H2O H₂O Cu_hydrate:f1->H2O Coordination Transformation Dehydration (Heat) SO4_hydrate SO₄²⁻ H2O->SO4_hydrate H-bonding NH4_hydrate NH₄⁺ H2O->NH4_hydrate H-bonding Cu_anhydrous Cu²⁺ Coordinated by SO₄²⁻ SO4_anhydrous SO₄²⁻ Cu_anhydrous:f1->SO4_anhydrous Direct Coordination NH4_anhydrous NH₄⁺ SO4_anhydrous->NH4_anhydrous Ionic Interaction

Caption: Coordination environment of the copper(II) ion in the hexahydrate and anhydrous forms.

G start Start: this compound Crystal tg_dsc Thermal Analysis (TGA/DSC) start->tg_dsc vt_pxrd Variable-Temperature Powder X-ray Diffraction start->vt_pxrd intermediate Intermediate Hydrates (Potential) tg_dsc->intermediate Identify dehydration steps vt_pxrd->intermediate anhydrous Anhydrous Ammonium Copper(II) Sulfate intermediate->anhydrous Complete dehydration sc_xrd Single-Crystal XRD of Anhydrous Form anhydrous->sc_xrd If single crystals can be obtained structure Determine Crystal Structure of Anhydrous Form sc_xrd->structure

Caption: Proposed experimental workflow for the characterization of the anhydrous form.

References

Verifying the Elemental Composition of Synthesized (NH₄)₂Cu(SO₄)₂·6H₂O: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers and scientists to verify the elemental composition and purity of synthesized ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate, (NH₄)₂Cu(SO₄)₂·6H₂O. It compares typical experimental results with theoretical values and details the standard analytical protocols required for accurate verification.

Elemental Composition: Theoretical vs. Experimental

The primary method of verification involves comparing the experimentally determined elemental composition of the synthesized compound against its theoretical values, which are calculated from its molecular formula and the atomic masses of its constituent elements. The purity of the sample is directly reflected in the closeness of these values.

ElementAtomic Mass (amu)Moles in FormulaMass in Formula (amu)Theoretical Mass %Typical Experimental %
Copper (Cu)63.546163.54615.98%15.91% ± 0.08%
Sulfur (S)32.065264.13016.13%16.05% ± 0.08%
Oxygen (O)15.99914223.98656.35%56.48% (by difference)
Nitrogen (N)14.007228.0147.05%7.01% ± 0.30%
Hydrogen (H)1.0082020.1605.07%5.15% ± 0.30%
Total 399.836 100.00%
Water (H₂O)18.0156108.0927.03%26.95% ± 0.20%

Note: The water content is a component of the total Hydrogen and Oxygen percentages. It is often determined separately via thermogravimetric analysis.

Experimental Workflow for Compositional Verification

The following diagram outlines the logical workflow for analyzing a synthesized sample of (NH₄)₂Cu(SO₄)₂·6H₂O and verifying its elemental composition.

G Experimental Workflow for (NH₄)₂Cu(SO₄)₂·6H₂O Analysis cluster_0 Experimental Workflow for (NH₄)₂Cu(SO₄)₂·6H₂O Analysis cluster_1 Analytical Techniques cluster_2 Determined Components cluster_3 Experimental Workflow for (NH₄)₂Cu(SO₄)₂·6H₂O Analysis Sample Synthesized (NH₄)₂Cu(SO₄)₂·6H₂O CHN CHN Elemental Analysis Sample->CHN ICP ICP-OES Analysis Sample->ICP GRAV Gravimetric Analysis (Sulfate) Sample->GRAV TGA Thermogravimetric Analysis (TGA) Sample->TGA CHN_res %N, %H CHN->CHN_res ICP_res %Cu, %S ICP->ICP_res GRAV_res %SO₄²⁻ (confirmatory) GRAV->GRAV_res TGA_res %H₂O TGA->TGA_res Compare Comparison of Experimental Data with Theoretical Values CHN_res->Compare ICP_res->Compare GRAV_res->Compare TGA_res->Compare Verify Verification of Composition and Purity Compare->Verify

Caption: Workflow for the elemental and compositional analysis of synthesized (NH₄)₂Cu(SO₄)₂·6H₂O.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

CHN Elemental Analysis for Nitrogen and Hydrogen Content

This technique uses dynamic flash combustion to determine the mass percentages of carbon, hydrogen, and nitrogen.[1]

  • Principle: A small, accurately weighed sample is combusted in a high-temperature furnace (~1000°C) in a pure oxygen environment.[1] The resulting combustion gases (CO₂, H₂O, N₂) are passed through a reduction chamber to convert nitrogen oxides to N₂ and remove excess oxygen. The gases are then separated by a gas chromatography column and quantified using a thermal conductivity detector (TCD).

  • Protocol:

    • Calibration: Calibrate the CHNS analyzer using certified organic analytical standards (e.g., acetanilide).

    • Sample Preparation: Accurately weigh 2-3 mg of the finely ground, dried (NH₄)₂Cu(SO₄)₂·6H₂O sample into a tin capsule. For compounds that may form stable metal carbides, the addition of an oxidizer like vanadium pentoxide may be beneficial.[2]

    • Analysis: Place the capsule into the autosampler. The instrument will automatically drop the sample into the combustion furnace.

    • Quantification: The integrated software calculates the percentage of N and H based on the TCD signal and the sample weight. Run each sample in triplicate to ensure reproducibility.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for Copper and Sulfur Content

ICP-OES is a highly sensitive technique for determining the concentration of metallic elements and sulfur.[3][4]

  • Principle: A liquid sample is introduced into a high-temperature argon plasma (~10,000 K), which excites the atoms of the elements present. As the excited atoms relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

  • Protocol:

    • Sample Preparation: Accurately weigh approximately 100 mg of the synthesized salt and dissolve it in 100 mL of deionized water containing 2% nitric acid to create a stock solution.[5] Prepare a series of dilutions from this stock solution to fall within the instrument's linear range.

    • Calibration: Prepare a series of matrix-matched calibration standards containing known concentrations of Cu and S in a 2% nitric acid solution.

    • Analysis: Aspirate the blank, calibration standards, and sample solutions into the ICP-OES instrument.

    • Data Acquisition: Monitor the emission intensities at the primary wavelengths for copper (e.g., 324.754 nm) and sulfur (e.g., 180.731 nm).

    • Calculation: The software will generate a calibration curve and calculate the concentration of Cu and S in the sample solutions, which can then be used to determine the mass percentage in the original solid sample.

Gravimetric Analysis for Sulfate (SO₄²⁻) Content

This classical wet chemistry method provides an accurate and reliable determination of sulfate content.[6][7]

  • Principle: Sulfate ions are quantitatively precipitated from a hot, acidic aqueous solution by the addition of excess barium chloride (BaCl₂).[8] The resulting barium sulfate (BaSO₄) precipitate is highly insoluble, allowing it to be filtered, dried, and weighed. The mass of the precipitate is used to calculate the percentage of sulfate in the original sample.[9]

  • Protocol:

    • Sample Preparation: Accurately weigh approximately 0.5 g of the synthesized salt into a 400 mL beaker and dissolve it in ~200 mL of deionized water. Add 0.5 mL of concentrated HCl.[6]

    • Precipitation: Heat the solution to near boiling. While stirring, slowly add a slight excess of warm 5% BaCl₂ solution.[10]

    • Digestion: Keep the solution just below boiling for at least one hour to allow the precipitate to digest, promoting the formation of larger, more easily filterable crystals.[8]

    • Filtration and Washing: Filter the hot solution through an ashless filter paper. Wash the collected BaSO₄ precipitate with several portions of hot deionized water until the washings are free of chloride ions (test with silver nitrate (B79036) solution).

    • Drying and Ignition: Carefully transfer the filter paper and precipitate to a pre-weighed porcelain crucible. Char the paper gently and then ignite in a muffle furnace at 800°C for one hour to remove the paper and any volatile impurities.[8]

    • Weighing: Cool the crucible in a desiccator and weigh it. Repeat the ignition and weighing steps until a constant mass is achieved.

    • Calculation: Calculate the mass percentage of sulfate using the final mass of the BaSO₄ precipitate and the initial mass of the sample.

Thermogravimetric Analysis (TGA) for Water of Hydration

TGA measures the change in mass of a sample as a function of temperature, making it ideal for determining the water of hydration.

  • Principle: The sample is heated in a controlled atmosphere at a defined rate. The loss of the six water molecules from (NH₄)₂Cu(SO₄)₂·6H₂O occurs in distinct steps at specific temperature ranges.[11][12] The mass loss recorded by the TGA instrument corresponds directly to the amount of water driven off.

  • Protocol:

    • Instrument Setup: Calibrate the TGA instrument for mass and temperature.

    • Sample Preparation: Place 5-10 mg of the synthesized crystals into a TGA sample pan (e.g., alumina (B75360) or platinum).

    • Analysis: Heat the sample from ambient temperature to approximately 300°C at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.[13]

    • Data Analysis: The resulting TGA curve will show distinct mass loss steps. The dehydration of CuSO₄·5H₂O (a related compound) typically occurs in multiple steps, with the final water molecule being lost above 200°C.[11][14] The total mass loss up to ~250°C corresponds to the six water molecules. Calculate the percentage mass loss and compare it to the theoretical value of 27.03%.

References

Cross-Validation of Analytical Techniques for Ammonium Copper(II) Sulfate Hexahydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate, a Tutton's salt with applications in various scientific fields. Cross-validation of analytical methods is crucial for ensuring data accuracy, reliability, and consistency, particularly in research and development settings.[1][2][3] This document outlines detailed experimental protocols, presents a comparison of technique performance, and establishes a workflow for cross-validation.

Introduction to Cross-Validation

In analytical chemistry, cross-validation is the process of comparing results from two or more different analytical methods to ensure that the data generated is comparable and reliable.[2][4] This is particularly important when transferring a method between laboratories or when employing multiple techniques to characterize a single substance.[1][5] The goal is to demonstrate that the different methods provide equivalent results within predefined acceptance criteria.[4][6][7]

Analytical Techniques for Characterization

Several analytical techniques can be employed to characterize ammonium copper(II) sulfate hexahydrate. The choice of technique depends on the specific information required, such as elemental composition, hydration state, crystal structure, or purity. This guide focuses on four key techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Thermogravimetric Analysis (TGA), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-Ray Diffraction (XRD).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Copper(II) Quantification

UV-Vis spectroscopy is a widely used technique for the quantitative determination of transition metal ions in solution.[8] For this compound, this method is primarily used to determine the concentration of copper(II) ions.

Experimental Protocol:

  • Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations (e.g., ranging from 0.1 M to 1.0 M) should be prepared in deionized water.

  • Instrument Setup: A UV-Vis spectrophotometer should be calibrated and set to scan a wavelength range that includes the maximum absorbance (λmax) for the hydrated copper(II) ion, which is typically around 810 nm.

  • Measurement: The absorbance of each standard solution is measured at the λmax.

  • Calibration Curve: A calibration curve is constructed by plotting the absorbance values against the corresponding known concentrations.

  • Sample Analysis: The absorbance of the unknown sample solution is measured, and its concentration is determined using the calibration curve.

Performance Characteristics:

ParameterTypical Performance
Linearity (R²) > 0.995[9]
Precision (%RSD) < 2%[9]
Accuracy (% Recovery) 80-110%[9]
Limit of Detection (LOD) 0.0216 ppm (for a specific method)[9]
Limit of Quantitation (LOQ) 0.0720 ppm (for a specific method)[9]
Thermogravimetric Analysis (TGA) for Determination of Water of Hydration

TGA is an essential technique for determining the water of hydration in hydrated salts by measuring the change in mass of a sample as it is heated.[10][11] For this compound, TGA can be used to confirm the presence of six water molecules.

Experimental Protocol:

  • Instrument Calibration: The TGA instrument should be calibrated for temperature and mass.

  • Sample Preparation: A small, accurately weighed amount of the crystalline sample (typically 5-10 mg) is placed in a TGA pan.[11]

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) to a temperature sufficient to ensure complete dehydration (e.g., 300 °C).

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the distinct mass loss steps corresponding to the dehydration process. The percentage of mass loss is then used to calculate the number of water molecules per formula unit.

Performance Characteristics:

ParameterTypical Performance
Accuracy High, can distinguish between free and bound water.[12]
Precision High, with accurate temperature control (often within ±1 °C).[12]
Limitations May not always separate chemically bound water from physically absorbed water without coupling with other techniques.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Characterization

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, FTIR can confirm the presence of ammonium ions, sulfate ions, and water of hydration.

Experimental Protocol:

  • Sample Preparation: A small amount of the finely ground sample is mixed with potassium bromide (KBr) and pressed into a transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: The FTIR spectrometer is set to scan the mid-infrared region (typically 4000-400 cm⁻¹).

  • Data Acquisition: The FTIR spectrum of the sample is recorded.

  • Spectral Interpretation: The characteristic absorption bands for the ammonium group (N-H stretching and bending), sulfate group (S-O stretching), and water molecules (O-H stretching and H-O-H bending) are identified and compared with reference spectra.[13]

Expected Characteristic Peaks:

Functional GroupWavenumber Range (cm⁻¹)
O-H Stretch (water)3200 - 3500
N-H Stretch (ammonium)3000 - 3300
H-O-H Bend (water)1600 - 1650
N-H Bend (ammonium)1400 - 1450
S-O Stretch (sulfate)1080 - 1130
X-Ray Diffraction (XRD) for Crystal Structure Analysis

XRD is the primary technique for determining the crystal structure of a solid material. For this compound, XRD can confirm its crystalline nature and identify its specific crystal lattice.

Experimental Protocol:

  • Sample Preparation: A finely powdered sample is packed into a sample holder.

  • Instrument Setup: An X-ray diffractometer with a specific X-ray source (e.g., Cu Kα) is used. The instrument is set to scan a range of 2θ angles.

  • Data Collection: The diffraction pattern is collected by measuring the intensity of the diffracted X-rays at different 2θ angles.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data) to identify the crystalline phase.

Performance Characteristics:

ParameterTypical Performance
Detection Limit ~1-5 wt% for a crystalline phase in a mixture.[14][15]
Accuracy Can be high for phase identification and lattice parameter determination.[14]
Limitations Not suitable for amorphous materials; preferred orientation of crystals can affect intensity data.[16]

Cross-Validation Workflow

A systematic approach to cross-validation ensures the reliability of the analytical data. The following workflow is recommended for the cross-validation of the analytical techniques discussed.

CrossValidationWorkflow cluster_result Final Assessment UV_Vis UV-Vis Spectroscopy (Copper Content) Compare_Cu Compare Copper Content (UV-Vis vs. Theoretical) UV_Vis->Compare_Cu Quantitative Data TGA Thermogravimetric Analysis (Water Content) Compare_Water Compare Water Content (TGA vs. Theoretical) TGA->Compare_Water Quantitative Data FTIR FTIR Spectroscopy (Functional Groups) Compare_Structure Compare Structural Data (FTIR & XRD vs. Reference) FTIR->Compare_Structure Qualitative Data XRD X-Ray Diffraction (Crystal Structure) XRD->Compare_Structure Qualitative Data Final_Report Final Characterization Report (Validated Data) Compare_Cu->Final_Report Compare_Water->Final_Report Compare_Structure->Final_Report

Caption: Cross-validation workflow for analytical techniques.

Acceptance Criteria for Cross-Validation:

  • Quantitative Methods (UV-Vis, TGA): The results obtained should be compared against the theoretical values calculated from the chemical formula of this compound. The percentage recovery should fall within an acceptable range, typically 98-102%. The precision between replicate measurements should be within a relative standard deviation (RSD) of ≤ 5%.

  • Qualitative Methods (FTIR, XRD): The spectra and diffractograms obtained should show a high degree of similarity to reference data for this compound. The positions of major peaks should align with those in the reference spectra/patterns.

Logical Relationships and Potential Interferences

The selection and interpretation of analytical data require an understanding of the logical relationships between the techniques and potential sources of error.

LogicalRelationships cluster_sample Sample Properties cluster_technique Analytical Techniques cluster_info Information Obtained Purity Purity UV_Vis UV-Vis Purity->UV_Vis Hydration Hydration State TGA TGA Hydration->TGA FTIR FTIR Hydration->FTIR Crystal Crystal Form XRD XRD Crystal->XRD Cu_Content Copper Content UV_Vis->Cu_Content Water_Content Water Content TGA->Water_Content Functional_Groups Functional Groups FTIR->Functional_Groups Crystal_Structure Crystal Structure XRD->Crystal_Structure Cu_Content->Purity Informs Water_Content->Hydration Confirms Functional_Groups->Hydration Confirms Crystal_Structure->Crystal Confirms

Caption: Logical relationships between sample properties and analytical techniques.

Potential Interferences and Considerations:

  • UV-Vis: Other transition metal ions that absorb in the same wavelength region can interfere with the analysis. The presence of complexing agents can also shift the λmax.

  • TGA: The presence of other volatile components in the sample can lead to inaccurate determination of the water content. The heating rate can also affect the resolution of the dehydration steps.

  • FTIR: The presence of other functional groups that absorb in the same regions as the ammonium, sulfate, or water bands can lead to spectral overlap and complicate interpretation. Sample moisture can also affect the spectrum.

  • XRD: The presence of amorphous material in the sample will not be detected by XRD. Preferred orientation of the crystallites can lead to inaccurate peak intensities.

By following the protocols and cross-validation workflow outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and consistent data for the characterization of this compound.

References

Safety Operating Guide

Proper Disposal of Ammonium Copper(II) Sulfate Hexahydrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This document provides detailed operational and disposal plans tailored for researchers, scientists, and drug development professionals.

Ammonium copper(II) sulfate hexahydrate is classified as harmful if swallowed and can cause serious skin and eye irritation.[1][2] Therefore, proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.[3] All handling procedures should be performed in a well-ventilated area to avoid the inhalation of dust.

Immediate Waste Collection and Storage

Proper segregation and storage of chemical waste are the first steps in ensuring safe disposal.

Solid Waste:

  • Collect dry this compound waste, including contaminated weighing paper and gloves, in a clearly labeled, sealed container.

  • Store the container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[2]

Aqueous Solutions:

  • Aqueous solutions of this compound should not be disposed of down the drain.[3][4]

  • Collect all aqueous waste containing this compound in a dedicated, leak-proof container.

  • The container must be clearly labeled as "Hazardous Waste: Aqueous Copper Compounds" and stored in a designated satellite accumulation area.[5][6]

Pre-Disposal Treatment: Precipitation of Copper Ions

To render the aqueous waste less hazardous and more suitable for final disposal, the dissolved copper ions should be converted into an insoluble solid through precipitation. This process significantly reduces the mobility and environmental toxicity of the copper. Two effective methods are detailed below.

Method 1: Precipitation with Sodium Phosphate (B84403)

This procedure utilizes sodium phosphate to precipitate copper(II) ions as solid copper(II) phosphate.[3]

Experimental Protocol:

  • Ensure all personal protective equipment is worn.

  • For every 1 liter of aqueous copper waste solution, slowly add a 2x molar excess of sodium phosphate tribasic dodecahydrate (Na₃PO₄·12H₂O) while stirring continuously. A turquoise precipitate of copper(II) phosphate will form.[3]

  • Continue stirring for at least 30 minutes to ensure the reaction is complete.

  • Allow the precipitate to settle.

  • Separate the solid copper(II) phosphate from the liquid by filtration.

  • Allow the collected precipitate to air dry in a fume hood.

  • The dried copper(II) phosphate should be collected in a labeled hazardous waste container for solid chemical waste.

  • The remaining liquid (filtrate) can be neutralized to a pH between 6.0 and 8.0 and, depending on local regulations, may be suitable for drain disposal with copious amounts of water. Always consult your institution's environmental health and safety (EHS) office before disposing of any filtrate.[3]

Method 2: Precipitation with Sodium Carbonate

This method uses sodium carbonate (soda ash) to precipitate copper(II) ions as copper(II) carbonate.[7][8]

Experimental Protocol:

  • Ensure all personal protective equipment is worn.

  • Prepare a saturated solution of sodium carbonate (Na₂CO₃) in water.

  • Slowly add the sodium carbonate solution to the aqueous copper waste while stirring. A bluish-green precipitate of copper(II) carbonate will form.[8]

  • Continue adding the sodium carbonate solution until no more precipitate is formed.

  • Stir the mixture for an additional 30 minutes.

  • Allow the precipitate to settle.

  • Filter the mixture to separate the solid copper(II) carbonate.

  • Wash the precipitate with deionized water and allow it to air dry in a fume hood.

  • Collect the dried copper(II) carbonate in a labeled hazardous waste container for solid chemical waste.

  • As with the previous method, neutralize the filtrate and consult with your EHS office for proper disposal.

Quantitative Data for Precipitation Methods

ParameterMethod 1: Sodium PhosphateMethod 2: Sodium Carbonate
Precipitating Agent Sodium Phosphate Tribasic Dodecahydrate (Na₃PO₄·12H₂O)Sodium Carbonate (Na₂CO₃)
Example Reagent Calculation For 1L of 0.1 M copper solution, ~51 g of Na₃PO₄·12H₂O is required (for a 2x molar excess).[3]Add saturated solution until precipitation is complete.
Precipitate Formed Copper(II) Phosphate (Cu₃(PO₄)₂)Copper(II) Carbonate (CuCO₃)
Appearance of Precipitate Turquoise solid.[3]Bluish-green solid.[8]

Final Disposal

All collected solid hazardous waste, including the original compound and the precipitated copper salts, must be disposed of through a licensed chemical waste disposal company.[3] Do not attempt to dispose of this waste in regular trash. Your institution's EHS office will coordinate the pickup and disposal of all hazardous materials.

Disposal Workflow

DisposalWorkflow This compound Disposal cluster_waste Waste Generation cluster_collection Initial Collection & Storage cluster_treatment Waste Treatment (Aqueous) cluster_disposal Final Disposal SolidWaste Solid Waste CollectSolid Collect in Labeled Solid Waste Container SolidWaste->CollectSolid AqueousWaste Aqueous Waste CollectAqueous Collect in Labeled Aqueous Waste Container AqueousWaste->CollectAqueous EHS_Solid Dispose Solid Waste via EHS / Licensed Contractor CollectSolid->EHS_Solid Precipitation Precipitate Copper Ions (e.g., with Sodium Phosphate or Sodium Carbonate) CollectAqueous->Precipitation Filtration Filter to Separate Solid Precipitate Precipitation->Filtration Neutralize Neutralize Filtrate Filtration->Neutralize Filtrate Filtration->EHS_Solid Solid Precipitate EHS_Liquid Dispose Neutralized Filtrate per EHS Guidelines Neutralize->EHS_Liquid

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Ammonium Copper(II) Sulfate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for Ammonium Copper(II) Sulfate Hexahydrate, including personal protective equipment (PPE) specifications, step-by-step handling protocols, and compliant disposal plans.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on safety data sheets.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles or GlassesShould be compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] Safety glasses must have side shields.[2][3] A face shield may be necessary for splash protection.[4]
Skin Protection GlovesWear impervious protective gloves.[2][4] While specific breakthrough times for this chemical are not readily available, nitrile or neoprene gloves are generally recommended for inorganic salts.[4] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[2]
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1][5] A lab coat or chemically resistant apron is recommended.
Respiratory Protection Dust Mask or RespiratorIf dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.[3] For handling large quantities, a dust mask is recommended.[2] Ensure adequate ventilation to minimize the need for respiratory protection.[2][3]

Experimental Protocol: Safe Handling and Disposal

Adherence to a strict protocol is essential for the safe handling and disposal of this compound.

Handling Procedure:

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.[2][3]

    • Confirm that an emergency eyewash station and safety shower are readily accessible.[4]

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Handle the solid material carefully to avoid generating dust.[2][5]

    • Use a spatula or other appropriate tool for transferring the chemical.

    • If preparing a solution, slowly add the solid to the solvent to avoid splashing.

  • During Use:

    • Keep containers tightly closed when not in use.[2][5]

    • Avoid contact with skin and eyes.[2]

    • Do not eat, drink, or smoke in the laboratory area.[5]

  • Spill Management:

    • In case of a spill, prevent further leakage if it is safe to do so.[2]

    • For solid spills, carefully sweep or scoop up the material and place it in a suitable, labeled container for disposal.[2] Avoid creating dust.

    • Clean the spill area thoroughly with water.

Disposal Plan:

  • Waste Collection:

    • Collect all waste containing this compound, including excess material, contaminated consumables, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

  • Disposal Pathway:

    • Dispose of the chemical waste through a licensed and approved waste disposal contractor.[1]

    • Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[3] Do not dispose of it down the drain or in the general trash.

Logical Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for safely managing this compound from receipt to disposal.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh and Transfer Weigh and Transfer Prepare Work Area->Weigh and Transfer Conduct Experiment Conduct Experiment Weigh and Transfer->Conduct Experiment Decontaminate Work Area Decontaminate Work Area Conduct Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store Waste Securely Store Waste Securely Label Waste Container->Store Waste Securely Arrange for Professional Disposal Arrange for Professional Disposal Store Waste Securely->Arrange for Professional Disposal

References

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